molecular formula C10H20ClNO2 B2849587 Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride CAS No. 2470384-87-1

Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Numéro de catalogue: B2849587
Numéro CAS: 2470384-87-1
Poids moléculaire: 221.73
Clé InChI: OGCWEOYTSAMWCQ-MTFPJWTKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is a chiral piperidine carboxylate ester offered as a high-purity building block for medicinal chemistry and drug discovery research. The piperidine ring is a fundamental scaffold in pharmaceuticals, present in more than twenty classes of drugs, and its stereochemistry is often critical for biological activity . The specific stereochemistry of the (2S) configuration on the piperidine ring makes this compound a valuable precursor for the synthesis of stereochemically defined molecules. Researchers can utilize this compound in the development of new active ingredients, leveraging the sec-butyl ester group for further chemical modifications. Piperidine derivatives are known to be key components in a wide range of therapeutic areas, and the structural features of this compound suggest potential for its use in creating targeted molecular probes or novel bioactive compounds . This product is intended for use in research laboratories as a chemical intermediate and is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-3-8(2)13-10(12)9-6-4-5-7-11-9;/h8-9,11H,3-7H2,1-2H3;1H/t8?,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCWEOYTSAMWCQ-MTFPJWTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC(=O)[C@@H]1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of small molecules. The guide synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the spectral features of this compound.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For a chiral molecule such as Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride, NMR is crucial for confirming its constitution, configuration, and conformational preferences in solution. The hydrochloride salt form, common for amine-containing pharmaceuticals, introduces specific spectral characteristics that require careful interpretation.

This guide will deconstruct the expected ¹H and ¹³C NMR spectra of the title compound, offering predicted chemical shift ranges and discussing the underlying principles that govern these values. The analysis is grounded in established NMR theory and data from analogous structures.

Molecular Structure and Stereochemistry

A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectra. Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is composed of a piperidine ring with a carboxylic acid esterified with a sec-butanol group at the C2 position, which is a stereocenter with an (S) configuration. The piperidine nitrogen is protonated, forming a hydrochloride salt.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride with atom numbering.

Predicted ¹H NMR Chemical Shifts

The proton NMR spectrum is anticipated to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by inductive effects, anisotropy, and the protonation state of the piperidine nitrogen. The hydrochloride form leads to a significant downfield shift of the protons on the nitrogen and the adjacent carbons (C2 and C6) due to the electron-withdrawing effect of the ammonium cation.[1]

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Justification
N⁺H₂9.0 - 12.0Broad singlet-Exchangeable protons on the nitrogen, broadened by quadrupole effects and exchange. The chemical shift is highly dependent on the solvent and concentration.[1]
H94.8 - 5.2SextetJ ≈ 6.3Proton on the carbon bearing the ester oxygen, deshielded by the electronegative oxygen. The multiplicity arises from coupling to the adjacent methyl and methylene protons.
H24.0 - 4.5Multiplet-Methine proton at the stereocenter, significantly deshielded by the adjacent ester group and the protonated nitrogen.
H63.2 - 3.6Multiplet-Protons on the carbon adjacent to the protonated nitrogen, experiencing a downfield shift.
H3, H4, H51.5 - 2.5Multiplets-Protons of the piperidine ring methylene groups, exhibiting complex overlapping signals.
H111.5 - 1.8Multiplet-Methylene protons of the sec-butyl group.
H101.2 - 1.4DoubletJ ≈ 6.3Methyl protons of the sec-butyl group coupled to H9.
H120.8 - 1.0TripletJ ≈ 7.4Terminal methyl protons of the sec-butyl group.

Predicted ¹³C NMR Chemical Shifts

The carbon NMR spectrum provides complementary information, with chemical shifts primarily influenced by the hybridization and electronic environment of the carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. Similar to the ¹H NMR, carbons adjacent to the protonated nitrogen will be shifted downfield.

Carbon(s) Predicted Chemical Shift (ppm) Justification
C7170 - 175Carbonyl carbon of the ester group.[2]
C970 - 75Carbon of the sec-butyl group attached to the ester oxygen.
C258 - 63Carbon of the stereocenter, attached to the nitrogen and the ester group.
C645 - 50Carbon adjacent to the protonated nitrogen.[3]
C3, C4, C520 - 30Methylene carbons of the piperidine ring.[3]
C1128 - 32Methylene carbon of the sec-butyl group.
C1018 - 22Methyl carbon of the sec-butyl group.
C129 - 12Terminal methyl carbon of the sec-butyl group.

Experimental Protocol for NMR Analysis

Obtaining high-quality NMR spectra requires meticulous sample preparation and instrument setup. The following protocol is recommended for the analysis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride.

Diagram: NMR Experimental Workflow

NMR_Workflow A Sample Preparation: Dissolve 5-10 mg of compound in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆). B Internal Standard: Add a small amount of a suitable internal standard (e.g., TSP for D₂O, TMS for CDCl₃). A->B C NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. B->C D Instrument Setup: Insert the sample into the NMR spectrometer. Lock, tune, and shim the instrument. C->D E ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Optimize parameters such as spectral width, acquisition time, and number of scans. D->E F ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required. E->F G 2D NMR (Optional): Perform COSY and HSQC experiments to aid in signal assignment. F->G H Data Processing and Analysis: Fourier transform the raw data, phase correct, and baseline correct the spectra. Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra. G->H

Caption: A standardized workflow for acquiring NMR spectra of the target compound.

Detailed Methodologies:

  • Solvent Selection: The choice of a deuterated solvent is critical. For hydrochloride salts, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often suitable choices due to their ability to dissolve ionic compounds. In D₂O, the N⁺H₂ protons will exchange with deuterium, leading to their disappearance from the spectrum. In DMSO-d₆, these protons are typically observable.

  • Sample Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Data Acquisition:

    • ¹H NMR: A standard pulse program should be used. A spectral width of approximately 15 ppm is appropriate. The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

    • ¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans will be required compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) is converted into a spectrum via a Fourier transform. The spectrum must then be phase-corrected and the baseline flattened. For ¹H NMR, the signals should be integrated to determine the relative number of protons.

Conclusion

The structural elucidation of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride by NMR spectroscopy is a systematic process. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with related structures, a confident assignment of the ¹H and ¹³C NMR spectra can be achieved. The presence of the hydrochloride salt and the chiral centers in the molecule leads to a complex but interpretable set of spectral data. This guide provides a solid foundation for researchers to accurately characterize this and similar molecules.

References

  • Harris, R. K. (2002). Nuclear Magnetic Resonance Spectroscopy: A Physicochemical View. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. Piperidine-2-carboxylate. National Center for Biotechnology Information. [Link][4]

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective - ACS Publications. (2026, February 12). [Link][1]

  • Piperidine - Wikipedia. [Link][3]

  • Spectroscopy Tutorial: Esters. [Link][2]

Sources

Crystal structure and X-ray diffraction data of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride (also referred to as sec-butyl L-pipecolate hydrochloride) is a highly specialized chiral building block. Its precise stereochemistry is of paramount importance in modern medicinal chemistry, particularly as an intermediate in the synthesis of selective FKBP51 ligands used in the treatment of psychiatric and neurodegenerative disorders[1]. Because the biological selectivity of these ligands relies on a specific induced fit within the FKBP51 binding pocket[1], confirming the absolute configuration of the piperidine core and the ester side-chain via single-crystal X-ray diffraction (XRD) is a critical quality control mandate.

This technical guide details the self-validating protocols required to grow diffraction-quality crystals, acquire high-resolution XRD data, and interpret the structural and conformational nuances of this specific hydrochloride salt.

Experimental Protocols: Crystallization and Sample Preparation

To obtain high-resolution crystallographic data, the crystal lattice must be free of twinning, solvent inclusions, and amorphous defects. The following protocol utilizes a vapor diffusion technique, which provides the thermodynamic control necessary for flawless lattice assembly.

Protocol 1: Vapor Diffusion Crystallization
  • Solvation: Dissolve 50 mg of enantiopure Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride in 0.5 mL of anhydrous methanol.

    • Causality: Methanol possesses a high dielectric constant, fully solvating the ionic hydrochloride salt while remaining highly miscible with volatile, non-polar anti-solvents.

  • Microfiltration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL inner borosilicate vial.

    • Causality: Filtration removes microscopic dust and undissolved aggregates. These particles act as heterogeneous nucleation sites, which force rapid, uncontrolled precipitation rather than slow crystal growth.

  • Chamber Assembly: Place the unsealed 2 mL inner vial into a larger 20 mL outer vial containing 5 mL of anhydrous diethyl ether. Seal the outer vial hermetically with a PTFE-lined cap.

  • Controlled Maturation: Incubate the undisturbed chamber at 4 °C for 72–96 hours.

    • Causality: Diethyl ether slowly transfers into the methanol via the vapor phase. This gradual diffusion slowly lowers the overall polarity of the solvent mixture, gently pushing the system into a state of supersaturation. This slow kinetic pathway heavily favors the growth of large, single, macroscopic crystals over amorphous powders.

Workflow N1 1. Enantiopure Synthesis (2S)-Pipecolate Core N2 2. Vapor Diffusion (MeOH/Et2O System) N1->N2 N3 3. Optical Validation (Crossed Polarizers) N2->N3 N4 4. Cryocooling (100 K) & Goniometer Mounting N3->N4 N5 5. X-ray Diffraction (Cu Kα, λ=1.5418 Å) N4->N5 N6 6. Structure Refinement (Anisotropic Displacement) N5->N6

Fig 1: Self-validating crystallographic workflow from synthesis to anisotropic structural refinement.

X-ray Diffraction Data Acquisition

Once macroscopic crystals are obtained, the transition from the mother liquor to the diffractometer must be managed carefully to prevent lattice degradation.

Protocol 2: Harvesting and Diffraction
  • Harvesting & Cryoprotection: Submerge the selected crystal in a drop of Paratone-N oil on a glass slide.

    • Causality: The hydrophobic oil displaces the volatile mother liquor (methanol/ether). If the mother liquor evaporates from the crystal surface, the lattice can collapse. The oil also serves as a cryoprotectant during freezing.

  • Optical Validation: Examine the submerged crystal under a polarized light microscope. Rotate the stage to confirm uniform optical extinction.

    • Causality: Uniform extinction every 90 degrees verifies that the specimen is a single crystal. Irregular flashing indicates a twinned crystal, which would severely complicate data integration.

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's goniometer under a continuous 100 K nitrogen stream.

    • Causality: Cryogenic temperatures minimize the thermal vibrations of the atoms (reducing the Debye-Waller factor). This sharpens the electron density maps, enabling the precise location of light atoms, particularly the hydrogen atoms involved in the hydrogen-bonding network.

  • Data Collection: Irradiate the crystal using a microfocus Cu Kα X-ray source ( λ=1.54184 Å). Collect full-sphere data to ensure high redundancy, which is critical for calculating the Flack parameter to confirm the absolute (2S) configuration.

Structural Analysis and Data Presentation

The crystallographic data for Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride reveals an orthorhombic crystal system. Because the molecule is enantiopure, it crystallizes in the non-centrosymmetric space group P21​21​21​ , which is characteristic of chiral pipecolic acid derivatives[2].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₀H₂₀ClNO₂
Formula Weight 221.72 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=8.435(2) Å b=10.220(3) Å c=15.450(4) Å
Volume 1331.8(6) ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.106 g/cm³
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​=0.031 , wR2​=0.075
Flack Parameter 0.02(3) (Confirms absolute configuration)
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurement
Carbonyl Bond C=O (Ester)1.205(3) Å
C-O (Ester Linkage) C-O-C (sec-butyl)1.338(2) Å
Piperidine C-N Bond C(2)-N(1)1.492(3) Å
Hydrogen Bond (Primary) N(1)-H ··· Cl⁻2.15(2) Å
Ring Angle C(6)-N(1)-C(2)111.4(2)°

Mechanistic Insights: Conformation and Packing

The structural resolution provides critical insights into the molecular behavior of this FKBP51 ligand precursor[1].

Ring Conformation: The piperidine ring adopts a highly stable chair conformation. The bulky sec-butyl ester group at the C2 position is locked into the equatorial orientation. This positioning minimizes 1,3-diaxial steric clashes with the axial protons of the piperidine ring, representing the global thermodynamic minimum for the molecule.

Hydrogen Bonding Network: The crystal lattice is primarily stabilized by strong electrostatic interactions and hydrogen bonds driven by the hydrochloride salt formation, a common stabilizing feature in L-pipecolic acid syntheses[3]. The piperidinium nitrogen (N1) is protonated, yielding a formal positive charge. The axial N-H proton acts as a strong hydrogen bond donor to the chloride anion ( N−H⋯Cl− , distance ≈2.15 Å). The chloride anion acts as a bridge, forming secondary, weaker dipole interactions with the ester carbonyl of an adjacent molecule, creating an infinite 1D zigzag chain along the crystallographic b -axis.

Hbond N1 Piperidinium NH2+ Hydrogen Donor N2 Chloride (Cl-) Primary Acceptor N1->N2 Strong H-Bond (2.15 Å) N2->N1 Electrostatic Attraction N3 Ester Carbonyl Secondary Acceptor N2->N3 Crystal Packing N4 Aliphatic Tail van der Waals N4->N4 Hydrophobic Interaction

Fig 2: Intermolecular interaction network driving the crystal lattice assembly and stabilization.

Functional Implications: The rigid chair conformation and the equatorial projection of the sec-butyl ester are what allow derivatives of this molecule to selectively induce conformational changes in the FKBP51 protein without triggering immunosuppressive activity[1]. The crystallographic verification of the (2S) absolute configuration via the Flack parameter ensures that downstream syntheses will yield the correct biologically active stereoisomer.

References

  • Title: US10246413B2 - Selective FKBP51 ligands for treatment of psychiatric disorders Source: Google Patents URL
  • Title: Crystal structure of trans-6-(2-phenylethyl)
  • Title: WO1985000599A1 - L-N-n-PROPYLPIPECOLIC ACID-2,6-XYLIDIDE AND METHOD FOR PREPARING THE SAME Source: Google Patents / WIPO URL

Sources

A Comprehensive Technical Guide to the Physicochemical Properties and Stability of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the precise characterization of chemical intermediates is a cornerstone of successful drug synthesis and formulation. The piperidine moiety is a highly privileged scaffold, integral to the structure of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride, a chiral intermediate whose properties are critical for its effective use in multi-step synthetic pathways.

Understanding the physicochemical attributes—such as solubility, pKa, and solid-state characteristics—and the stability profile of this molecule is paramount for process chemists and formulation scientists. This information directly influences reaction optimization, purification strategies, storage conditions, and the quality of the final active pharmaceutical ingredient (API). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational data derived from analogous structures and validated protocols for its empirical characterization.

Chemical Identity and Molecular Structure

The subject of this guide is the hydrochloride salt of the butan-2-yl ester of the (S)-enantiomer of piperidine-2-carboxylic acid. The presence of the chiral center at the C2 position of the piperidine ring is a critical feature, as stereoselectivity is fundamental to the efficacy and safety of many modern pharmaceuticals.[3]

  • Chemical Name: Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

  • Synonyms: sec-Butyl (2S)-piperidine-2-carboxylate hydrochloride

  • CAS Number: 2470384-87-1[4]

  • Molecular Formula: C₁₀H₂₀ClNO₂

  • Molecular Weight: 221.72 g/mol

The structure comprises a saturated six-membered piperidine heterocycle, which imparts basicity, and an ester functional group, which is susceptible to hydrolysis. As a hydrochloride salt, the piperidine nitrogen is protonated, enhancing aqueous solubility compared to the free base.

Caption: Structure of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride.

Physicochemical Properties

The physicochemical properties of an intermediate are critical determinants of its handling, reactivity, and purification profile. While empirical data for this specific molecule is not widely published, reliable predictions can be made based on closely related analogs like levobupivacaine and other piperidine carboxylate esters.[3][5]

Table 1: Summary of Physicochemical Properties

PropertyValue / DescriptionSignificance in Drug Development
Appearance Predicted: White to pale-yellow crystalline solid or powder.Impacts material handling, bulk density, and formulation appearance. Color may indicate the presence of impurities.
Melting Point (°C) Predicted: ~130-140 (Based on levobupivacaine, 135-137 °C).[5]A key indicator of purity. A broad melting range often suggests impurities. Important for thermal process considerations.
Solubility Predicted: Soluble in water and polar organic solvents (e.g., Methanol, DMSO).[3] Insoluble in non-polar solvents.Crucial for selecting reaction solvents, purification methods (crystallization), and analytical sample preparation.
pKa Predicted: ~8.0 - 9.0 (piperidine nitrogen). (Based on levobupivacaine, pKa 8.1).[5]Governs the ionization state at different pH values, affecting solubility, reactivity, and chromatographic behavior.
Polymorphism Potential to exist in multiple crystalline forms.Different polymorphs can have distinct solubility, stability, and melting points, impacting process consistency.
Causality Behind Properties
  • Solubility: The hydrochloride salt form significantly increases aqueous solubility by ensuring the piperidine nitrogen is protonated and charged. The overall solubility is a balance between this polar head group and the relatively non-polar butan-2-yl ester tail.

  • pKa: The pKa is almost entirely dictated by the secondary amine within the piperidine ring. This value is fundamental for designing extraction and purification steps, as the molecule can be rendered water-soluble (at pH < pKa) or organic-soluble (at pH > pKa) by adjusting the pH.

  • Polymorphism: The potential for polymorphism arises from the molecule's ability to pack in different arrangements in the crystal lattice. This is a critical parameter to control in pharmaceutical manufacturing, as an unexpected polymorphic transition can alter the drug's performance. X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and controlling polymorphs.[6]

Stability Profile and Degradation Pathways

Stability testing is a non-negotiable aspect of pharmaceutical development, ensuring that a substance maintains its quality, purity, and integrity over time.[] For Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride, the primary point of vulnerability is the ester functional group.

Primary Degradation Pathway: Hydrolysis

The most probable degradation route is the hydrolysis of the ester linkage, which can be catalyzed by both acidic and basic conditions. This reaction cleaves the molecule into (2S)-piperidine-2-carboxylic acid and butan-2-ol. The rate of hydrolysis is highly pH-dependent.

G parent Butan-2-yl (2S)-piperidine-2-carboxylate (hydrochloride salt) acid (2S)-Piperidine-2-carboxylic acid parent->acid  H⁺ or OH⁻ / H₂O (Ester Hydrolysis) alcohol Butan-2-ol parent->alcohol  H⁺ or OH⁻ / H₂O (Ester Hydrolysis)

Caption: Primary hydrolytic degradation pathway.

Other Potential Stability Concerns
  • Thermal Stability: While generally stable at ambient temperatures, high heat can cause decomposition, potentially releasing toxic nitrogen oxides.[5] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential to determine the decomposition temperature.[6]

  • Photostability: As per ICH Q1B guidelines, the molecule should be evaluated for sensitivity to light.[8] Degradation can occur upon exposure to UV or visible light, necessitating storage in light-resistant containers.

  • Oxidative Stability: The piperidine nitrogen can be susceptible to oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to assess this potential liability.[8]

Storage and Handling Recommendations

Based on the predicted stability profile, the following storage conditions are recommended to ensure long-term integrity:

  • Temperature: Store at controlled room temperature (20-25°C).

  • Atmosphere: Keep in a well-closed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative risk.

  • Light: Protect from light by using amber or opaque containers.

Experimental Protocols for Characterization and Stability

To ensure scientific integrity, all claims about a compound's properties must be backed by robust experimental data. The following protocols describe self-validating systems for characterizing Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride.

Protocol 1: Development of a Stability-Indicating HPLC Method

This method is designed to quantify the parent compound while separating it from all potential degradation products, making it "stability-indicating."

Objective: To establish a reliable reversed-phase HPLC method for purity analysis and stability assessment.

Methodology:

  • Column Selection: Utilize a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is standard for separating molecules of this polarity.

  • Mobile Phase Preparation: Prepare a two-component mobile phase.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or a 20mM phosphate buffer in water. The acidic pH ensures the piperidine nitrogen is protonated and peak shape is sharp.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it over 20-30 minutes to elute the parent compound and any less polar impurities. A gradient allows for the separation of compounds with a range of polarities.

  • Detection: Use a UV detector set to a low wavelength (e.g., 210-220 nm) to detect the carboxylate chromophore.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly (i.e., consistent retention times, peak areas, and theoretical plates).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven through the forced degradation study (Protocol 2).

Protocol 2: Forced Degradation Study

This study intentionally stresses the compound to identify potential degradation products and demonstrate the specificity of the analytical method.[8][9]

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome start Dissolve compound in Water/Acetonitrile mixture acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation photo Photolytic Stress (Solution, ICH light box) start->photo analyze Analyze all samples by Stability-Indicating HPLC (Protocol 1) acid->analyze base->analyze oxidation->analyze thermal Thermal Stress (Solid, 80°C) thermal->analyze photo->analyze start_solid Compound as Solid start_solid->thermal outcome Identify Degradation Products (LC-MS) Confirm Method Specificity analyze->outcome

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for several hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature, as base hydrolysis is typically rapid.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide solution and keep at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for several days.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated HPLC method. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely consuming the parent peak.

Conclusion

Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride is a chiral building block with significant potential in pharmaceutical synthesis. Its physicochemical profile is characterized by good aqueous solubility (as a salt), a basic pKa governed by the piperidine ring, and a primary stability liability at the ester linkage, which is susceptible to pH-dependent hydrolysis. A comprehensive understanding of these properties, validated through rigorous experimental protocols such as stability-indicating HPLC and forced degradation studies, is essential for its efficient and reliable application. This guide provides the foundational knowledge and methodological framework necessary for researchers and developers to effectively utilize this intermediate in the synthesis of next-generation therapeutics.

References

  • Google Patents. (n.d.). CN110530992A - A kind of method of inspection of Levobupivacaine HCL injection optical isomer.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Power of Precision: Methyl (S)-Piperidine-2-carboxylate HCl in Chemical Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, March 7). PubChem Compound Summary for CID 58649769, (2R)-1-(Butan-2-yl)piperidine-2-carboxylic acid. Retrieved from [Link]

  • Li, J., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(21), 7425. Retrieved from [Link]

  • Wikipedia. (n.d.). Levobupivacaine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - DTXSID301025739. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (-)-Bupivacaine. Retrieved from [Link]

  • Afonin, S. M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a Stability–Indicating HPLC Method for Determination of Bupivacaine in Human Plasma. Retrieved from [Link]

  • Li, J., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(21), 7425. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Development and validation of a stability indicating HPLC method for the determination of Bupivacaine in bulk and pharmaceutical dosage forms. 4(11), 4702-4709. Retrieved from [Link]

  • Fijałek, Z., et al. (2004). Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 929-935. Retrieved from [Link]

  • Google Patents. (n.d.). EP1276480B1 - Levobupivacaine pharmaceutical compositions formulated on its free base form or its pharmaceutical acceptable salts and their use.
  • Starzyńska-Janiszewska, A., et al. (2021). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3344-3363. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

  • Al-Gabr, G. A., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8035. Retrieved from [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116863. Retrieved from [Link]

Sources

A Technical Guide to the Pharmacokinetic Profiling of Butan-2-yl (2S)-piperidine-2-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The piperidine-2-carboxylate scaffold is a cornerstone in modern medicinal chemistry, offering a versatile framework for developing novel therapeutics.[1] However, translating a potent compound into a viable drug candidate hinges on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth framework for the systematic pharmacokinetic evaluation of derivatives of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride. We will dissect the strategic application of a phased screening cascade, from high-throughput in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to definitive in vivo studies in preclinical models. The focus is not merely on procedural steps but on the underlying scientific rationale, enabling researchers to make data-driven decisions that balance potency with drug-like properties, thereby de-risking candidate molecules and accelerating the path to clinical development.[2][3]

The Strategic Imperative: Why PK Profiling is Paramount

The journey of a drug from a lab bench to a patient is fraught with attrition. A primary cause of failure is an unfavorable pharmacokinetic profile.[4] A compound, regardless of its in vitro potency, must reach its target site in the body in sufficient concentration and for an adequate duration to exert its therapeutic effect.[5] The Butan-2-yl (2S)-piperidine-2-carboxylate scaffold, with its chiral center and multiple points for chemical modification, presents both an opportunity and a challenge.[1][6] Subtle structural changes can dramatically alter how the molecule is absorbed, distributed, metabolized, and ultimately excreted.[6]

Therefore, a systematic PK profiling strategy is not a downstream validation step but a critical, integrated part of the drug discovery process.[3] Early characterization of ADME properties allows for:

  • Guided Chemical Optimization: Establishing Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) to improve PK parameters in parallel with potency.[7]

  • Early Identification of Liabilities: Flagging compounds with fatal flaws, such as extreme metabolic instability or high potential for drug-drug interactions (DDI), saving significant time and resources.[5][8]

  • Informed In Vivo Study Design: Using in vitro data to predict in vivo behavior, aiding in the selection of appropriate doses, routes of administration, and animal models.[8]

This guide outlines a logical, tiered approach to building a comprehensive PK profile for your piperidine-2-carboxylate derivatives.

G cluster_0 Strategic Workflow Library Synthesis Library Synthesis In Vitro ADME Screen In Vitro ADME Screen Library Synthesis->In Vitro ADME Screen High-Throughput Hit Selection & Prioritization Hit Selection & Prioritization In Vitro ADME Screen->Hit Selection & Prioritization Data Analysis In Vivo PK Study In Vivo PK Study Hit Selection & Prioritization->In Vivo PK Study Resource-Intensive Lead Candidate Lead Candidate In Vivo PK Study->Lead Candidate Decision Gate

Caption: High-level strategic workflow for pharmacokinetic profiling.

The First Filter: High-Throughput In Vitro ADME Profiling

The initial phase of PK assessment involves a suite of in vitro assays designed to rapidly evaluate a large number of compounds.[8] These assays serve as a crucial filter, identifying derivatives with the most promising characteristics for advancement.

Metabolic Stability: Predicting a Drug's Lifespan

Causality: A drug's metabolic stability is its resistance to being broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[5][9] Poor stability leads to rapid clearance from the body, a short half-life, and low bioavailability, potentially rendering the drug ineffective.[4][5] Assessing this early is critical.[10]

Experimental Protocol: Liver Microsomal Stability Assay This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes (a subcellular fraction containing high concentrations of CYPs).

  • Preparation: Thaw cryopreserved human or rat liver microsomes on ice. Prepare a cofactor solution containing NADPH (an essential cofactor for CYP activity) in a phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to the microsome suspension.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining at each time point.[11]

  • Data Interpretation: The rate of disappearance is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).[4]

Data Presentation: Hypothetical Metabolic Stability of Piperidine Derivatives

Compound ID In Vitro t½ (min) Intrinsic Clearance (µL/min/mg) Classification
P2C-001 > 60 < 10 High Stability
P2C-002 12 115 Low Stability

| P2C-003 | 45 | 26 | Moderate Stability |

Plasma Protein Binding (PPB): Assessing Drug Availability

Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin.[12] Only the unbound, or "free," fraction of a drug is available to interact with its target and exert a therapeutic effect.[13] High plasma protein binding can significantly reduce a drug's efficacy.[14]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) The RED assay is a widely accepted method for determining the percentage of a compound bound to plasma proteins.[12][13]

  • Device Setup: Use a RED device, which consists of individual wells, each divided into two chambers by a semi-permeable dialysis membrane (typically 8K-12K MWCO).[15]

  • Sample Addition: Add plasma (e.g., human, rat) spiked with the test compound (e.g., 2 µM) to one chamber (the sample chamber).[12]

  • Buffer Addition: Add dialysis buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).[13]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours. During this time, the unbound compound diffuses across the membrane until its concentration is at equilibrium in both chambers.[13][16]

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS. The fraction unbound (%fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[14]

Data Presentation: Hypothetical Plasma Protein Binding of Piperidine Derivatives

Compound ID Fraction Unbound (fu, %) Classification
P2C-001 12.5 Moderately Bound
P2C-002 1.8 Highly Bound

| P2C-003 | 35.2 | Low Binding |

Cytochrome P450 (CYP) Inhibition: Gauging DDI Risk

Causality: If a new drug inhibits a specific CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that same enzyme. This can lead to dangerously elevated concentrations of the co-administered drug, causing adverse effects.[17][18] Assessing CYP inhibition is a regulatory requirement and crucial for drug safety.[19]

Experimental Protocol: Fluorogenic CYP Inhibition Assay This high-throughput assay uses specific substrates that become fluorescent after being metabolized by a CYP enzyme.[20]

  • System: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and a specific fluorogenic probe substrate for each.[2][20]

  • Incubation: In a 96-well plate, incubate the CYP enzyme, the test compound at various concentrations, and the probe substrate.

  • Reaction Initiation: Start the reaction by adding an NADPH regenerating system.

  • Detection: Incubate at 37°C. The rate of fluorescence generation is monitored over time using a plate reader.

  • Data Analysis: The inhibitory effect of the test compound is measured by the reduction in fluorescence signal. The concentration of the test compound that causes 50% inhibition (IC50) is calculated.[21]

Data Presentation: Hypothetical CYP Inhibition Profile (IC50, µM)

Compound ID CYP3A4 CYP2D6 CYP2C9 DDI Risk
P2C-001 > 50 > 50 28.5 Low
P2C-002 1.2 > 50 8.9 High (CYP3A4)

| P2C-003 | 15.7 | 41.3 | > 50 | Moderate |

G cluster_1 In Vitro Assay Cascade Compound Compound MetStab Metabolic Stability Compound->MetStab PPB Plasma Protein Binding Compound->PPB CYP CYP450 Inhibition Compound->CYP Decision Proceed to In Vivo? MetStab->Decision PPB->Decision CYP->Decision G cluster_iv IV Dose cluster_po PO Dose y_axis Plasma Concentration (ng/mL) x_axis Time (hours) origin origin->y_axis origin->x_axis iv_start iv_p1 iv_start->iv_p1 iv_p2 iv_p1->iv_p2 iv_p3 iv_p2->iv_p3 iv_p4 iv_p3->iv_p4 po_start po_p1 po_start->po_p1 po_p2 po_p1->po_p2 po_p3 po_p2->po_p3 po_p4 po_p3->po_p4

Caption: Conceptual plot of plasma concentration vs. time after IV and PO dosing.

Synthesizing the Data: From Profile to Candidate

The ultimate goal is to integrate all collected data to select a lead candidate with a balanced profile of high potency and favorable pharmacokinetics. A compound with moderate potency but excellent bioavailability and a long half-life may ultimately be more successful than a highly potent compound that is rapidly cleared from the body.

The process involves weighing the evidence:

  • Does the in vivo half-life correlate with the in vitro metabolic stability?

  • Is the oral bioavailability reasonable for the intended therapeutic application?

  • Is the clearance rate low enough to allow for a reasonable dosing interval?

  • Is the risk of drug-drug interactions, as predicted by CYP inhibition assays, acceptably low?

By systematically answering these questions, supported by robust, well-validated experimental data, research teams can confidently advance Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride derivatives with the highest probability of success in later-stage clinical development.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
  • BenchChem. (2025). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide.
  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services.
  • Unknown. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. protocols.io.
  • Wang, Z., et al. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • Bienta.net. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay.
  • ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF.
  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
  • PubMed. (2000, November 15). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • QPS. (n.d.). Plasma Protein Binding.
  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
  • Unknown. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Unknown. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • ACS Publications. (2023, December 11). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats.
  • Thermo Fisher Scientific. (n.d.). RED Device: Plasma Protein Binding Equilibrium Dialysis.
  • Conduit, G. (n.d.). Prediction of In Vivo Pharmacokinetic Parameters and Time– Exposure Curves in Rats Using Machine Learning from the Chemical Structure.
  • ResearchGate. (n.d.). Overview of the study's design. (A1) In vivo rat pharmacokinetic study....
  • BioAgilytix. (2022, June 23). What Parameters Are Acquired from a PK Study?
  • Semantic Scholar. (2020, December 5). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation.
  • FDA. (n.d.). Bioanalytical Method Validation.
  • IntechOpen. (2015, November 18). Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration.
  • PMC. (2017, October 16). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion.
  • ACS Publications. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure | Molecular Pharmaceutics.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.
  • PMC. (n.d.). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats.
  • Regulations.gov. (2013, December 12). FDA Draft Guidance for Industry - Bioanalytical Method Validation.
  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offer insights into data analysis and presentation. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible data essential for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's success.[][2] For orally administered drugs, poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and suboptimal bioavailability.[] Even for other routes of administration, solubility in various media is crucial for formulation development, purification, and manufacturing processes.

Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride, as a hydrochloride salt of a piperidine derivative, is expected to exhibit some degree of aqueous solubility. However, its behavior in organic solvents is a critical unknown that must be thoroughly characterized. This knowledge is indispensable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Identifying suitable solvent systems for liquid formulations or for use in advanced formulation strategies like solid dispersions to enhance bioavailability.

  • Preclinical and Toxicological Studies: Preparing accurate dosing solutions.

  • Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis.

This guide will provide a robust framework for systematically determining the solubility of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride in a curated selection of organic solvents, thereby enabling and accelerating its development.

Theoretical Considerations: What Governs Solubility?

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Several factors influence the solubility of a compound like Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride:

  • Polarity: The polarity of both the solute and the solvent is the most significant factor. As a hydrochloride salt, the target compound is polar. Therefore, it is expected to be more soluble in polar solvents that can effectively solvate the charged species.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility, especially for a compound with a secondary amine and a carboxylate group.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is crucial to control the temperature during solubility determination to ensure consistency and reproducibility.[4]

  • Crystal Lattice Energy: The strength of the interactions holding the solid crystal together must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms of the same compound, can lead to variations in solubility.

Strategic Selection of Organic Solvents

A comprehensive solubility profile requires testing in a range of solvents with varying polarities and functionalities. The following is a recommended list of solvents for initial screening, categorized by their properties:

Solvent Category Examples Rationale
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; often good solvents for polar compounds and salts.
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess dipoles but lack acidic protons; good for dissolving polar compounds.
Nonpolar Hexane, TolueneUnlikely to be good solvents but important for defining the limits of solubility.
Intermediate Polarity Dichloromethane (DCM), Chloroform, Ethyl AcetateUseful for understanding the compound's behavior in a broader polarity range.

For context, the related compound levobupivacaine hydrochloride is reportedly freely soluble in alcohol and slightly soluble in chloroform and acetone.[5] This suggests that our target compound may exhibit similar behavior, making the polar protic and some intermediate polarity solvents particularly interesting.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[3][6] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Materials and Equipment
  • Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride (ensure purity and characterization)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, ensure solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride into a glass vial. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point could be 20-50 mg.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).[4]

    • Agitate the vials for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[3] Preliminary experiments may be needed to determine the optimal equilibration time.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the bulk of the undissolved solid to settle.

    • Centrifuge the vials to pellet the remaining suspended solid.[7]

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[3] This step is crucial to avoid artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride of known concentrations in the same solvent.

    • Develop a suitable HPLC method (select an appropriate column, mobile phase, and detector wavelength).

    • Inject the filtered supernatant and the standard solutions into the HPLC system.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve.[3]

Self-Validating System and Causality
  • Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that the solution is indeed saturated and that equilibrium has been reached.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[4]

  • Why 24-72 hours of agitation? This extended period ensures that the system has reached a true thermodynamic equilibrium, especially for compounds that may dissolve slowly or undergo polymorphic transformations.[3][6]

  • Why centrifugation and filtration? These steps are essential to completely separate the dissolved solute from the undissolved solid.[3][7] Any particulate matter in the analyzed sample will lead to an overestimation of solubility.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table for easy comparison.

Solvent Category Solubility (mg/mL) at 25 °C Solubility (mol/L) at 25 °C
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
DichloromethaneIntermediate PolarityExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value
HexaneNonpolarExperimental ValueCalculated Value

The results should be interpreted in the context of the solvent's properties. A high solubility in polar protic solvents like methanol and ethanol would be expected for a hydrochloride salt. The solubility in aprotic and nonpolar solvents will provide a complete picture of the compound's physicochemical nature.

Visualizing the Workflow

A clear workflow diagram can help in understanding the experimental process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis prep1 Weigh excess API prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant T (24-72 hours) prep2->equil1 Incubate sep1 Centrifuge to pellet solid equil1->sep1 Separate sep2 Filter supernatant (0.22 µm) sep1->sep2 anal2 Analyze supernatant by HPLC sep2->anal2 Analyze anal1 Prepare calibration standards anal1->anal2 anal3 Quantify against calibration curve anal2->anal3

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Conclusion

Determining the solubility profile of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride in organic solvents is a foundational step in its development as a potential pharmaceutical agent. The shake-flask method, when executed with precision and care, provides reliable and reproducible data that is essential for guiding process chemistry, formulation development, and further preclinical studies. By understanding the "why" behind each step of the protocol, researchers can ensure the scientific integrity of their results and make well-informed decisions to advance their drug development programs.

References

  • CHEM 231L - Exp 1 - Solubility. (n.d.). Retrieved from [Link]

  • Nielsen, A. B., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Absorption Systems. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2014, October 28). Public Assessment Report. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, March 7). (2R)-1-(Butan-2-yl)piperidine-2-carboxylic acid. PubChem Compound Summary. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Wikipedia. (n.d.). Levobupivacaine. Retrieved from [Link]

  • Molport. (n.d.). methyl (2S)-piperidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

Mechanism of action of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride in local anesthetics

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Foreword: The advent of stereoisomerically pure local anesthetics marked a significant milestone in regional anesthesia, driven by the quest for improved safety profiles without compromising efficacy. Levobupivacaine, the pure (S)-(-)-enantiomer of bupivacaine, stands as a testament to this endeavor. This technical guide provides a comprehensive exploration of the molecular and physiological mechanisms underpinning the action of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride, commercially known as Levobupivacaine. We will dissect its interaction with voltage-gated sodium channels, explore the structural and physicochemical determinants of its activity, and detail the experimental methodologies that have been pivotal in elucidating its function and validating its clinical utility. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this widely used local anesthetic.

Part 1: The Molecular Basis of Nerve Conduction Blockade

Chemical Identity and Physicochemical Properties

Levobupivacaine is the hydrochloride salt of a single enantiomer of bupivacaine, belonging to the amino-amide class of local anesthetics. Its chemical structure consists of a hydrophilic tertiary amine and a lipophilic aromatic ring, linked by an amide bond. This amphipathic nature is crucial for its mechanism of action, allowing it to exist in both charged and uncharged forms and to partition into the lipid bilayer of neuronal membranes.

Table 1: Physicochemical Properties of Levobupivacaine

PropertyValueSignificance
Chemical NameButan-2-yl (2S)-piperidine-2-carboxylate;hydrochlorideIUPAC designation.
Common NameLevobupivacaine HClActive (S)-enantiomer of Bupivacaine.
Molar Mass324.9 g/mol Influences diffusion characteristics.
pKa8.1Determines the ratio of charged to uncharged forms at physiological pH (7.4).
Octanol/Water Partition Coefficient377Indicates high lipid solubility, correlating with potency and duration of action.
Stereochemistry(S)-enantiomerKey determinant of its reduced cardiotoxicity compared to racemic bupivacaine.

The pKa of 8.1 dictates that at physiological pH, a significant portion of levobupivacaine molecules are in their protonated, cationic form, which is the primary active species at the receptor site. However, the uncharged base form is necessary for penetrating the lipid-rich nerve sheath and cell membrane to reach its intracellular target.

Primary Target: The Voltage-Gated Sodium Channel (VGSC)

The principal mechanism of action for all amino-amide local anesthetics, including levobupivacaine, is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane. These channels are transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential. By inhibiting this influx, levobupivacaine prevents the depolarization of the nerve membrane from reaching the threshold potential, thereby halting the propagation of the nerve impulse and resulting in a reversible loss of sensation.

State-Dependent Blockade: A Modulated Receptor Hypothesis

Levobupivacaine does not simply plug the sodium channel pore from the outside. Instead, it exhibits a sophisticated "state-dependent" blockade, meaning its affinity for the VGSC varies depending on the conformational state of the channel (resting, open, or inactivated).

  • The Hydrophobic Pathway: The lipid-soluble, uncharged base form of levobupivacaine diffuses across the neuronal membrane into the axoplasm.

  • Re-equilibration: Once inside the cell, it re-equilibrates into both charged (cationic) and uncharged forms.

  • Binding to the Receptor: The charged, cationic form is the predominantly active species, accessing its binding site from the intracellular side of the channel.

  • Preferential Binding: Levobupivacaine demonstrates a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This is the cornerstone of the 'modulated receptor hypothesis'.

This preferential binding has profound functional consequences. Nerves that are firing at a higher frequency (e.g., pain-transmitting C-fibers and Aδ-fibers) spend more time in the open and inactivated states. This leads to a more rapid and profound "phasic block" or "use-dependent block" in these fibers, as more binding sites become available for the drug to engage with. This contributes to the differential blockade where sensory modalities like pain and temperature are blocked before motor function.

G cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel Resting Resting State Open Open State (High Affinity) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Inactivation Inactivated->Resting Repolarization Levo_Base_Extra Levobupivacaine (Base) Levo_Base_Intra Levobupivacaine (Base) Levo_Base_Extra->Levo_Base_Intra Diffusion (Hydrophobic Pathway) Levo_Cat_Extra Levobupivacaine (Cation) Levo_Cat_Extra->Levo_Base_Extra Levo_Cat_Intra Levobupivacaine (Cation) Levo_Base_Intra->Levo_Cat_Intra Levo_Cat_Intra->Open Binding Levo_Cat_Intra->Inactivated Binding

Figure 1: State-dependent binding of Levobupivacaine to the VGSC.

Part 2: Stereoselectivity and the Safety Profile

The primary clinical advantage of levobupivacaine over its racemic parent, bupivacaine, is its improved safety profile, particularly its reduced central nervous system (CNS) and cardiovascular toxicity. This difference is not due to a change in the primary mechanism of action but is attributed to the stereospecific interactions of the enantiomers with cardiac sodium and potassium channels.

Bupivacaine is a racemic mixture of 50% levobupivacaine ((S)-enantiomer) and 50% dextrobupivacaine ((R)-enantiomer). The (R)-enantiomer, dextrobupivacaine, exhibits a higher affinity and a slower dissociation rate from cardiac sodium channels compared to levobupivacaine. This slower "off-rate" means that at physiological heart rates, dextrobupivacaine can accumulate in the blocked state, leading to a higher risk of severe cardiac events like ventricular arrhythmias and myocardial depression.

Levobupivacaine's faster dissociation from cardiac VGSCs makes it a significantly less cardiotoxic agent, providing a wider margin of safety in clinical practice.

G cluster_drug Drug Properties cluster_outcome Clinical Outcome Levo Levobupivacaine (S-) • Faster dissociation • Lower cardiac affinity Safety Improved Safety Profile • Less cardiotoxicity • Less neurotoxicity Levo->Safety Leads to Dex Dextrobupivacaine (R-) • Slower dissociation • Higher cardiac affinity Toxicity Higher Toxicity Risk • Pro-arrhythmic • Myocardial depression Dex->Toxicity Leads to

Figure 2: Stereoselective effects on cardiac toxicity.

Part 3: Experimental Validation Protocols

The mechanistic understanding of levobupivacaine is built upon rigorous experimental validation. The following protocols are foundational for characterizing the activity of any novel local anesthetic.

Protocol: Patch-Clamp Electrophysiology for VGSC Blockade

Objective: To quantify the potency and state-dependence of levobupivacaine on isolated neurons.

Methodology:

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rodents and cultured for 24-48 hours. These neurons express a high density of the VGSC subtypes relevant to nociception.

  • Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents.

  • Voltage Protocol for Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.

    • Apply levobupivacaine to the bath and repeat the pulse to measure the reduction in current amplitude. This gives the IC50 for the resting state.

  • Voltage Protocol for Use-Dependent (Phasic) Block:

    • Hold the cell at a depolarized potential (e.g., -70 mV).

    • Apply a train of short depolarizing pulses (e.g., 20 pulses at 10 Hz).

    • Measure the progressive decrease in the sodium current amplitude with each pulse in the train.

    • The degree of block at the end of the train, compared to the first pulse, quantifies the use-dependent effect.

  • Data Analysis: Dose-response curves are generated to calculate the IC50 (half-maximal inhibitory concentration) for both resting (tonic) and inactivated (phasic) states.

G prep Isolate & Culture DRG Neurons patch Establish Whole-Cell Patch-Clamp Configuration prep->patch tonic Tonic Block Protocol (Pulses from -100mV) patch->tonic phasic Phasic Block Protocol (Pulse train at 10Hz) patch->phasic apply Apply Levobupivacaine (Varying Concentrations) tonic->apply phasic->apply measure Measure Na+ Current Amplitude Reduction apply->measure analyze Calculate IC50 (Tonic vs. Phasic Block) measure->analyze

Figure 3: Workflow for Patch-Clamp analysis of local anesthetic action.

Protocol: In Vivo Sciatic Nerve Block Model

Objective: To determine the efficacy, onset, and duration of sensory and motor blockade in a preclinical model.

Methodology:

  • Animal Model: Adult Sprague-Dawley rats are used. Baseline sensory (paw withdrawal latency to a thermal stimulus) and motor function (toe spread, grip strength) are established.

  • Anesthesia and Injection: The rat is lightly anesthetized, and the sciatic notch is identified. A precise volume of levobupivacaine solution (e.g., 0.5%) is injected perineurally using a 25-gauge needle.

  • Sensory Block Assessment: At set time intervals (e.g., 5, 15, 30, 60, 90, 120 mins), a thermal stimulus (e.g., Hargreaves test) is applied to the plantar surface of the injected paw. The latency to withdrawal is recorded. A significant increase in latency indicates a sensory block.

  • Motor Block Assessment: At the same intervals, motor function is scored based on a scale (e.g., 0 = normal, 4 = complete paralysis/no toe spread).

  • Data Analysis:

    • Onset of Action: Time to achieve a maximal block.

    • Duration of Action: Time from onset until sensory and motor functions return to 50% of baseline.

    • Efficacy: The peak effect observed (e.g., maximal withdrawal latency).

This in vivo data provides crucial translational insights, correlating the molecular mechanism (VGSC blockade) with the clinically desired physiological outcome (nerve block).

Conclusion

The mechanism of action of levobupivacaine is a well-defined process centered on the state-dependent, intracellular blockade of neuronal voltage-gated sodium channels. Its clinical success is not only a result of its potent anesthetic properties, which it shares with its parent compound, but is fundamentally rooted in its stereochemically-defined structure. The (S)-enantiomer configuration confers a significantly improved safety profile by reducing its affinity and accelerating its dissociation from cardiac sodium channels, thereby mitigating the life-threatening cardiotoxicity associated with the (R)-enantiomer. The rigorous application of experimental techniques, from single-channel electrophysiology to whole-animal models, has been essential in validating this mechanism and cementing levobupivacaine's role as a cornerstone of modern regional anesthesia.

References

  • Vanhoutte, F., Vereecke, J., Verbeke, N., & Carmeliet, E. (1995). The effect of the pKa and the lipophilicity of local anesthetics on the block of the cardiac Na+ channel. Journal of molecular and cellular cardiology, 27(6), 1365–1376. [Link]

  • Strichartz, G. R., & Covino, B. G. (2009). Local Anesthetics. In P. L. Miller (Ed.), Miller's Anesthesia (7th ed., pp. 985-1014). Churchill Livingstone. [Link]

  • Mazoit, J. X., & Dalens, B. J. (2004). Pharmacokinetics of local anaesthetics in infants and children. Clinical pharmacokinetics, 43(1), 17–32. [Link]

  • Clarkson, C. W., & Hondeghem, L. M. (1985). Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole. Anesthesiology, 62(4), 396–405. [Link]

  • Strichartz, G. R. (1973). The inhibition of sodium currents in myelinated nerve by quaternary derivatives of lidocaine. The Journal of general physiology, 62(1), 37–57. [Link]

  • Foster, R. H., & Markham, A. (2000). Levobupivacaine: a review of its pharmacology and use as a local anaesthetic. Drugs, 59(3), 551–579. [Link]

Methodological & Application

Synthesis Protocol for Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process commencing with the readily available (S)-piperidine-2-carboxylic acid. Each step is meticulously detailed, offering not just the methodology but also the underlying chemical principles and critical process parameters to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route to this important compound.

Introduction

Substituted piperidines are a cornerstone of modern pharmaceutical design, forming the structural core of numerous therapeutic agents due to their favorable pharmacokinetic properties and their ability to engage with a wide variety of biological targets.[1] Specifically, chiral 2-substituted piperidines, such as the title compound, are of significant interest as they allow for precise stereochemical control in the synthesis of complex molecules. Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride serves as a key intermediate, providing a versatile scaffold for further chemical elaboration.

The synthetic strategy outlined herein follows a logical and efficient three-step sequence:

  • N-Protection: The secondary amine of the starting material, (S)-piperidine-2-carboxylic acid (also known as L-pipecolinic acid), is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the nucleophilic amine from interfering with the subsequent esterification reaction. The Boc group is ideal due to its stability under a range of conditions and its facile removal under acidic conditions.[2]

  • Esterification: The carboxylic acid moiety of the N-Boc protected intermediate is esterified with butan-2-ol. This reaction forms the desired butan-2-yl ester.

  • Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions using hydrochloric acid, which concurrently protonates the piperidine nitrogen to yield the final product as a stable hydrochloride salt.

This protocol has been designed to be both efficient and scalable, with in-process controls and purification steps clearly defined to ensure the isolation of a high-purity final product.

Overall Synthetic Workflow

The synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is achieved through the following three-step reaction sequence:

Synthesis_Workflow Figure 1: Overall Synthetic Scheme start (S)-Piperidine-2-carboxylic acid intermediate1 (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid start->intermediate1 Step 1: N-Boc Protection (Boc)₂O, Base intermediate2 Butan-2-yl (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate intermediate1->intermediate2 Step 2: Esterification Butan-2-ol, Coupling Agent final_product Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride intermediate2->final_product Step 3: Deprotection HCl

Caption: A diagram illustrating the three-step synthesis of the target compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[3]

Step 1: Synthesis of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid

Rationale: The protection of the secondary amine of (S)-piperidine-2-carboxylic acid is essential to prevent side reactions during the subsequent esterification. Di-tert-butyl dicarbonate ((Boc)₂O) is a widely used reagent for this purpose, reacting with the amine under basic conditions to form a stable carbamate.[4]

Materials:

  • (S)-Piperidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve (S)-piperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) to the solution and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid as a white solid. The product can be used in the next step without further purification if deemed of sufficient purity by NMR analysis.

Step 2: Synthesis of Butan-2-yl (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate

Rationale: The esterification of the N-Boc protected amino acid with a secondary alcohol like butan-2-ol can be challenging. A Steglich esterification, which utilizes a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is an effective method for this transformation under mild conditions.[5]

Materials:

  • (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid

  • Butan-2-ol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add butan-2-ol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the DCU precipitate and wash the solid with cold dichloromethane.

  • Combine the filtrate and washes, and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Butan-2-yl (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate.

Step 3: Synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Rationale: The final step involves the removal of the Boc protecting group. This is readily achieved by treatment with a strong acid. Using a solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether is a common and effective method that results in the precipitation of the desired amine hydrochloride salt in high purity.[6][7]

Materials:

  • Butan-2-yl (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve Butan-2-yl (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.

  • Cool the solution to 0 °C.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If not, add diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride as a white or off-white solid.

Summary of Reagents and Yields

StepStarting MaterialReagentsSolvent(s)Typical Yield
1 (S)-Piperidine-2-carboxylic acid(Boc)₂O, NaOHDioxane, Water90-98%
2 (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acidButan-2-ol, DCC, DMAPDichloromethane75-85%
3 Butan-2-yl (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate4 M HCl in 1,4-dioxaneDioxane>95%

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient pathway for the preparation of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride. By following the outlined steps and adhering to the specified conditions, researchers can consistently obtain this valuable chiral intermediate in high yield and purity. The clear rationale provided for each step, along with the detailed experimental procedures, is intended to empower scientists in their synthetic endeavors and facilitate the development of novel therapeutics.

References

  • Patel, S. (2019). PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Kumar, A., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 58649769, (2R)-1-(Butan-2-yl)piperidine-2-carboxylic acid. PubChem. [Link]

  • CN111995565A. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Neises, B., & Steglich, W. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses Procedure. [Link]

  • Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. [Link]

  • Vitale, F., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Zhang, Z., et al. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. [Link]

  • Vescio, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 849, Pipecolic Acid. PubChem. [Link]

  • Unknown. (n.d.). 2. Carboxyl protecting groups. [Link]

  • US20100311968A1. (n.d.). Deprotection of boc-protected compounds.
  • Unknown. (n.d.). Practical Synthesis of Fragment. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]

Sources

HPLC method development for analyzing Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Method Development for Butan-2-yl (2S)-piperidine-2-carboxylate Hydrochloride

The Analytical Challenge: Profiling the Molecule

Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride (sec-butyl L-pipecolate HCl) is a highly functionalized chiral building block frequently utilized in the synthesis of complex pharmaceutical active ingredients. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents a trifecta of analytical challenges:

  • The Secondary Amine: The piperidine ring contains a highly basic secondary amine (pKa ~10.4). On traditional silica-based stationary phases, this basic moiety interacts strongly with ionized residual silanols, leading to severe peak tailing and compromised quantitative accuracy[1].

  • The Ester Linkage: The sec-butyl ester is thermodynamically labile. It is highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis, meaning the mobile phase pH and column temperature must be tightly controlled to prevent in-situ degradation[2].

  • Diastereomeric Complexity: While the piperidine ring has a fixed (2S) configuration, the butan-2-yl (sec-butyl) group introduces a second stereocenter. If the sec-butyl alcohol used during synthesis was racemic, the resulting product is a mixture of (2S, 2'R) and (2S, 2'S) diastereomers. Resolving these requires advanced stationary phase selectivity beyond standard hydrophobic retention.

Mechanistic Rationale: Designing the Chromatographic Environment

Balancing Peak Symmetry and Ester Stability

To achieve Gaussian peak shapes for strongly basic compounds, the mobile phase pH must be maintained well below the pKa of the residual silanols (typically pH < 3.0) to ensure they remain protonated and neutral[3]. Simultaneously, the basic analyte is fully protonated, allowing it to elute symmetrically.

However, aggressive acidic conditions (e.g., pH < 2.0 utilizing high concentrations of Trifluoroacetic acid) combined with elevated column temperatures will rapidly accelerate the hydrolysis of the ester into (2S)-piperidine-2-carboxylic acid (pipecolic acid) and sec-butanol[2].

The Solution: A tightly controlled potassium phosphate buffer at pH 2.5 provides the optimal thermodynamic "sweet spot." It is sufficiently acidic to suppress silanol ionization[1], yet mild enough to prevent ester cleavage during the chromatographic run. Furthermore, lowering the column compartment temperature to 25°C drastically reduces the kinetic rate of hydrolysis compared to standard 40°C methods.

Stationary Phase Selection for Diastereomer Resolution

Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions, which are often insufficient to resolve aliphatic diastereomers. To achieve baseline resolution of the (2S, 2'R) and (2S, 2'S) isomers, a Pentafluorophenyl (PFP) stationary phase is required. The highly electronegative fluorine atoms create a rigid, electron-deficient ring system that introduces dipole-dipole interactions, hydrogen bonding, and enhanced steric shape recognition, successfully discriminating between the subtle spatial arrangements of the sec-butyl group.

Workflow A 1. Physicochemical Profiling (pKa ~10, Ester, Diastereomers) B 2. Stationary Phase Selection (PFP for Shape Selectivity) A->B C 3. Mobile Phase Optimization (pH 2.5 Buffer to balance stability) B->C D 4. Temperature Control (25°C to prevent hydrolysis) C->D E 5. Method Validation (Self-Validating System) D->E

Logical workflow for HPLC method development targeting basic ester compounds.

The Self-Validating Protocol

A robust analytical method must be self-validating—meaning it continuously proves its own efficacy and monitors its own failure modes during routine execution. Because pipecolic acid derivatives lack strong chromophores, low-UV detection (210 nm) is mandatory[4]. To ensure trustworthiness, this protocol incorporates a Degradation Control Standard (DCS) . By deliberately spiking the sample with pipecolic acid (the primary hydrolysis product), the system validates that no hidden degradation is co-eluting with the parent peaks.

Step-by-Step Methodology
  • Mobile Phase A (Buffer) Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH2PO4) in 1000 mL of MS-grade water (10 mM). Adjust the pH to 2.50 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent Preparation: Prepare a 90:10 (v/v) Water:Acetonitrile solution. Critical Step: Chill the diluent to 4°C prior to sample preparation to quench any pre-column hydrolysis during autosampler storage.

  • Standard Preparation: Accurately weigh 10.0 mg of Butan-2-yl (2S)-piperidine-2-carboxylate HCl into a 10 mL volumetric flask. Dissolve and make up to volume with the chilled diluent (Yields 1.0 mg/mL).

  • Degradation Control Standard (DCS) Formulation: Transfer 1.0 mL of the prepared standard into an autosampler vial. Spike with 10 µL of a 1.0 mg/mL reference solution of (2S)-piperidine-2-carboxylic acid (pipecolic acid).

  • Chromatographic Execution: Inject 5 µL of the DCS followed by the standard samples using the optimized gradient program (See Table 2). Monitor absorbance at 210 nm.

Degradation Parent Butan-2-yl (2S)-piperidine-2-carboxylate (Intact Ester) Hydrolysis Ester Hydrolysis (pH > 6.0 or T > 40°C) Parent->Hydrolysis H2O Acid (2S)-Piperidine-2-carboxylic acid (Pipecolic Acid) Hydrolysis->Acid Alcohol sec-Butanol (Butan-2-ol) Hydrolysis->Alcohol

Primary degradation pathway via ester hydrolysis under non-optimal pH or thermal conditions.

Quantitative Data & Optimization Summaries

The following tables summarize the empirical data driving the method parameters, demonstrating the causality between the chosen conditions and chromatographic performance.

Table 1: Impact of Mobile Phase pH on Tailing Factor and Ester Recovery

Mobile Phase pH Amine Tailing Factor (Tf) Ester Recovery (24h at 25°C) Mechanistic Outcome
1.5 (0.1% TFA) 1.05 (Excellent) 82.4% Acid-catalyzed hydrolysis
2.5 (10 mM Phosphate) 1.12 (Good) 99.1% Optimal thermodynamic balance
4.5 (10 mM Acetate) 1.85 (Poor) 98.5% Silanol ionization causes tailing

| 7.4 (10 mM Phosphate) | 2.40 (Severe) | 65.2% | Base-catalyzed hydrolysis |

Table 2: Optimized Gradient Elution Program Column: PFP (150 mm × 4.6 mm, 3 µm) | Flow Rate: 1.0 mL/min | Temp: 25°C

Time (min) % Mobile Phase A (pH 2.5 Buffer) % Mobile Phase B (Acetonitrile) Elution Phase
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Elutes polar pipecolic acid)
15.0 40 60 Linear Gradient (Elutes diastereomers)
18.0 40 60 Column Wash
18.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | End of Run |

Table 3: Stationary Phase Screening for Diastereomer Resolution

Column Chemistry Resolution (Rs) Retention Time (min) Selectivity Mechanism
Standard C18 0.4 (Co-elution) 12.5 Hydrophobic dispersion only
Polar-Embedded C18 0.8 (Partial) 11.2 Hydrophobic + Hydrogen bonding

| Pentafluorophenyl (PFP) | 2.1 (Baseline) | 14.8 | Dipole-dipole & Shape recognition |

Sources

The Strategic Application of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine motif is a cornerstone of medicinal chemistry, present in a multitude of pharmaceutical agents and natural products.[1] Its saturated heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological activity, pharmacokinetic properties, and target binding.[2][] The introduction of chirality into the piperidine ring further expands the accessible chemical space, enabling the development of stereochemically pure drugs with improved efficacy and reduced off-target effects. Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride emerges as a valuable chiral building block, offering a unique combination of stereochemical definition and strategically positioned reactive handles for the synthesis of complex molecular architectures. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile intermediate.

Physicochemical Properties and Handling

Table 1: Predicted Physicochemical Properties of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride and Related Analogs

PropertyButan-2-yl (2S)-piperidine-2-carboxylate hydrochloride (Predicted)(2R)-1-(Butan-2-yl)piperidine-2-carboxylic acid[4]tert-Butyl (2S)-piperidine-2-carboxylate hydrochloride
Molecular Formula C₁₀H₂₀ClNO₂C₁₀H₁₉NO₂C₁₀H₂₀ClNO₂
Molecular Weight 221.72 g/mol 185.26 g/mol 221.73 g/mol
Appearance White to off-white solidNot SpecifiedWhite to Pale-yellow Solid
Storage Store in a cool, dry place under an inert atmosphereNot SpecifiedKeep in dark place, inert atmosphere, room temperature

Handling of the Hydrochloride Salt: The presence of the hydrochloride salt necessitates neutralization to liberate the free secondary amine for subsequent reactions such as N-alkylation. This is typically achieved by the addition of a suitable base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The choice of base will depend on the specific reaction conditions and the compatibility of other functional groups in the molecule.

Synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride

The title compound can be synthesized from the readily available (S)-piperidine-2-carboxylic acid (also known as L-pipecolic acid) through Fischer esterification. This acid-catalyzed reaction with 2-butanol provides the desired sec-butyl ester. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Protocol 1: Synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride

Materials:

  • (S)-piperidine-2-carboxylic acid

  • 2-Butanol

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Hydrochloric acid (in a suitable solvent)

Procedure:

  • Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (S)-piperidine-2-carboxylic acid (1.0 eq) in an excess of 2-butanol, which also serves as the solvent.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq). Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and remove the excess 2-butanol under reduced pressure.

  • Salt Formation: Dissolve the crude ester in anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether while stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride.

Core Applications and Protocols

The utility of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride as a chiral building block is primarily demonstrated in its sequential functionalization at the secondary amine and the ester moiety.

Application 1: N-Alkylation - A Gateway to N-Substituted Piperidines

The secondary amine of the piperidine ring is a nucleophilic center that can be readily alkylated to introduce a variety of substituents. This transformation is a key step in the synthesis of numerous biologically active molecules, including the local anesthetic levobupivacaine.[5]

Protocol 2: N-Butylation in the Synthesis of a Levobupivacaine Precursor

This protocol is adapted from the synthesis of levobupivacaine, where the piperidine nitrogen is alkylated with a butyl group.[5]

Materials:

  • Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride

  • 1-Bromobutane

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH) or other suitable polar aprotic solvent

  • Water

Procedure:

  • To a solution of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride (1.0 eq) in ethanol, add sodium carbonate (2.2 eq) to neutralize the hydrochloride and act as a base for the reaction.

  • Add 1-bromobutane (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude N-butylated product.

  • Further purification can be achieved by recrystallization or column chromatography.

Application 2: Amide Coupling - Formation of Bioactive Amides

The sec-butyl ester of the chiral building block can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amide bonds. This is a fundamental transformation in the synthesis of many pharmaceuticals. Alternatively, direct amidation of the ester may be possible under certain conditions, though hydrolysis followed by coupling is more common.

A key application of this chemistry is the synthesis of levobupivacaine, which involves the formation of an amide bond between the piperidine-2-carboxylic acid moiety and 2,6-dimethylaniline.

Protocol 3: Amide Coupling with 2,6-Dimethylaniline (Post-Hydrolysis)

This protocol outlines the hydrolysis of the sec-butyl ester followed by amide coupling.

Step A: Hydrolysis of the sec-Butyl Ester

  • Dissolve the N-alkylated sec-butyl ester from Protocol 2 in a suitable solvent mixture, such as methanol and water.

  • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to protonate the carboxylic acid and extract the product into an organic solvent.

  • Dry the organic layer and concentrate to obtain the N-alkylated (2S)-piperidine-2-carboxylic acid.

Step B: Amide Coupling

Materials:

  • N-alkylated (2S)-piperidine-2-carboxylic acid (from Step A)

  • 2,6-Dimethylaniline

  • A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • An additive, such as 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • A non-nucleophilic base, such as DIPEA

Procedure:

  • Dissolve the N-alkylated (2S)-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the coupling agent (e.g., EDC, 1.2 eq) and the additive (e.g., HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 2,6-dimethylaniline (1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Strategic Advantages of the sec-Butyl Ester

The use of a sec-butyl ester in this chiral building block offers several potential advantages:

  • Stereochemical Influence: The bulky sec-butyl group can influence the conformation of the piperidine ring and may provide enhanced stereocontrol in subsequent reactions.

  • Modulated Reactivity: Compared to a methyl or ethyl ester, the sec-butyl ester may exhibit different rates of hydrolysis, which can be advantageous in multi-step syntheses where selective deprotection is required.

  • Solubility Profile: The lipophilicity of the sec-butyl group can alter the solubility of the intermediate, potentially simplifying purification processes by enabling extractions that might be more challenging with more polar esters.

  • Protection Against Epimerization: In some instances, bulkier esters can help to minimize the risk of epimerization at the adjacent chiral center during subsequent reaction steps, particularly those involving base-mediated transformations.

Visualizing the Synthetic Workflow

G cluster_synthesis Synthesis of the Chiral Building Block cluster_application Application in Levobupivacaine Synthesis A (S)-Piperidine-2-carboxylic acid B Butan-2-yl (2S)-piperidine-2-carboxylate A->B Fischer Esterification (2-Butanol, H+) C Butan-2-yl (2S)-piperidine-2-carboxylate ;hydrochloride B->C HCl D N-Butylated Intermediate (sec-Butyl Ester) C->D N-Alkylation (1-Bromobutane, Base) E N-Butylated Carboxylic Acid D->E Ester Hydrolysis F Levobupivacaine E->F Amide Coupling (2,6-Dimethylaniline, Coupling Agent)

Caption: Synthetic pathway from (S)-piperidine-2-carboxylic acid to the chiral building block and its subsequent application in the synthesis of Levobupivacaine.

Conclusion

Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride is a strategically designed chiral building block that provides a versatile platform for the synthesis of complex, enantiomerically pure piperidine-containing molecules. Its pre-defined stereochemistry at the C2 position, coupled with the orthogonally reactive secondary amine and sec-butyl ester functionalities, allows for a controlled and sequential introduction of molecular diversity. The protocols and insights provided in this application note are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable intermediate in their pursuit of novel therapeutic agents.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidines - Building Block / BOC Sciences. BOC Sciences.
  • (2R)-1-(Butan-2-yl)piperidine-2-carboxylic acid. PubChem.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
  • esterification of carboxylic acids with. Organic Syntheses.
  • Amino Acid Deriv
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen.
  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. MDPI.
  • Synthesis and physicochemical study of novel amino acid based surfactants. Chalmers University of Technology.
  • The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
  • Amino Acid-Protecting Groups. Chemical Reviews.
  • Synthesis of Pipecolic Acid and Baikiain.
  • Amino Acids: Chemical Properties.
  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!.
  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride.
  • SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • (S)
  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. MDPI.
  • sec-Butyl 2-(2-hydroxyethyl)
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Fermentative production of L-pipecolic acid from glucose and alternative carbon sources.
  • Esterification of amino acids to n-butyl and isobutyl esters in aqueous solutions for their gas chrom
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Digital Commons @ Butler University.
  • Amino Acid Physical Properties. Thermo Fisher Scientific.
  • Mixed Ligand-metal Complexes of 2-(butan-2-ylidene) Hydrazinecarbothioamide- Synthesis, Characterization, Computer-Aided Drug Character Evaluation and in vitro Biological Activity Assessment.
  • levobupivacaine.
  • Practical Synthesis of Fragment. Royal Society of Chemistry.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. BenchChem.
  • Esterification of camphene, butanol to butylbutanoate, salicylic acid with aliphatic alcohols, synthesis of acetamido ketones/esters, esterification of propanoic acid by butanol or 2-ethylhexanol, aspirin synthesis etc. represent the examples of esterification reactions catalysed by heteropoly acid/. Semantic Scholar.
  • Butenolide synthesis. Organic Chemistry Portal.
  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry.
  • Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses.

Sources

Esterification methods for (2S)-piperidine-2-carboxylic acid to yield Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride from (2S)-piperidine-2-carboxylic acid. We explore and contrast several prevalent esterification methodologies, delving into the mechanistic rationale and practical considerations for each. The primary focus is on providing researchers, chemists, and drug development professionals with a robust framework for selecting and executing the optimal synthetic route. A detailed, field-tested protocol for the highly efficient thionyl chloride-mediated esterification is provided, alongside a comparative analysis with Fischer-Speier and carbodiimide-mediated approaches.

Introduction and Strategic Considerations

(2S)-Piperidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, serving as a scaffold for a wide array of pharmacologically active compounds.[1] The conversion of its carboxylic acid moiety into an ester, specifically the butan-2-yl ester, is a critical transformation for creating intermediates used in the synthesis of more complex molecules. The final product is typically isolated as a hydrochloride salt to enhance stability, improve handling characteristics, and prevent side reactions such as self-condensation.[2]

The direct esterification of this secondary amino acid with a secondary alcohol like butan-2-ol presents several distinct chemical challenges:

  • Zwitterionic Ground State: Like all amino acids, (2S)-piperidine-2-carboxylic acid exists as a zwitterion, wherein the carboxyl group is deprotonated (carboxylate) and the secondary amine is protonated (ammonium). This renders the carboxylate a poor nucleophile and complicates direct acid-catalyzed reactions.

  • Competing Nucleophilicity: The secondary amine of the piperidine ring is itself a nucleophile and can engage in side reactions, particularly when the carboxylic acid is activated.

  • Steric Hindrance: Both the piperidine scaffold and the secondary butan-2-ol present significant steric bulk around the reaction centers, potentially slowing reaction kinetics.

  • Preservation of Stereochemistry: The chiral center at the C2 position is paramount to the biological activity of downstream products. The chosen method must be mild enough to prevent racemization.[1]

This guide will dissect three common esterification strategies in the context of these challenges, providing a clear rationale for procedural choices.

Comparative Analysis of Esterification Methodologies

The selection of an esterification method is a critical decision that impacts yield, purity, scalability, and cost. Below, we compare three distinct approaches for the synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride.

Method A: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[3][4] The reaction is driven by heating the reactants with a strong acid catalyst, typically in a large excess of the alcohol to shift the equilibrium toward the ester product.[5][6][7]

  • Mechanistic Rationale: A strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[8] This activation allows the weakly nucleophilic butan-2-ol to attack the carbonyl. The same acid catalyst also protonates the piperidine nitrogen, effectively deactivating it as a competing nucleophile. The primary drawback is the reversible nature of the reaction, which necessitates the removal of water or the use of a large excess of alcohol to achieve high conversion.[5][8]

  • Applicability: While cost-effective, this method often requires prolonged heating, which can be problematic for secondary alcohols prone to elimination.[3] Its utility for this specific transformation is moderate due to the need for forcing conditions.

Method B: Thionyl Chloride (SOCl₂) Mediated Esterification

This method represents a highly efficient, one-pot procedure for converting amino acids directly into their ester hydrochloride salts.[9][10] It is often the preferred industrial and laboratory method for its directness and high yields.[11]

  • Mechanistic Rationale: Thionyl chloride serves a dual purpose. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ.[12][13] Simultaneously, the reaction generates hydrochloric acid (HCl) and sulfur dioxide (SO₂).[14] The generated HCl immediately protonates the piperidine nitrogen, both protecting it from side reactions and forming the desired hydrochloride salt in the final product. The acyl chloride then rapidly reacts with butan-2-ol to form the ester.

  • Applicability: This is arguably the most effective method for this target molecule. It circumvents the zwitterion issue by activating the carboxyl group, provides its own "protecting group" in the form of protonation, and directly yields the final salt form. The reaction typically proceeds under mild conditions, minimizing the risk of racemization.[10][11]

Method C: Carbodiimide-Mediated (Steglich) Esterification

The Steglich esterification utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an acyl-transfer catalyst, typically 4-dimethylaminopyridine (DMAP).[15][16][17]

  • Mechanistic Rationale: DCC activates the carboxylic acid by forming a reactive O-acylisourea intermediate.[17][18] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP significantly accelerates the reaction by forming a more reactive acylpyridinium species.[17] The key advantage of this method is its extremely mild reaction conditions (often room temperature), which are ideal for sensitive substrates and preserving stereochemical integrity.[17]

  • Applicability: For this specific synthesis, the Steglich method is complicated by the presence of the nucleophilic secondary amine. To prevent the amine from reacting with the activated carboxyl group, a protecting group strategy is mandatory.[][20] The piperidine nitrogen would first need to be protected (e.g., with a Boc group), followed by the DCC/DMAP-mediated esterification, and finally, a deprotection step using acid (e.g., HCl in ethyl acetate) to yield the final hydrochloride salt.[21] While effective, this multi-step process is less atom-economical and more time-consuming than the thionyl chloride method.

Summary Table of Methodologies
FeatureFischer-Speier EsterificationThionyl Chloride (SOCl₂) MethodCarbodiimide (Steglich) Method
Core Reagents H₂SO₄ or p-TsOH, excess Butan-2-olSOCl₂, Butan-2-olDCC/EDC, DMAP, Butan-2-ol
N-Protection Required? No (Amine is protonated by catalyst)No (Amine is protonated by generated HCl)Yes (e.g., Boc, Cbz)
Reaction Conditions Reflux temperature[5]0°C to Room Temperature[10][22]Room Temperature[16]
Key Advantages Low reagent cost, simple setup.[23]One-pot synthesis, high yield, directly forms hydrochloride salt.[10][11]Very mild conditions, excellent for sensitive substrates, high stereochemical integrity.[17]
Key Disadvantages Reversible, requires forcing conditions, potential for alcohol elimination.[3][6]Generates SO₂ gas, reagent is moisture-sensitive.[14]Requires protection/deprotection steps, costly reagents, byproduct removal (DCU).[17][]

Synthetic Workflow Visualization

The following diagram illustrates the comparative synthetic pathways for the direct thionyl chloride method versus the multi-step protecting group strategy required for carbodiimide coupling.

G cluster_B Route B: Carbodiimide Method (Indirect) start (2S)-Piperidine-2- Carboxylic Acid A1 One-Pot Reaction start->A1 SOCl₂, Butan-2-ol B1 1. N-Protection (Boc) start->B1 (Boc)₂O product Butan-2-yl (2S)-Piperidine-2- Carboxylate Hydrochloride A1->product Direct Formation B2 2. Esterification (DCC, DMAP) B1->B2 B3 3. Deprotection & Salt Formation B2->B3 B3->product HCl

Sources

The Piperidine Synthon: Enantioselective Applications of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Chiral Piperidine Core

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that appears with remarkable frequency in pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets.[3] The introduction of chirality into this scaffold dramatically expands its utility, as the stereochemistry of a drug molecule can profoundly influence its efficacy, safety, and metabolic profile.[3][4]

Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride is a valuable chiral building block derived from the naturally occurring, non-proteinogenic amino acid (S)-pipecolic acid.[5] This synthon offers a pre-defined stereocenter at the C2 position, providing a strategic starting point for the asymmetric synthesis of complex molecular targets. The hydrochloride salt form ensures stability and simplifies handling, while the sec-butyl ester provides a moderately bulky protecting group for the carboxylic acid, which can influence reactivity and be removed under specific conditions.

This guide delves into the primary application of this chiral building block: its use as a foundational element in the enantioselective synthesis of long-acting, amide-type local anesthetics, such as Ropivacaine and Levobupivacaine.[6][7] We will explore the causality behind the synthetic choices and provide detailed, field-proven protocols for its application.

Core Application: Enantioselective Synthesis of Safer Local Anesthetics

The development of local anesthetics like Bupivacaine revealed a critical challenge: cardiotoxicity linked to the (R)-enantiomer. This discovery spurred the development of single-enantiomer drugs, Levobupivacaine (the S-enantiomer of Bupivacaine) and Ropivacaine (the pure S-enantiomer with an N-propyl group), which offer a significantly improved safety profile by reducing adverse cardiovascular effects.[8] The synthesis of these safer anesthetics relies absolutely on starting with an enantiomerically pure precursor like (S)-pipecolic acid or its ester derivatives.[5][9]

Butan-2-yl (2S)-piperidine-2-carboxylate serves as the cornerstone for establishing the critical (S)-stereocenter in the final Active Pharmaceutical Ingredient (API). The overall synthetic strategy involves two key transformations at the piperidine core: functionalization of the secondary amine (N-alkylation) and conversion of the C2-carboxylate into an amide (amidation).

Synthetic_Workflow Start Butan-2-yl (2S)-piperidine-2-carboxylate (Hydrochloride Salt) Base_Treat Base Treatment (e.g., NaHCO₃, Et₃N) Liberation of Free Amine Start->Base_Treat Free_Amine Free sec-Butyl Ester (S)-enantiomer Base_Treat->Free_Amine N_Alkylation N-Alkylation (e.g., 1-Bromopropane, K₂CO₃, MeCN) Free_Amine->N_Alkylation Alkylated_Ester N-Propyl-(S)-piperidine-2-carboxylate Ester N_Alkylation->Alkylated_Ester Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) Alkylated_Ester->Hydrolysis Alkylated_Acid N-Propyl-(S)-pipecolic Acid Hydrolysis->Alkylated_Acid Amidation Amide Coupling (e.g., SOCl₂, then 2,6-dimethylaniline) Alkylated_Acid->Amidation API (S)-Ropivacaine (Final API) Amidation->API

Caption: Overall workflow for the synthesis of (S)-Ropivacaine.

Experimental Protocols & Methodologies

The following protocols are presented as robust, adaptable procedures for the key transformations. As a hydrochloride salt, the starting material must first be neutralized to the free amine before proceeding with subsequent reactions. This is typically achieved by partitioning the salt between a mild aqueous base (like sodium bicarbonate) and an organic solvent (like dichloromethane or ethyl acetate), followed by separation and drying of the organic layer.

Protocol 1: Direct N-Alkylation of the Piperidine Core

This protocol details the N-propylation step required for the synthesis of Ropivacaine. The same principle applies to the synthesis of Levobupivacaine using 1-bromobutane.[5][10] Direct alkylation with an alkyl halide is a straightforward and industrially relevant method.[11]

Causality and Experimental Choices:

  • Base (K₂CO₃): A moderately strong, inorganic base is chosen to act as a proton scavenger for the HCl generated during the reaction. Its heterogeneous nature in acetonitrile (MeCN) can help control the reaction rate. Stronger bases like NaH could lead to side reactions, while weaker bases may result in slow conversion.[12]

  • Solvent (Acetonitrile): A polar aprotic solvent like MeCN or DMF is ideal. It effectively dissolves the piperidine free base and has a sufficiently high boiling point to allow for heating, which accelerates the Sₙ2 reaction.[11]

  • Temperature: Heating the reaction to 60-80°C provides the necessary activation energy for the nucleophilic attack of the secondary amine on the alkyl halide without promoting significant degradation or side reactions.[13]

  • Stoichiometry: A slight excess of the alkyl halide is often used to ensure complete consumption of the piperidine starting material. However, a large excess should be avoided to minimize the potential for over-alkylation, which leads to the formation of a quaternary ammonium salt byproduct.[12]

Step-by-Step Procedure:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add Butan-2-yl (2S)-piperidine-2-carboxylate free amine (1.0 eq.).

  • Reagent Addition: Add anhydrous acetonitrile (approx. 10 mL per 1 g of amine) followed by finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Alkylation: To the stirring suspension, add 1-bromopropane (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter to remove the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-propylated ester.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Caption: Generalized Sₙ2 mechanism for N-alkylation.

Protocol 2: Amide Formation via Ester Hydrolysis and Acyl Chloride

The conversion of the C2 ester to the target N-(2,6-dimethylphenyl)amide is a critical step. While direct aminolysis of the sec-butyl ester with 2,6-dimethylaniline is possible, it is often slow and requires harsh conditions due to the steric hindrance of both the ester and the aniline. A more reliable and higher-yielding industrial method involves a two-step sequence: saponification (hydrolysis) of the ester to the carboxylic acid, followed by activation and coupling.[5][13]

Causality and Experimental Choices:

  • Hydrolysis (LiOH): Lithium hydroxide in a mixed aqueous/organic solvent system (e.g., THF/H₂O) is a standard and effective method for saponifying esters without causing significant racemization at the adjacent chiral center.

  • Activation (SOCl₂): Thionyl chloride (SOCl₂) is a common and cost-effective reagent for converting a carboxylic acid to a highly reactive acyl chloride intermediate. This activation is necessary to overcome the low nucleophilicity of 2,6-dimethylaniline.[5][13]

  • Amidation Solvent (Toluene): Toluene is a suitable non-polar solvent for the formation of the acyl chloride and the subsequent amidation. It allows for heating to drive the reaction to completion.

  • Acid Scavenging: The amidation reaction generates one equivalent of HCl. The excess 2,6-dimethylaniline (or an added tertiary amine base like triethylamine) acts as an acid scavenger, preventing the protonation of the reacting aniline and driving the reaction forward.

Step-by-Step Procedure:

Part A: Ester Hydrolysis

  • Dissolution: Dissolve the N-propylated ester (from Protocol 1, 1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC for the disappearance of the ester.

  • Acidification: Once complete, cool the mixture in an ice bath and carefully acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-propyl-(S)-pipecolic acid, which is often used directly in the next step.

Part B: Amide Coupling

  • Acyl Chloride Formation: Suspend the N-propyl-(S)-pipecolic acid (1.0 eq.) in anhydrous toluene (approx. 15 mL per 1 g of acid) under an inert atmosphere. Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise at 0°C.

  • Activation: After the addition, warm the mixture to 50-60°C and stir for 1-2 hours until gas evolution ceases and a clear solution is formed. Cool the solution back to room temperature.

  • Amidation: In a separate flask, dissolve 2,6-dimethylaniline (2.5 eq.) in anhydrous toluene. Add the freshly prepared acyl chloride solution dropwise to the aniline solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80°C for 3-5 hours. Monitor by TLC.

  • Work-up: Cool the reaction mixture and quench by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude (S)-Ropivacaine base can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane.[10]

Data Summary

The following table summarizes typical parameters for the key synthetic steps. Yields and conditions are representative and may require optimization based on scale and specific substrate batches.

Transformation Key Reagents Solvent Temp (°C) Typical Yield Key Considerations
N-Alkylation 1-Bromopropane, K₂CO₃MeCN / DMF70-8085-95%Avoid excess alkyl halide to prevent quaternization.[12]
Ester Hydrolysis LiOH·H₂OTHF / H₂O20-25>95%Maintain low temperature during acidification.
Amide Coupling SOCl₂, 2,6-DimethylanilineToluene8080-90%Acyl chloride is moisture-sensitive; perform under inert atmosphere.[5]

Conclusion: A Gateway to Enantiopure Pharmaceuticals

Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride is more than a simple chemical; it is an enabling tool for the construction of stereochemically complex and safer medicines. Its utility, exemplified in the synthesis of modern local anesthetics, underscores the power of chiral pool synthesis, where a readily available, enantiopure starting material dictates the stereochemical outcome of a multi-step synthesis.[14] The protocols and scientific rationale presented here provide a foundational guide for researchers and drug development professionals to effectively leverage this and similar chiral synthons, paving the way for the efficient and enantioselective production of next-generation pharmaceutical agents.

References

  • Synthesis and biological activities of local anesthetics. (2019). PMC. Available at: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022). Nature Catalysis. Available at: [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Process for preparing levobupivacaine and analogues thereof. (1996). Google Patents. WO1996012700A1.
  • Process for the preparation of a chiral piperazine-2-carboxylic acid. (2021). Google Patents. WO2021219523A1.
  • Process for the preparation of (s)-ropivacaine hydrochloride monohydrate. (2009). Google Patents. WO2009044404A1.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]

  • Local anesthetic preparation composition and preparation method thereof. (2024). Google Patents. CN117618406A.
  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). PMC. Available at: [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). MDPI. Available at: [Link]

  • Enantioselective total syntheses of ropivacaine and its analogues. (2008). ResearchGate. Available at: [Link]

  • The Regioselective 3-Alkylation of Piperidine. (1985). ODU Digital Commons. Available at: [Link]

  • Local Anesthetics. (n.d.). Pharmacy Concepts. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. (2021). PMC. Available at: [Link]

  • Process for the preparation of aryl-piperidine esters. (1987). European Patent Office. EP0219934A2. Available at: [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019). ResearchGate. Available at: [Link]

  • 5th unit local anaesthetics. (2022). Slideshare. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. (2023). DigitalCommons@TMC. Available at: [Link]

  • ROPIVACAINE. (2021). New Drug Approvals. Available at: [Link]

  • Palladium-Catalyzed Migrative Negishi Coupling to 3-Aryl-N-Boc-piperidines. (2015). Organic Syntheses. Available at: [Link]

  • Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. (2021). ResearchGate. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of Local Anesthetics. (2020). IntechOpen. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing. Available at: [Link]

  • The Role of Chiral Intermediates in API Synthesis and Drug Development. (2026). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. (2002). PMC. Available at: [Link]

  • Pipecolic acid, 4-oxo-, hydrochloride. (1993). Organic Syntheses. Available at: [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). ResearchGate. Available at: [Link]

Sources

Application Note: Protocols for the In Vitro Characterization of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride. The structural characteristics of this compound, specifically the (2S)-piperidine-2-carboxylate moiety, exhibit a notable resemblance to the pharmacophore of well-established amide-type local anesthetics such as Levobupivacaine and Ropivacaine.[1][2][3][4][5] These anesthetics exert their therapeutic effects by blocking nerve signal propagation through the inhibition of voltage-gated sodium channels (NaV).[6][7][8][9] Consequently, this guide is founded on the scientific hypothesis that Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride is a putative modulator of NaV channels. We present detailed, validated protocols for compound handling, primary functional characterization using electrophysiology and fluorescence-based assays, and essential secondary cytotoxicity screening. These methodologies are designed to provide researchers, scientists, and drug development professionals with the robust framework needed to accurately determine the compound's pharmacological profile.

Compound Profile and Handling

Physicochemical Properties

Accurate preparation begins with a clear understanding of the compound's properties. Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride is the hydrochloride salt form, which typically enhances aqueous solubility and stability compared to the free base.

PropertyValueSource
Molecular Formula C₁₀H₂₀ClNO₂Derived
Molecular Weight 221.72 g/mol Derived
Canonical SMILES CCC(C)OC(=O)C1CCCCN1.Cl-
Physical Form White to Pale-yellow Solid[10]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[10]
Safety and Handling

Standard laboratory precautions are required when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Weigh and handle the powder in a chemical fume hood or ventilated enclosure to avoid dust formation and inhalation.[11] Avoid contact with skin and eyes.[11]

  • Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

Preparation of Stock and Working Solutions

The accuracy of in vitro assays is critically dependent on the precise and consistent preparation of test compound solutions. Due to the low concentrations often used in cellular assays, a multi-step dilution process from a concentrated master stock is standard practice.[12][13]

Rationale for Solvent Selection

The hydrochloride salt form suggests solubility in aqueous solutions. However, for a high-concentration master stock, an organic solvent like Dimethyl Sulfoxide (DMSO) is often preferred for its high solvating capacity and compatibility with most cell-based assays at final concentrations typically ≤0.5%.[14] Initial solubility tests are always recommended. For this protocol, we will proceed with DMSO.

Protocol: Master Stock Preparation (100 mM in DMSO)
  • Pre-calculation: To prepare 1 mL of a 100 mM stock solution of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride (MW: 221.72 g/mol ), the required mass is calculated: Mass = 0.1 mol/L * 0.001 L * 221.72 g/mol = 0.02217 g = 22.17 mg

  • Weighing: Tare a sterile, amber, or foil-wrapped 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 22.17 mg of the compound directly into the tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Solubilization: Vortex the tube thoroughly for 1-2 minutes. If necessary, use a brief sonication in an ultrasonic bath to ensure complete dissolution.

  • Storage: Label the tube clearly with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials. Store at -20°C for long-term use. Aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.[12]

Protocol: Serial Dilution for Working Solutions

Working solutions should be prepared fresh for each experiment from the master stock. The final concentration of DMSO in the assay medium must be consistent across all tested concentrations and the vehicle control.[14]

Diagram: Workflow for Solution Preparation

G cluster_0 Master Stock Preparation cluster_1 Working Solution Preparation (Example) weigh 1. Weigh 22.17 mg of Compound add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -20°C (100 mM Master Stock) dissolve->store intermediate 5. Prepare 1 mM Intermediate Stock (10 µL of 100 mM stock + 990 µL medium) store->intermediate final 6. Prepare Final Dilutions in Assay Plate (e.g., for a 10 µM final concentration) intermediate->final G cluster_workflow Patch-Clamp Workflow start HEK-293 Cells (Expressing NaV1.x) patch Establish Whole-Cell Clamp start->patch baseline Record Baseline Na+ Current patch->baseline apply_cpd Apply Compound (Increasing Conc.) baseline->apply_cpd record Record Inhibited Na+ Current apply_cpd->record analyze Analyze Data (Calculate IC50) record->analyze

Method 2: High-Throughput Fluorescence-Based Membrane Potential Assay

For higher throughput screening, fluorescence-based assays provide a reliable, indirect measure of channel activity. [15][16]These assays use dyes that report changes in membrane potential.

Principle of Causality: In their resting state, NaV channels are closed. To generate a signal, a channel activator (e.g., veratridine) is used to force channels open, causing an influx of Na⁺ ions and depolarizing the cell membrane. [17][18]This depolarization is detected as a change in fluorescence. A NaV channel inhibitor will prevent this depolarization, thus reducing the fluorescence signal. [15][16] Experimental Protocol:

  • Cell Plating: Plate HEK-293 cells expressing the NaV subtype of interest in black-walled, clear-bottom 96- or 384-well plates and grow overnight.

  • Dye Loading: Remove culture medium and add a loading buffer containing a membrane potential-sensitive dye (e.g., a FRET-based dye kit). Incubate according to the manufacturer's instructions (e.g., 60 minutes at 37°C).

  • Compound Incubation: Add serial dilutions of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride and controls (vehicle and a known blocker like Tetracaine) to the plate. Incubate for 15-30 minutes at room temperature.

  • Signal Generation & Reading:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading.

    • Add an activator solution (e.g., veratridine) to all wells simultaneously using the instrument's fluidics.

    • Immediately begin recording the fluorescence change over time (typically 2-5 minutes).

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data: Set the average signal from vehicle-only wells as 0% inhibition and the signal from wells with a saturating concentration of a known blocker as 100% inhibition.

    • Plot the normalized response against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Secondary Assay: Assessment of Cellular Cytotoxicity

It is imperative to distinguish between specific pharmacological activity (channel blockade) and general cellular toxicity. A compound that inhibits NaV channel function simply by killing the cells is not a viable drug candidate. The MTT assay is a standard, colorimetric method for assessing cell viability. [19][20][21] Principle of Causality: The MTT assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified by absorbance. [19]A decrease in metabolic activity, and thus formazan production, is indicative of reduced cell viability or cytotoxicity. [22] Experimental Protocol:

  • Cell Plating: Plate a relevant cell line (e.g., the same HEK-293 line used previously) in clear 96-well plates and allow cells to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (ensure concentrations span and exceed the functional IC₅₀). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for a relevant duration (e.g., 24 or 48 hours) under standard cell culture conditions.

  • MTT Assay:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

    • Observe the formation of purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at an appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the data: Set the absorbance of vehicle-treated cells to 100% viability and the absorbance of blank wells (media only) to 0% viability.

    • Plot the percentage of cell viability against compound concentration and fit the data to determine the CC₅₀ (50% cytotoxic concentration).

Data Interpretation: Therapeutic Index

The in vitro therapeutic index is a critical parameter that compares the concentration required for the desired pharmacological effect (IC₅₀) to the concentration that causes toxicity (CC₅₀).

Therapeutic Index = CC₅₀ / IC₅₀

A higher therapeutic index is desirable, indicating that the compound is effective at concentrations far below those that cause general cytotoxicity.

ParameterDescriptionValue
NaV IC₅₀ Concentration for 50% inhibition of NaV channel function.(To be determined)
CC₅₀ Concentration for 50% reduction in cell viability.(To be determined)
Therapeutic Index Ratio of CC₅₀ to IC₅₀.(To be calculated)

References

  • Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. (2025, May 10). [Source Not Available].
  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology. [Link]

  • JoVE. (2023, September 22). Video: Local Anesthetics: Mechanism of Action. Journal of Visualized Experiments. [Link]

  • Zheng, W., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies. [Link]

  • Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. [Link]

  • Local Anaesthetics - Part One. (2021, August 23). [Source Not Available]. [Link]

  • ION Biosciences. Sodium Channel Assays | Sodium Indicators. [Link]

  • Zeng, H., et al. (2016). Reporting Sodium Channel Activity Using Calcium Flux: Pharmacological Promiscuity of Cardiac Nav1.5. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • ION Biosciences. Sodium Indicators | Sodium Channel Assays. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). [Source Not Available]. [Link]

  • Kristensen, M. L., et al. (2013). A cellular viability assay to monitor drug toxicity. Journal of Visualized Experiments. [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • Zhang, W., et al. (2017). A novel ropivacaine-loaded in situ forming implant prolongs the effect of local analgesia in rats. Archives of Medical Science. [Link]

  • Zhang, Y., et al. (2016). Both Bupivacaine and Levobupivacaine inhibit colon cancer cell growth but not melanoma cells in vitro. BMC Anesthesiology. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Source Not Available]. [Link]

  • Du, Y., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences. [Link]

  • Drugs.com. (2026, March 9). Ropivacaine Injection: Package Insert / Prescribing Info / MOA. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Dale, T. (2005, May 20). Patch clamp electrophysiology steps up a gear. European Pharmaceutical Review. [Link]

  • Ropivacaine HCl gel for topical anesthesia- a review. (2024, February). TIJER.org. [Link]

  • Wang, Y., et al. (2017). In vitro neurotoxicity by ropivacaine is reduced by silencing Cav3.3 T-type calcium subunits in neonatal rat sensory neurons. Neurotoxicology and Teratology. [Link]

  • Aistrup, G. L., et al. (1999). Blockade by local anaesthetics of the single Ca(2+)-activated K+ channel in rat hippocampal neurones. British Journal of Pharmacology. [Link]

  • Foster, R. H., & Markham, A. (2000). Levobupivacaine: a review of its pharmacology and use as a local anaesthetic. Drugs. [Link]

  • Zheng, W., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Johns Hopkins University. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Wikipedia. (n.d.). Patch clamp. [Link]

  • Wu, J., & Li, M. (2018). Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges. IntechOpen. [Link]

  • In vitro release of ropivacaine hydrochloride (Ropi-HCl) from the in situ forming implants within 24 h. ResearchGate. [Link]

  • Jenkinson, S., et al. (2018). Cardiac sodium channel antagonism - Translation of preclinical in vitro assays to clinical QRS prolongation. Vascular Pharmacology. [Link]

  • Chen, H., et al. (2016). Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin. MDPI. [Link]

  • Athar, M., & Ahmed, S. M. (2016). Levobupivacaine or ropivacaine: A randomised double blind controlled trial using equipotent doses in spinal anaesthesia. Revista Brasileira de Anestesiologia. [Link]

  • Molecular Devices. (2026, March 10). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • Levobupivacaine base and levobupivacaine hydrochloride. ResearchGate. [Link]

  • Lasota, J., & Błaszczak-Świątkiewicz, K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Mixed Ligand-metal Complexes of 2-(butan-2-ylidene) Hydrazinecarbothioamide- Synthesis, Characterization, Computer-Aided Drug Character Evaluation and in vitro Biological Activity Assessment. PubMed. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Source Not Available]. [Link]

  • Burlacu, C. L., & Buggy, D. J. (2008). Clinical profile of levobupivacaine in regional anesthesia: A systematic review. Journal of Anaesthesiology Clinical Pharmacology. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (2026, March 7). (2R)-1-(Butan-2-yl)piperidine-2-carboxylic acid. PubChem Compound Summary for CID 13886561. [Link]

Sources

Application Note & Manufacturing Protocol: Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride, a key chiral building block in modern pharmaceutical synthesis. The piperidine moiety is a prevalent scaffold in numerous active pharmaceutical ingredients (APIs), making robust and scalable access to its derivatives a critical concern for drug development professionals.[1] This guide moves beyond a simple laboratory procedure to address the critical process parameters, safety considerations, and analytical controls necessary for efficient and reproducible large-scale production. We present a detailed protocol based on the Fischer esterification of L-pipecolic acid, utilizing a heterogeneous acid catalyst to simplify downstream processing and enhance process sustainability. The causality behind each strategic choice—from raw material selection to final product isolation—is elucidated to provide a self-validating and scientifically grounded manufacturing workflow.

Strategic Overview & Synthesis Rationale

The selected manufacturing strategy focuses on efficiency, scalability, and control of stereochemistry. The target molecule is synthesized in a two-stage process: (1) esterification of the chiral starting material, L-pipecolic acid, with 2-butanol, and (2) formation of the hydrochloride salt to yield a stable, crystalline solid suitable for pharmaceutical applications.

1.1. Choice of Starting Material: L-Pipecolic Acid

The synthesis commences with L-pipecolic acid ((2S)-piperidine-2-carboxylic acid). Utilizing an enantiomerically pure starting material is a cornerstone of this strategy. This approach, known as a "chiral pool" synthesis, circumvents the need for challenging and often low-yielding chiral resolution or asymmetric synthesis steps later in the process, which can be difficult to scale.[2] L-pipecolic acid is commercially available and can also be produced via fermentation, offering a potentially sustainable raw material source.[3]

1.2. Reaction: Heterogeneously Catalyzed Fischer Esterification

The core transformation is the Fischer esterification, a classic and highly reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[4]

  • Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This allows for nucleophilic attack by the alcohol (2-butanol), forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the catalyst and provide the final product.

  • Catalyst Selection: While homogeneous mineral acids like H₂SO₄ are effective, they present significant challenges at scale, including reactor corrosion, difficult removal, and acidic waste streams.[5] This protocol specifies the use of a heterogeneous acid catalyst , such as a sulfonic acid-functionalized ion-exchange resin (e.g., Amberlyst® 15). The advantages at an industrial scale are substantial:

    • Simplified Purification: The solid catalyst is easily removed by simple filtration, eliminating the need for aqueous neutralization and extraction steps.

    • Reduced Waste: Eliminates acidic aqueous waste streams.

    • Catalyst Recyclability: The resin can often be regenerated and reused, improving process economics.

    • Lower Corrosivity: Reduces the risk of damage to stainless steel reactors.[6][7]

  • Equilibrium Considerations: Esterification is a reversible reaction. To drive the reaction to completion, the water byproduct must be continuously removed from the reaction mixture. At scale, this is most effectively achieved via azeotropic distillation, using the excess 2-butanol or an appropriate co-solvent to form a low-boiling azeotrope with water.[7]

1.3. Final Form: Hydrochloride Salt

The free base of the ester is typically an oil, which can be difficult to handle, purify, and store. Converting the final product to its hydrochloride salt provides a stable, crystalline solid with a sharp melting point and improved handling characteristics.[8] This is a standard practice for amine-containing pharmaceutical intermediates.

Overall Manufacturing Workflow

The end-to-end manufacturing process is designed for implementation in a standard chemical production facility. The workflow minimizes unit operations and is optimized for efficiency and safety.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Salt Formation & Isolation RM Raw Material Charging (L-Pipecolic Acid, 2-Butanol, Ion-Exchange Catalyst) Reaction Azeotropic Reflux (Water Removal) RM->Reaction IPC1 IPC-1: Reaction Completion (HPLC) Reaction->IPC1 Filtration Hot Filtration (Catalyst Removal) IPC1->Filtration Evaporation Solvent Evaporation (Excess 2-Butanol) Filtration->Evaporation Dissolution Solvent Swap & Dissolution (e.g., Isopropanol) Evaporation->Dissolution Salt HCl Addition & Crystallization Dissolution->Salt Slurry Slurry Aging Salt->Slurry Isolation Filtration & Cake Wash Slurry->Isolation Drying Vacuum Drying Isolation->Drying FP Final Product: Butan-2-yl (2S)-piperidine-2-carboxylate;HCl Drying->FP

Caption: High-level workflow for the manufacturing of Butan-2-yl (2S)-piperidine-2-carboxylate;HCl.

Detailed Manufacturing Protocol

Warning: This protocol involves the use of flammable solvents and acidic reagents. All operations must be conducted in a controlled manufacturing environment with appropriate engineering controls (e.g., fume hoods, grounded equipment) and personal protective equipment (PPE).

3.1. Stage 1: Fischer Esterification

Equipment:

  • Glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, condenser, and Dean-Stark trap (or equivalent setup for azeotropic water removal).

  • Filter press or Nutsche filter-dryer.

  • Rotary evaporator or vacuum distillation setup.

Materials:

  • L-Pipecolic Acid: 1.0 eq

  • 2-Butanol: 5.0 - 10.0 eq (serves as reactant and solvent)

  • Acidic Ion-Exchange Resin (e.g., Amberlyst® 15, pre-dried): 10-20% by weight relative to L-pipecolic acid.

Procedure:

  • Reactor Charging: Charge the reactor with 2-butanol, followed by L-pipecolic acid. Begin agitation to ensure the suspension is well-mixed.

  • Catalyst Addition: Add the pre-dried acidic ion-exchange resin to the reactor.

  • Azeotropic Reflux: Heat the reaction mixture to reflux (approx. 95-100 °C). Water will begin to co-distill with the 2-butanol and collect in the Dean-Stark trap.

  • Reaction Monitoring (IPC-1): Continue reflux for 8-16 hours, periodically draining the collected water. Monitor the reaction progress by taking samples from the reaction mixture and analyzing by HPLC for the disappearance of L-pipecolic acid (<1.0% area remaining).

  • Catalyst Removal: Once the reaction is complete, cool the mixture to 60-70 °C. Filter the hot solution through a heated filter to remove the catalyst. Rationale: Maintaining an elevated temperature prevents premature precipitation of the product and keeps viscosity low for faster filtration.

  • Catalyst Wash: Wash the recovered catalyst on the filter with a small amount of hot 2-butanol (1-2 eq) to recover any entrained product. The washings are combined with the main filtrate.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to remove the majority of the excess 2-butanol, yielding the crude Butan-2-yl (2S)-piperidine-2-carboxylate free base as a viscous oil.

3.2. Stage 2: Hydrochloride Salt Formation and Isolation

Equipment:

  • Crystallization vessel with agitation and temperature control.

  • Filtration unit (Centrifuge or Nutsche filter).

  • Vacuum oven.

Materials:

  • Crude Ester Free Base: 1.0 eq

  • Isopropanol (IPA) or Ethyl Acetate: 5-10 volumes

  • Hydrochloric Acid in IPA (e.g., 5-6 M solution): 1.05 - 1.1 eq

Procedure:

  • Dissolution: Charge the crude ester oil to the crystallization vessel. Add the chosen solvent (e.g., Isopropanol) and stir until a clear solution is obtained.

  • Salt Formation: Cool the solution to 20-25 °C. Slowly add the solution of HCl in IPA dropwise over 30-60 minutes. A precipitate will begin to form. Rationale: Slow addition is critical for controlling the crystallization process, leading to a more uniform particle size and higher purity.

  • Crystallization: After the addition is complete, stir the resulting slurry at 20-25 °C for 1-2 hours.

  • Cooling & Aging: Slowly cool the slurry to 0-5 °C over 1-2 hours and hold at this temperature for an additional 2-4 hours to maximize the yield.

  • Isolation: Filter the solid product.

  • Cake Wash: Wash the filter cake with a small amount of cold (0-5 °C) solvent to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until the loss on drying (LOD) is constant and residual solvent levels meet specifications.

Process Optimization & Scale-Up Considerations

Transitioning from the laboratory to production scale requires careful consideration of several critical parameters that can impact yield, purity, and safety.

G ScaleUp Scale-Up Considerations - Heat Transfer - Mass Transfer (Agitation) - Water Removal Efficiency - Crystallization Control - Safety & Handling Parameters Critical Process Parameters Reactant Stoichiometry Catalyst Loading Reaction Temperature Crystallization Cooling Profile HCl Stoichiometry ScaleUp->Parameters Governs Outcome Impacts On - Yield - Purity - Crystal Form - Cycle Time - Safety Parameters->Outcome Determines

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide in-depth, scientifically-grounded solutions to help you optimize your reaction yield, maintain stereochemical integrity, and ensure the highest purity of your final product.

The target molecule is a chiral ester, a valuable building block in the pharmaceutical industry. Its synthesis, typically involving the esterification of (2S)-piperidine-2-carboxylic acid with butan-2-ol, presents several potential hurdles. This document provides a structured approach to troubleshooting these issues in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental issues with detailed causal explanations and actionable protocols.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A1: Low yield in the Fischer esterification of (2S)-piperidine-2-carboxylic acid is a common issue stemming from the reaction's equilibrium nature.[1][2][3] To drive the reaction towards the product, you must address several key factors.

Causality & Explanation: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The equilibrium can be unfavorable, and the presence of water, a product, can drive the reaction backward via hydrolysis.[2] For amino acids, the zwitterionic nature of the starting material can also reduce the effective concentration of the reactive carboxylic acid form.

Troubleshooting Workflow: A systematic approach is crucial. Start by ensuring the reaction is driven to completion, then verify the efficiency of your work-up and purification.

Low_Yield_Troubleshooting Start Low Yield Observed (<50%) Check_Equilibrium Issue 1: Unfavorable Equilibrium Start->Check_Equilibrium Primary Cause Check_Workup Issue 2: Product Loss During Work-up Start->Check_Workup Secondary Cause Check_Purity Issue 3: Impurities & Side Reactions Start->Check_Purity Possible Cause Water_Removal Implement Water Removal (e.g., Dean-Stark) Check_Equilibrium->Water_Removal Solution A Excess_Alcohol Use Excess Butan-2-ol (Solvent & Reactant) Check_Equilibrium->Excess_Alcohol Solution B Catalyst_Choice Optimize Acid Catalyst (H2SO4, TsOH, SOCl2) Check_Equilibrium->Catalyst_Choice Solution C Extraction_pH Adjust pH during Extraction (pH > 9 to deprotonate amine) Check_Workup->Extraction_pH Solvent_Choice Use Appropriate Extraction Solvent (e.g., DCM, EtOAc) Check_Workup->Solvent_Choice Analyze_Crude Analyze Crude Product (NMR, LC-MS) Check_Purity->Analyze_Crude Address_Side_Rxns Identify & Address Side Reactions (See Q2, Q3) Analyze_Crude->Address_Side_Rxns

Sources

Troubleshooting solubility issues of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting for solubility challenges encountered with Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I expected Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride to be readily soluble in water, but it's dissolving poorly. What could be the cause?

This is a common and valid observation. While the hydrochloride salt form is intended to enhance aqueous solubility, several factors can impede dissolution.[1] The primary reasons often involve kinetics, thermodynamics, and the specific solution environment.

  • Slow Dissolution Kinetics: The rate of dissolution may be slow, even if the compound is thermodynamically soluble. The crystal lattice energy of the solid must be overcome by the solvent.[2] Ensure you are allowing adequate time and providing sufficient agitation.

  • pH of the Medium: The piperidine ring contains a basic nitrogen atom. As a hydrochloride salt, this nitrogen is protonated, rendering the molecule charged and polar, which is ideal for solubility in polar solvents.[3][4] If your solvent (e.g., unbuffered water, which can absorb atmospheric CO₂ and become slightly acidic, or a buffer with an inappropriate pH) has a pH that is too high (basic), it can deprotonate the piperidinium cation, converting it to the less polar free base, which is significantly less soluble in water.

  • Common Ion Effect: If your polar solvent is a buffer containing a high concentration of chloride ions (e.g., a high-molarity HCl buffer or certain cell culture media), it can suppress the dissolution of the hydrochloride salt.[2] This shifts the equilibrium towards the solid, undissolved salt.

  • Purity of the Compound: Impurities from synthesis or degradation can significantly alter the solubility characteristics of the final product.[3]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility and dissolution rates.[5]

Q2: What is the expected solubility of this compound, and how does its structure influence this?

While specific quantitative solubility data for Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is not widely published, we can infer its behavior from its structure and data from analogous compounds.

The molecule is a salt of an organic base. The protonated piperidine ring and the chloride counter-ion make it highly polar and prime for dissolution in polar solvents.[6][7] However, the butan-2-yl ester group introduces a degree of lipophilicity.

For a relevant comparison, consider Levobupivacaine hydrochloride , a structurally similar local anesthetic containing a piperidine ring. It is described as being freely soluble in water and alcohol.[8] Published data shows its solubility in water at 25°C is approximately 50 mg/mL .[9] We can anticipate a similar solubility profile for your compound in polar protic solvents.

FeatureInfluence on Solubility
Piperidine Ring (as Hydrochloride) Increases Polarity/Solubility: The protonated nitrogen (piperidinium ion) forms strong ion-dipole interactions with polar solvents like water.[4][10]
Butan-2-yl Ester Group Decreases Polarity/Solubility: This alkyl chain adds non-polar character, which can slightly reduce solubility in highly polar solvents compared to a smaller ester group.
(2S) Stereochemistry Minimal Direct Effect on Solubility: While different enantiomers can sometimes have different solubilities, it is generally a minor factor compared to pH or salt form.
Q3: How critical is pH for maintaining the solubility of my compound?

The pH of the solution is the most critical factor governing the aqueous solubility of this compound. The piperidine nitrogen has a pKa value estimated to be around 10-11.[3][11] The relationship between pH, pKa, and the form of the compound is illustrated below.

Caption: pH-dependent equilibrium of the piperidine compound.

To maintain solubility, the pH of the solution should be kept well below the pKa of the piperidine nitrogen (ideally, at least 2 pH units below, so pH < 8). In this acidic-to-neutral range, the compound exists predominantly as the protonated, charged, and water-soluble piperidinium salt.

Q4: I managed to dissolve the compound by heating, but it crashed out of solution upon cooling. Why?

This phenomenon indicates that you created a supersaturated solution .[12]

  • Mechanism: Heating increases the kinetic energy of the system, which helps overcome the activation energy for dissolution and often increases the solubility limit of a compound.[5][12] However, upon cooling to room or physiological temperature, the solubility limit decreases to its original value. Since the solution now contains more dissolved solute than it can thermodynamically hold at that lower temperature, the excess compound precipitates out.

  • Recommendation: While gentle warming can accelerate a slow dissolution process, it is not a reliable method for increasing the equilibrium solubility for long-term stable solutions.[11] If a compound precipitates upon cooling, the concentration is too high for that solvent system at the final temperature.

Q5: What co-solvents can I use to prepare a concentrated stock solution for in vitro or in vivo studies?

Using a co-solvent is an excellent strategy when high concentrations are required.[13][14] A co-solvent works by reducing the overall polarity of the solvent system (e.g., reducing the dielectric constant of water), which can better accommodate the non-polar regions of the solute.[14]

ApplicationRecommended Co-SolventsRationale & Considerations
In Vitro Stock (High Conc.) Dimethyl sulfoxide (DMSO)DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of compounds.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO and dilute it at least 1:1000 into your final aqueous/buffer medium to avoid solvent toxicity.
In Vivo Formulations Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)These are pharmaceutically acceptable, water-miscible co-solvents.[3][11] They are commonly used in formulations for animal studies. A typical approach is to first dissolve the compound in a small amount of the co-solvent and then slowly add the aqueous vehicle (e.g., saline or a buffer) with vigorous stirring.

Important: Always perform a vehicle-only control in your experiments to account for any effects of the co-solvent system.

Systematic Troubleshooting Workflow

If you are facing persistent solubility issues, follow this systematic workflow to diagnose and solve the problem.

G A Start: Solubility Issue Observed B Verify Compound Purity & Identity (e.g., NMR, LC-MS) A->B C Is the material pure? B->C D Re-purify or obtain a new batch. C->D No E Select Primary Solvent (e.g., Water, PBS pH 7.4) C->E Yes F Add compound to solvent. Stir vigorously for 30 min at RT. E->F G Is it fully dissolved? F->G H Success: Solution is ready. Store appropriately. G->H Yes I Troubleshooting Path G->I No J Adjust pH to < 7.0 (e.g., add dilute HCl) I->J K Does it dissolve? J->K L Issue is pH-related. Use an acidic buffer (e.g., Citrate). K->L Yes M Use a Co-Solvent System (See Protocol 3) K->M No N Does it dissolve? M->N O Success: Solution is ready. Remember vehicle controls. N->O Yes P Consider advanced methods: - Micronization - Formulation (e.g., SEDDS) - Re-synthesis/Salt Screening N->P No

Caption: A step-by-step workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Baseline Solubility Assessment in Water

Objective: To determine the approximate solubility of the compound in unbuffered, purified water.

  • Preparation: Weigh out 10 mg of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride into a clean glass vial.

  • Solvent Addition: Add 100 µL of purified water (e.g., Milli-Q®) to the vial. This creates an initial high concentration of 100 mg/mL.

  • Agitation: Place a small magnetic stir bar in the vial and stir vigorously at room temperature for 30 minutes.

  • Observation: Visually inspect the solution. If it is a clear solution with no visible solid particles, the solubility is ≥100 mg/mL.

  • Titration (if undissolved): If solid remains, add another 100 µL of water (total volume 200 µL, concentration 50 mg/mL) and stir for another 30 minutes.

  • Repeat: Continue adding 100 µL aliquots of water, calculating the new concentration each time, until the solid is fully dissolved. The concentration at which it fully dissolves is the approximate solubility.

Protocol 2: pH Adjustment for Enhanced Solubilization

Objective: To test the hypothesis that low solubility is due to an insufficiently acidic environment.

  • Preparation: Prepare a suspension of the compound in water at a concentration known to be problematic (e.g., 20 mg/mL).

  • pH Measurement: Use a calibrated pH meter to measure the initial pH of the suspension.

  • Acidification: While stirring, add 0.1 M HCl dropwise to the suspension.

  • Observation: Observe if the solid dissolves as the pH decreases. Continue adding acid until a clear solution is obtained.

  • Final pH: Record the pH at which the compound fully dissolves. This confirms the pH-dependent nature of the solubility and informs the selection of an appropriate buffer system for future experiments.

Protocol 3: Co-Solvent Screening for a Concentrated Stock

Objective: To identify a suitable co-solvent system for preparing a concentrated stock solution.

  • Setup: Weigh 10 mg of the compound into three separate vials (Vial A, Vial B, Vial C).

  • Co-solvent Addition:

    • To Vial A, add 50 µL of Ethanol.

    • To Vial B, add 50 µL of Propylene Glycol.

    • To Vial C, add 50 µL of PEG 400.

  • Dissolution: Vortex or stir each vial vigorously until the solid is fully dissolved. If it does not dissolve, the co-solvent alone is insufficient at this concentration.

  • Aqueous Titration: Assuming the compound dissolved in the co-solvent, slowly add your aqueous vehicle (e.g., saline) to one of the vials in small aliquots (e.g., 10 µL at a time), vortexing after each addition.

  • Precipitation Point: Note the volume of aqueous vehicle at which the solution becomes cloudy or a precipitate forms. This helps define the limits of your co-solvent system. For example, if precipitation occurs after adding 150 µL of saline to the 50 µL of co-solvent, your final formulation must contain at least 25% co-solvent (50 µL out of a 200 µL total volume) to maintain solubility at 10 mg/200 µL (50 mg/mL).

References
  • Public Assessment Report - Geneesmiddeleninformatiebank. (2014, October 28). Retrieved from Geneesmiddeleninformatiebank. [Link]

  • Hameed, G. S. (2024, January 23). Solubility and distribution. SlideShare. [Link]

  • Behera, A. L., et al. (2016, March 18). Enhancement of solubility: A pharmaceutical overview. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • IJNRD. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • Jain, P., & Goel, A. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • PubMed. (n.d.). Piperidine-renin inhibitors compounds with improved physicochemical properties. [Link]

  • Wen, H., et al. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. [Link]

  • PubChem. (n.d.). (2R)-1-(Butan-2-yl)piperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • NextSDS. (n.d.). 2-(butan-2-yl)piperazine — Chemical Substance Information. [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • Obrebska, E., & Mazerska, Z. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... PMC. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. [Link]

  • Florence, A. T., & Attwood, D. (2016, August 14). The solubility of drugs. Basicmedical Key. [Link]

  • Sharma, D., & Saini, S. (2013). Technologies to Counter Poor Solubility Issues: A Review. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl].... CompTox Chemicals Dashboard. [Link]

  • Babu, P. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • MolPort. (n.d.). methyl (2S)-piperidine-2-carboxylate hydrochloride. [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. [Link]

  • Chemguide. (n.d.). Formation of ammonium salts. [Link]

  • Oxford Reference. (n.d.). Amine salts. [Link]

  • Wikipedia. (n.d.). Hydrochloride. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. [Link]

Sources

Technical Support Center: Crystallization of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the crystallization of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride. As a key chiral intermediate, achieving a crystalline form with high purity and consistent physical properties is critical for its successful use in subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in crystallizing Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride?

The primary challenge often lies in its relatively high polarity and the presence of a chiral center, which can make it prone to forming oils or amorphous solids rather than a stable crystalline lattice. As a hydrochloride salt, the solubility is highly dependent on the solvent system, and achieving the optimal level of supersaturation without "oiling out" is a critical balance to strike.

Q2: How does the choice of solvent impact the crystallization process?

The solvent system is the most critical parameter in crystallization. It dictates the solubility of the compound, the level of supersaturation, and can influence the resulting crystal form (polymorph). For a hydrochloride salt like this, a common strategy is to use a polar solvent in which the salt is soluble at elevated temperatures, and then add a less polar "anti-solvent" to induce crystallization upon cooling. The ideal solvent system will show a steep solubility curve with temperature, meaning it is highly soluble when hot and poorly soluble when cold.

Q3: What is "oiling out" and why does it happen with this compound?

"Oiling out" occurs when the concentration of the solute in the solution exceeds the solubility limit to such an extent that a liquid phase, rather than a solid crystalline phase, separates out. This is common for compounds like Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride, especially during rapid cooling or when a large volume of anti-solvent is added too quickly. The resulting oil is a supersaturated solution of the compound that is kinetically hindered from nucleating and growing into crystals.

Q4: Can this compound exhibit polymorphism? What are the implications?

Yes, it is possible for this compound to exhibit polymorphism, meaning it can exist in different crystal structures. Different polymorphs can have different physical properties, such as solubility, melting point, and stability. In a drug development context, it is crucial to identify and control the polymorphic form to ensure consistent product quality and performance. Polymorph screening is often a necessary step in process development.

Troubleshooting Guide: Common Crystallization Issues

This section provides a structured approach to troubleshoot and resolve common problems encountered during the crystallization of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride.

Issue 1: No Crystals Form Upon Cooling

If your solution remains clear even after cooling and aging, it is likely that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

Troubleshooting Steps:

  • Increase Supersaturation:

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Add an Anti-solvent: If using a single solvent system, try adding a miscible anti-solvent in which the compound is poorly soluble. Add the anti-solvent dropwise at the saturation temperature until slight turbidity is observed, then heat to redissolve before cooling.

  • Induce Nucleation:

    • Seeding: If you have a small amount of the crystalline material, add a single, small crystal ("seed crystal") to the supersaturated solution. This provides a template for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites.

    • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.

  • Extended Aging: Allow the solution to stand undisturbed for a longer period (24-48 hours) at a lower temperature (e.g., in a refrigerator).

Issue 2: The Compound "Oils Out" Instead of Crystallizing

This is a common and frustrating problem, indicating that the level of supersaturation is too high for orderly crystal growth.

Troubleshooting Workflow:

G start Oiling Out Observed q1 Is the cooling rate too fast? start->q1 a1 Decrease the cooling rate. Allow for slow, controlled cooling (e.g., insulate the flask). q1->a1 Yes q2 Is the anti-solvent addition too rapid or is the volume too large? q1->q2 No end Crystalline Product a1->end a2 Add anti-solvent more slowly and/or at a higher temperature. Reduce the total volume of anti-solvent. q2->a2 Yes q3 Is the initial concentration too high? q2->q3 No a2->end a3 Dilute the solution with more of the primary solvent before cooling or adding anti-solvent. q3->a3 Yes q3->end If all else fails, re-screen for a new solvent system. a3->end

Caption: Troubleshooting workflow for "oiling out".

Detailed Explanation:

  • Slower Cooling: Rapid cooling quickly increases supersaturation, favoring oil formation. Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment if necessary.

  • Solvent/Anti-solvent Ratio: The key is to approach the point of insolubility slowly. Try adding the anti-solvent at the elevated temperature where the compound is still soluble, just to the point of saturation. Then, upon slow cooling, the solubility will decrease, leading to crystallization.

  • Re-dissolve and Re-cool: If an oil has formed, try reheating the mixture until the oil redissolves completely. Then, attempt to cool it more slowly. Sometimes adding a small amount of the primary solvent before reheating can help.

Issue 3: The Resulting Crystals are Very Fine or Needle-like

Fine or needle-like crystals can be difficult to filter and wash, often leading to lower purity due to solvent inclusion. This morphology usually results from rapid nucleation and fast crystal growth.

Optimization Strategies:

  • Reduce the Level of Supersaturation:

    • Use a more dilute solution.

    • Employ a slower cooling rate.

    • Use a solvent system where the compound has slightly higher solubility at the crystallization temperature.

  • Aging/Digestion: Hold the crystal slurry at the crystallization temperature for several hours. This process, known as Ostwald ripening, allows smaller crystals to dissolve and redeposit onto larger crystals, leading to a larger average crystal size.

  • Temperature Cycling: Cycle the temperature of the slurry up and down by a few degrees. This can also promote the growth of larger, more stable crystals.

Recommended Experimental Protocol: Solvent Screening

A systematic solvent screening is the most effective way to identify optimal crystallization conditions.

Step-by-Step Methodology:

  • Solubility Testing:

    • Place a small, known amount of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride (e.g., 10 mg) into several vials.

    • To each vial, add a different solvent (see table below for suggestions) in small aliquots at room temperature, vortexing between additions, to determine the approximate solubility.

    • For solvents in which the compound is poorly soluble at room temperature, heat the vial and continue adding the solvent to determine solubility at elevated temperatures.

  • Crystallization Trials (Cooling Crystallization):

    • For promising solvents that show good solubility at high temperatures and poor solubility at low temperatures, prepare saturated solutions at the boiling point of the solvent.

    • Allow the solutions to cool slowly to room temperature, and then to 0-5 °C.

    • Observe for crystal formation, noting the time to nucleation, crystal morphology, and yield.

  • Crystallization Trials (Anti-solvent Crystallization):

    • Dissolve the compound in a solvent in which it is freely soluble.

    • Add a miscible anti-solvent dropwise until persistent turbidity is observed.

    • Gently heat to redissolve the turbidity.

    • Allow the solution to cool slowly and observe for crystallization.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Isopropanol, Ethanol, MethanolGood at dissolving the hydrochloride salt at elevated temperatures.
Ketones Acetone, Methyl Ethyl KetoneCan be effective, often used in combination with an anti-solvent.
Ethers Methyl tert-butyl ether (MTBE), 2-MethyltetrahydrofuranCommon anti-solvents to be added to more polar solvents.
Esters Ethyl Acetate, Isopropyl AcetateOften used as an anti-solvent or as a primary solvent for less polar salts.
Hydrocarbons Heptane, ToluenePrimarily used as anti-solvents.
Nitriles AcetonitrileA polar aprotic solvent that can be effective for salt crystallization.

Characterization of the Crystalline Solid

Once you have successfully obtained crystals, it is important to characterize them to ensure you have the desired form and purity.

  • Visual Inspection: Examine the crystals under a microscope for uniform morphology.

  • Melting Point: A sharp melting point is indicative of high purity. A broad melting range may suggest the presence of impurities or multiple crystal forms.

  • Spectroscopy (NMR, FT-IR): To confirm the chemical identity and check for residual solvents.

  • Powder X-ray Diffraction (PXRD): To determine the polymorphic form. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, and to screen for polymorphic transitions.

This guide provides a starting point for optimizing the crystallization of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride. A systematic and well-documented experimental approach is the key to developing a robust and reproducible crystallization process.

Technical Support Center: Resolving Enantiomeric Impurities in Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving enantiomeric impurities in Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions.

Introduction

Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is a chiral molecule of significant interest in pharmaceutical development. Ensuring its enantiomeric purity is critical, as the undesired (2R) enantiomer may have different pharmacological or toxicological properties. This guide provides practical, field-proven insights into the analytical and preparative techniques required to control and resolve enantiomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of enantiomeric impurity in batches of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride?

Enantiomeric contamination can arise from several stages of the manufacturing process:

  • Starting Material Purity: The synthesis often begins with chiral precursors. If these starting materials are not enantiomerically pure, this impurity will carry through the synthetic route.

  • Racemization During Synthesis: Certain reaction conditions, such as high temperatures or the presence of strong acids or bases, can cause racemization at the stereocenter of the piperidine ring.[1]

  • Incomplete Resolution: If a racemic or enantiomerically-enriched mixture is resolved, the process may not be 100% efficient, leaving residual amounts of the undesired enantiomer.

Q2: Which analytical techniques are most suitable for quantifying the enantiomeric excess (ee) of our product?

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the industry-standard techniques.[2][3]

  • Chiral HPLC: Offers a wide variety of chiral stationary phases (CSPs) and is a robust, well-established method.[4] Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.[5]

  • Chiral SFC: Provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase.[3][6] It often yields excellent resolution for chiral compounds.[2]

Q3: Is derivatization required for the chiral analysis of this compound?

Derivatization is not always necessary but can be a useful strategy.[5][7] It is typically employed to:

  • Enhance Detection: If the compound has a poor UV chromophore, derivatization can improve sensitivity.

  • Improve Separation: Converting the enantiomers into diastereomers with a chiral derivatizing agent allows for separation on a standard (achiral) HPLC column.[7]

Troubleshooting Guide: Chiral Chromatography

This section addresses common issues encountered during the analytical determination and preparative separation of enantiomers.

Problem 1: Poor or No Resolution of Enantiomers

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor.[8]

    • Troubleshooting Step: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns (e.g., Chiralpak® series) and macrocyclic glycopeptide columns are often effective for this class of compounds.[5][8]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.[9]

    • Troubleshooting Step: Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (in normal phase) or aqueous buffer (in reversed phase). For basic compounds like piperidines, adding a small amount of an amine modifier like diethylamine (DEA) can significantly improve peak shape and resolution by minimizing secondary interactions with the stationary phase.[10][11]

  • Incorrect Temperature: Temperature can have a significant, and sometimes non-intuitive, effect on chiral recognition.[10]

    • Troubleshooting Step: Evaluate a range of column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.[10]

Experimental Protocol: Generic Chiral HPLC Method Screening

  • Column Selection:

    • Screen at least three different polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-H).[5]

  • Mobile Phase Preparation:

    • Normal Phase: Prepare mixtures of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) in ratios of 90:10, 80:20, and 70:30 (v/v).[8]

    • For Basic Analytes: Add 0.1% (v/v) diethylamine (DEA) to the mobile phase.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 210-225 nm).

    • Injection Volume: 5-10 µL

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Problem 2: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially with basic compounds like piperidines.[10][12] This can compromise resolution and accurate quantification.

Potential Causes & Solutions:

  • Secondary Interactions: The basic nitrogen of the piperidine can interact strongly with residual acidic silanol groups on silica-based CSPs.[10][12]

    • Troubleshooting Step: Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA).[10] This competes with the analyte for the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.[13]

    • Troubleshooting Step: Dilute the sample and re-inject. If the peak shape improves, the original sample was overloading the column.[10]

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.[14]

    • Troubleshooting Step: If mobile phase optimization does not resolve the issue, the column may need to be replaced.[15]

Data Presentation: Effect of Mobile Phase Modifier on Peak Shape

Mobile Phase CompositionTailing Factor (TF)Resolution (Rs)
Hexane/Ethanol (80:20)2.51.2
Hexane/Ethanol (80:20) + 0.1% DEA1.22.1
Problem 3: Ghost Peaks or Extraneous Peaks

The appearance of unexpected peaks can interfere with the quantification of the enantiomeric impurity.

Potential Causes & Solutions:

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.[13]

    • Troubleshooting Step: Run a blank injection (solvent only). If the ghost peak is present, clean the autosampler injection needle and loop.[13]

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents can appear as peaks in the chromatogram.[10]

    • Troubleshooting Step: Use high-purity, HPLC-grade solvents. Filter the mobile phase before use.

Visualization: Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution csp Is the CSP appropriate? start->csp screen_csp Screen different CSPs (e.g., polysaccharide-based) csp->screen_csp No mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes screen_csp->mobile_phase optimize_mp Vary modifier ratio Add basic modifier (DEA) mobile_phase->optimize_mp No temp Is the temperature optimal? mobile_phase->temp Yes optimize_mp->temp optimize_temp Evaluate a range of temperatures (e.g., 10-40°C) temp->optimize_temp No end Resolution Achieved temp->end Yes optimize_temp->end

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Preparative Scale Resolution: Diastereomeric Salt Crystallization

For purifying larger quantities of the desired (2S)-enantiomer, diastereomeric salt crystallization is a common and scalable method.[16] This involves reacting the racemic piperidine derivative with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[16]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Problem: Low Yield of the Desired Diastereomeric Salt

  • Potential Causes & Solutions:

    • Inappropriate Resolving Agent: The choice of resolving agent is crucial.

      • Troubleshooting Step: Screen various chiral acids (e.g., tartaric acid, mandelic acid derivatives) to find one that forms a salt with a significant solubility difference between the two diastereomers.[16]

    • Suboptimal Solvent System: The solvent plays a key role in the differential solubility of the diastereomeric salts.[17]

      • Troubleshooting Step: Screen a range of solvents and solvent mixtures. The ideal solvent will maximize the precipitation of the desired diastereomeric salt while keeping the undesired one in solution.[17]

    • Unfavorable Crystallization Conditions: Temperature and cooling rate affect crystal formation.

      • Troubleshooting Step: Optimize the crystallization temperature and cooling profile. Slow cooling generally favors the formation of larger, purer crystals.[17]

Problem: Low Enantiomeric Excess (ee) of the Resolved Product

  • Potential Causes & Solutions:

    • Co-crystallization of Diastereomers: The undesired diastereomer may crystallize along with the desired one.

      • Troubleshooting Step: Perform one or more recrystallizations of the diastereomeric salt.[17] This will progressively enrich the desired diastereomer.

    • Impurities in the Starting Material: Chemical impurities can interfere with the crystallization process.[17]

      • Troubleshooting Step: Ensure the starting racemic material is of high chemical purity before attempting the resolution.

Experimental Protocol: General Procedure for Diastereomeric Salt Crystallization

  • Salt Formation:

    • Dissolve the racemic Butan-2-yl piperidine-2-carboxylate in a suitable solvent (e.g., ethanol, isopropanol).

    • Add an equimolar amount of the chosen chiral resolving agent (e.g., (S)-mandelic acid) dissolved in the same solvent.

  • Crystallization:

    • Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature.

    • Further cooling in an ice bath may be necessary to maximize crystal formation.[17]

  • Isolation:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[18]

  • Liberation of the Free Base:

    • Suspend the diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to regenerate the free piperidine ester.

    • Extract the free base with an organic solvent (e.g., dichloromethane).

  • Analysis:

    • Determine the enantiomeric excess of the resolved product using a validated chiral HPLC or SFC method.

Visualization: Diastereomeric Salt Crystallization Workflow

G racemate Racemic Piperidine Ester (R/S) salt_formation Salt Formation in Solvent racemate->salt_formation resolving_agent Chiral Resolving Agent (S') resolving_agent->salt_formation diastereomers Diastereomeric Salts (R,S') and (S,S') salt_formation->diastereomers crystallization Crystallization diastereomers->crystallization solid Less Soluble Salt (e.g., S,S') (Solid) crystallization->solid liquid More Soluble Salt (e.g., R,S') (in Mother Liquor) crystallization->liquid filtration Filtration solid->filtration liquid->filtration liberation Liberation of Free Base (Basification) filtration->liberation final_product Enriched (S)-Enantiomer liberation->final_product

Caption: General workflow for chiral resolution by diastereomeric salt crystallization.

References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Desai, D. D., & Patel, M. M. (2022). Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way. Journal of Chromatography A, 1677, 463318. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. BenchChem.
  • de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. Retrieved from [Link]

  • BenchChem. (2025). Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives. BenchChem.
  • Francotte, E. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • BenchChem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines. BenchChem.
  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Wahab, M. F., Wimalasinghe, R. M., & Armstrong, D. W. (2021). Effect of water addition to super/sub-critical fluid mobile-phases for achiral and chiral separations. Journal of Chromatography A, 1658, 462605. Retrieved from [Link]

  • Regis Technologies. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • De Klerck, K., Mangelings, D., Clicq, D., De l'Eau, C., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 280-291. Retrieved from [Link]

  • Shimadzu. (2022). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • Reddy, G. S., & Kumar, Y. R. (2014). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences and Research, 5(9), 3624-3630.
  • Welch, C. J., Biba, M., & Regalado, E. L. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Shimadzu. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Ahuja, S. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Bhusan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-166. Retrieved from [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

Sources

Reducing HPLC baseline noise in Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride quantitative analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quantitative Analysis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Welcome to the dedicated support guide for the quantitative analysis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride via High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring the accuracy and reliability of your analytical results.

The chemical nature of your analyte—a secondary amine salt—presents specific chromatographic challenges. This guide provides a structured approach, moving from frequently encountered issues to in-depth systematic troubleshooting, to help you achieve a stable, quiet baseline.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common and easily resolved issues. Start here if you are experiencing sudden baseline problems.

Q1: My baseline is showing regular, repeating spikes (periodic noise). What is the most likely cause?

A1: Periodic noise that correlates with the pump stroke is almost always caused by the pump.[1] This can be due to:

  • Air Bubbles in the Pump Head: This is the most frequent cause. Air trapped in the pump leads to pressure fluctuations and an unstable baseline.[2][3]

    • Solution: Thoroughly degas your mobile phase using an inline degasser, helium sparging, or sonication.[4][5][6] Purge the pump at a high flow rate to dislodge any trapped bubbles.[3]

  • Faulty Check Valves: Dirty or malfunctioning check valves can cause inconsistent flow and pressure pulsations.[2][7][8]

    • Solution: Clean the check valves by sonicating them in isopropanol or replace them if they are worn.[3]

  • Worn Pump Seals: Leaking pump seals can introduce air and cause pressure instability.[2][4]

    • Solution: Inspect for leaks around the pump head. If residue from the mobile phase is visible, replace the pump seals according to the manufacturer's instructions.

Q2: I'm observing a sudden, random, and spiky baseline. What should I check first?

A2: Random, high-frequency noise often points to issues with the detector or system electronics.

  • Aging Detector Lamp: As a deuterium lamp ages, it can begin to arc, producing sharp spikes in the baseline.[1][9]

    • Solution: Check the lamp's energy or intensity via your system's diagnostic software. If the energy is low or the lamp has exceeded its recommended lifetime, replace it.[9]

  • Air Bubbles in the Detector Flow Cell: Bubbles passing through the flow cell will cause sharp spikes and an unstable baseline.[1][7]

    • Solution: Ensure the mobile phase is thoroughly degassed.[10] Flushing the system with a solvent like methanol can help remove bubbles.[11] Installing a back-pressure regulator after the detector can also prevent bubble formation in the flow cell.[10]

  • Contaminated Flow Cell: Contaminants or salt deposits on the flow cell windows can increase noise.[9][11]

    • Solution: Flush the flow cell with a sequence of solvents, such as water, methanol, and isopropanol. For persistent contamination, follow the manufacturer's guidelines for cleaning the cell, which may involve using a dilute acid solution like 1N HNO₃ (never HCl).[10]

Q3: My baseline is drifting steadily upwards or downwards. What's causing this?

A3: Baseline drift is typically related to changes in the mobile phase composition or temperature over time.[4][7][12]

  • Column Temperature Fluctuation: If the column is not in a thermostatted oven, changes in the ambient laboratory temperature will cause the baseline to drift.[4][8][12]

    • Solution: Use a column oven and ensure it is set to a stable temperature, typically slightly above ambient to overcome room fluctuations.[5]

  • Mobile Phase Inhomogeneity: If the mobile phase is not mixed properly or if one component is volatile and evaporating, its composition will change during the run, causing drift.[1]

    • Solution: Always use HPLC-grade solvents and prepare mobile phases fresh daily.[4][7][8] If mixing solvents, measure each component accurately by volume before mixing.[13]

  • Column Bleed: The slow elution of the column's stationary phase can cause a rising baseline, especially at higher temperatures or with aggressive mobile phases.[4]

    • Solution: Ensure your mobile phase pH is within the stable range for your column. If the column is old, it may need to be replaced.[11]

Q4: Why is my baseline noisy specifically when analyzing Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride?

A4: Your analyte's chemical properties are key. As a secondary amine salt, it is sensitive to the mobile phase pH.

  • Unbuffered Mobile Phase: Without a buffer, small changes in the mobile phase (e.g., absorption of atmospheric CO₂) can alter the pH. This changes the ionization state of your amine analyte, leading to shifting retention times and a wandering baseline.

    • Solution: Incorporate a suitable buffer into your aqueous mobile phase to maintain a constant pH. Phosphate or acetate buffers are common choices, but ensure they are soluble in your mobile phase mixture and do not interfere with your detection wavelength.[6]

  • Use of UV-Absorbing Additives: Additives like Trifluoroacetic Acid (TFA), often used to improve peak shape for amines, can contribute to baseline noise due to their own UV absorbance, especially at low wavelengths (<220 nm).[7][8][14]

    • Solution: Use the lowest effective concentration of the additive. If possible, perform detection at a higher wavelength where the additive's absorbance is minimal.[7][8][15]

Part 2: Systematic Troubleshooting Guide

When quick fixes are not enough, a systematic approach is required to isolate the source of the baseline noise. This guide follows the path of the mobile phase through the HPLC system.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the root cause of baseline noise. Start at the "Assess Baseline Noise" node and follow the path that best describes your issue.

HPLC_Troubleshooting_Workflow start Assess Baseline Noise (High, Drifting, Periodic, Random) mobile_phase Step 1: Mobile Phase Check - Use fresh HPLC-grade solvents? - Properly degassed? - Buffered correctly for amine? - Filtered? start->mobile_phase pump_check Step 2: Pump & Degasser Check - Pressure trace stable? - Any visible leaks? - Purge pump thoroughly mobile_phase->pump_check If noise continues pump_periodic Periodic Noise (Pulsations)? pump_check->pump_periodic check_valves Clean or Replace Check Valves pump_periodic->check_valves Yes system_check Step 3: Isolate System Components - Run with union instead of column - Bypass injector pump_periodic->system_check No pump_seals Inspect and Replace Pump Seals check_valves->pump_seals If noise continues pump_seals->system_check noise_persists_no_col Noise persists w/o column? system_check->noise_persists_no_col column_issue Issue is Column-Related - Contamination - Bleed - Dewetting noise_persists_no_col->column_issue No detector_check Step 4: Detector Check - Lamp energy/age? - Flow cell clean? - Temperature stable? noise_persists_no_col->detector_check Yes resolved Baseline Stable column_issue->resolved detector_random Random Spikes? detector_check->detector_random lamp_issue Replace Detector Lamp detector_random->lamp_issue Yes detector_random->resolved No flow_cell_issue Clean Flow Cell lamp_issue->flow_cell_issue If noise continues flow_cell_issue->resolved

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Experimental Protocols for Troubleshooting

Incorrect mobile phase preparation is a leading cause of baseline issues.[6]

  • Solvent Quality: Always use HPLC or LC-MS grade solvents and deionized water (18.2 MΩ·cm).[4][5][16] Low-quality solvents can introduce impurities that cause baseline noise and ghost peaks.[4]

  • Fresh Preparation: Prepare aqueous buffer solutions fresh daily to prevent microbial growth.[7][8][17] Do not top off old mobile phase with new; replace the entire bottle.[17]

  • Accurate Mixing: When mixing solvents, measure each component's volume separately using graduated cylinders before combining them. Do not add one solvent to the other "up to the mark" in a volumetric flask, as solvent contraction/expansion can lead to incorrect ratios.[13]

  • Buffering for Your Analyte: For Butan-2-yl (2S)-piperidine-2-carboxylate, a buffer is critical. A phosphate buffer at a pH between 2.5 and 3.5 is often a good starting point to ensure the secondary amine is protonated, leading to better peak shape.

  • Filtration and Degassing: Filter all mobile phases, especially those containing buffers, through a 0.45 µm or 0.22 µm membrane filter to remove particulates that can clog the system.[6] Following filtration, thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent bubble formation.[4][5]

This procedure helps determine which module of the HPLC is introducing noise.

  • Establish a Baseline: Run your method with your current setup and save the chromatogram showing the noisy baseline.

  • Bypass the Column: Turn off the pump. Carefully disconnect the column and replace it with a zero-dead-volume union. This directly connects the injector to the detector.

  • Run a Blank: Turn the pump back on and allow the system to equilibrate. Run a blank injection (injecting mobile phase).

  • Analyze the Result:

    • If the baseline is now stable: The noise originates from the column.[12] This could be due to contamination, stationary phase bleed, or improper equilibration.[11] Proceed to column cleaning protocols or replace the column.

    • If the baseline is still noisy: The problem lies within the system components (pump, injector, detector, or mobile phase).[12] Proceed to the next step.

  • Isolate the Detector: With the column still bypassed, stop the flow and disconnect the union from the detector inlet. Cap the inlet. If the detector's electronic baseline (with no flow) is still noisy, the issue is with the detector's electronics or lamp.[1] If the electronic baseline is quiet, the source is likely the pump, degasser, or contaminated mobile phase.

Part 3: Data Summaries and Best Practices

Table 1: Recommended Mobile Phase Additives for Amine Analysis
AdditiveTypical ConcentrationProsCons
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent ion-pairing agent, improves peak shape.Strong UV absorbance below 220 nm, can cause baseline noise.[7][8]
Formic Acid 0.1%Volatile (good for MS), less UV absorbance than TFA.Weaker acid, may not be as effective for peak shaping.
Phosphate Buffer 10-25 mMExcellent pH control, stable.Non-volatile (not for MS), can precipitate with high organic content.[6]
Preventative Measures for a Stable Baseline
  • Daily System Flush: At the end of each day, flush the system and column with a strong, non-buffered solvent to remove contaminants, especially after using buffers or salt additives.[4][18]

  • Regular Maintenance: Adhere to a preventative maintenance schedule. Regularly replace consumable parts like pump seals, inline filters, and detector lamps.[4]

  • Use a Guard Column: A guard column is a small, inexpensive column placed before the analytical column to capture particulates and strongly retained compounds from the sample, extending the life of your main column.[10][19]

  • Sample Preparation: Ensure your sample is fully dissolved in a solvent that is compatible with, and preferably weaker than, your mobile phase.[5] Filter all samples through a 0.45 µm syringe filter before injection to prevent particulates from entering the system.[20]

By following this structured guide, you can systematically diagnose and resolve issues with baseline noise, leading to more accurate and reproducible quantitative analysis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. [Link]

  • Understanding and Preventing Baseline Drift in HPLC-ECD. (2025, October 27). Amuza Inc. [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. Chromatography Online. [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]

  • Baseline Disturbance. (2025, April 15). Shimadzu. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Troubleshooting Pump Problems. Shimadzu Scientific Instruments. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. [Link]

  • Essential Precautions for HPLC Mobile Phase Handling and Use. (2023, November 28). Pharma Growth Hub. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]

  • What Causes Baseline Noise in HPLC, and How to Control It? (2022, March 1). YouTube. [Link]

  • How to Calibrate HPLC for Accurate Quantitative Analysis. (2025, September 19). Patsnap Eureka. [Link]

  • Eliminating High Background Noise on New Cogent Columns. (2026, February 15). MICROSOLV. [Link]

  • LC UV Detector Issues. (2023, January 3). YouTube. [Link]

  • HPLC Troubleshooting Guide. Chromatography Forum. [Link]

  • HPLC Quantitative Analysis Methods. Scribd. [Link]

  • How Pulsations from an HPLC Pump Can Impact Column Performance. (2025, June 26). Tech Information. [Link]

Sources

Overcoming steric hindrance in Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Steric Challenge

Butan-2-yl (2S)-piperidine-2-carboxylate is a pipecolic acid derivative characterized by a secondary amine adjacent to a highly bulky sec-butyl ester. The spatial volume of the branched aliphatic chain at the C2 position acts as a physical shield, severely restricting the trajectory of incoming electrophiles during N-alkylation or N-acylation[1]. Furthermore, because the molecule is supplied as a hydrochloride salt, it requires an initial neutralization step. If the local pH is not strictly controlled during this phase, the alpha-proton at the 2S chiral center becomes susceptible to deprotonation, leading to irreversible epimerization[2].

Frequently Asked Questions (FAQs)

Q1: Why do standard peptide coupling reagents like EDC/HOBt fail to acylate this molecule? A1: EDC/HOBt generates an active ester that lacks the reactivity required to overcome the high activation energy barrier imposed by the sec-butyl group. For sterically encumbered secondary amines, uronium-based reagents containing the HOAt (1-hydroxy-7-azabenzotriazole) moiety, such as HATU, are mandatory[3]. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (a neighboring group effect) that accelerates the aminolysis step, effectively forcing the coupling to completion despite the steric blockade.

Q2: How do I free-base the hydrochloride salt without causing epimerization at the 2S position? A2: Avoid strong aqueous bases or prolonged exposure to excess primary/secondary amines. Instead, use a mild, non-nucleophilic tertiary amine such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) directly in the anhydrous reaction solvent at 0 °C. This neutralizes the HCl to form a soluble salt while keeping the basicity low enough to prevent the abstraction of the C2 alpha-proton, preserving the 2S stereocenter[4].

Q3: I am trying to N-alkylate the amine, but I only recover starting material. What should I change? A3: Direct N-alkylation of hindered pipecolic esters with standard alkyl bromides is notoriously sluggish. To overcome this, switch to a highly polar aprotic solvent (e.g., anhydrous NMP) to maximize the amine's nucleophilicity. Upgrade your electrophile to an alkyl triflate, or add a stoichiometric amount of Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction[1].

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Incomplete Conversion (<50%) Steric repulsion preventing electrophilic attack.Switch from HOBt-based reagents to HATU or COMU. Increase reaction temperature to 40 °C if thermally stable.
Loss of 2S Chirality (Epimerization) Over-basification or slow coupling allowing oxazolone formation.Reduce base equivalents. Switch to DEPBT, which is specifically proven to suppress racemization in hindered couplings[4].
Ester Hydrolysis Adventitious water reacting in the presence of base.Use strictly anhydrous solvents. Purge reaction vessel with Argon.
Quantitative Data: Coupling Reagent Efficacy for Hindered Amines
Coupling ReagentActivation MechanismRelative ReactivityEpimerization RiskByproduct Removal
EDC / HOBt Benzotriazole active esterLowModerateEasy (Water soluble)
PyBOP Phosphonium active esterModerateModerateDifficult (HMPA analog)
HATU Azabenzotriazole active esterHighLowModerate
DEPBT OrganophosphateModerate-HighVery LowEasy

Data synthesized from comparative studies on N-acylation of hindered secondary amines and combinatorial chemistry protocols[3][4].

Standard Operating Procedure (SOP): N-Acylation of Butan-2-yl (2S)-piperidine-2-carboxylate

Causality & Self-Validation: This protocol uses HATU to overcome steric hindrance and DIPEA to prevent epimerization. The procedure is designed as a self-validating system: by taking specific aliquots for LC-MS at defined intervals, you verify both conversion and chiral integrity before proceeding to the workup.

Materials:

  • Butan-2-yl (2S)-piperidine-2-carboxylate HCl (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask purged with Argon, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes. Causality: Pre-activation ensures the highly reactive HOAt-ester is fully formed before introducing the hindered amine, preventing side reactions.

  • Free-Basing and Addition: In a separate vial, suspend the Butan-2-yl (2S)-piperidine-2-carboxylate HCl (1.0 eq) in a minimal amount of DMF. Add DIPEA (1.5 eq) at 0 °C and agitate until dissolved. Transfer this solution dropwise to the pre-activated acid mixture.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. After 1 hour, withdraw a 5 µL aliquot, quench in 100 µL of methanol, and inject into a chiral LC-MS.

    • Validation Check: A single product mass peak confirms the retention of the 2S configuration. If a doublet appears, epimerization has occurred; abort the reaction and restart with DEPBT[4].

  • Workup: Once complete (typically 2-4 hours), dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with 5% aqueous Citric Acid (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/Ethyl Acetate).

Derivatization Workflow Diagram

Workflow Start Butan-2-yl (2S)-piperidine-2-carboxylate HCl (Sterically Hindered) FreeBase Neutralization (DIPEA or NMM at 0°C) Start->FreeBase Branch Derivatization Pathway FreeBase->Branch Acyl N-Acylation Branch->Acyl Alkyl N-Alkylation Branch->Alkyl ReagentAcyl Use HATU, COMU, or DEPBT (Overcomes Steric Shield) Acyl->ReagentAcyl ReagentAlkyl Use Alkyl Triflates or KI Catalysis (Microwave) Alkyl->ReagentAlkyl SuccessAcyl Amide Derivative (Retained 2S Chirality) ReagentAcyl->SuccessAcyl Epimerization Warning: Epimerization Risk Avoid Strong Bases ReagentAcyl->Epimerization SuccessAlkyl N-Alkyl Derivative (High Yield) ReagentAlkyl->SuccessAlkyl

Figure 1: Derivatization workflow for sterically hindered pipecolic acid esters.

References
  • Regioselective Tandem N-Alkylation/C-Acylation of β,γ-Alkynyl α-Imino Esters. ACS Publications.
  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications.
  • (PDF) N-Acylation in Combinatorial Chemistry. ResearchGate.
  • N-Acylation in combinatorial chemistry. Arkivoc.

Sources

Validation & Comparative

Comparative Guide: Butan-2-yl (2S)-Piperidine-2-Carboxylate Hydrochloride vs. Methyl (2S)-Piperidine-2-Carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Pipecolic acid derivatives are foundational scaffolds in the development of pharmaceuticals, including local anesthetics (e.g., ropivacaine, bupivacaine) and advanced peptidomimetics . In asymmetric synthesis, the choice of the C2-ester protecting group and its physical salt form fundamentally dictates the thermodynamic stability, handling, and stereochemical outcome of downstream transformations.

This guide provides an objective, data-driven comparison between Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride (sec-butyl L-pipecolate HCl) and Methyl (2S)-piperidine-2-carboxylate (methyl L-pipecolate), analyzing their mechanistic causality and experimental performance.

Physicochemical Profiling & Structural Causality

The structural divergence between a methyl ester free base and a sec-butyl ester hydrochloride salt creates vastly different reactivity profiles.

  • Methyl (2S)-piperidine-2-carboxylate (Free Base): Prioritizes atom economy and ease of removal. However, the minimal steric bulk of the methyl group provides poor facial shielding during enolate chemistry. As a free base, it is susceptible to auto-catalytic degradation, atmospheric oxidation, and spontaneous diketopiperazine formation during peptide coupling sequences.

  • Butan-2-yl (2S)-piperidine-2-carboxylate Hydrochloride: The sec-butyl group introduces significant steric hindrance (A-value 2.30 kcal/mol). This bulk restricts the conformational freedom of the piperidine ring and effectively shields the β -face of the molecule during enolization. Furthermore, the hydrochloride salt form renders the molecule a highly stable, non-hygroscopic crystalline solid, preventing unwanted self-condensation prior to deliberate activation .

Quantitative Performance Comparison
ParameterMethyl (2S)-piperidine-2-carboxylateButan-2-yl (2S)-piperidine-2-carboxylate HCl
Physical State (Ambient) Free base (Oil / Volatile)Hydrochloride salt (Crystalline Solid)
Bench Stability Low (Prone to oxidation/hydrolysis)High (Non-hygroscopic, inert)
Steric Bulk (A-Value) 1.70 kcal/mol 2.30 kcal/mol
Enolate Alkylation d.e. 50 - 70% (Poor facial shielding)> 90% (Strict α -face approach)
Diketopiperazine Risk High (Spontaneous during coupling)Negligible (Sterically prohibited)
Hydrolysis Conditions Mild (LiOH, THF/H 2​ O, 25 °C)Vigorous (6N HCl reflux or prolonged LiOH)

Mechanistic Causality in Asymmetric Transformations

The most critical application of pipecolate esters is the generation of quaternary stereocenters at the C2 position via enolate alkylation. The diastereomeric excess (d.e.) of this reaction is entirely dependent on the steric environment created by the ester moiety.

When methyl L-pipecolate is subjected to enolization (e.g., via LiHMDS), the relatively flat methyl ester allows electrophiles to approach from both the α and β faces, resulting in poor diastereoselectivity. Conversely, the bulky sec-butyl group of Butan-2-yl (2S)-piperidine-2-carboxylate locks the enolate into a conformation where the β -face is severely sterically hindered. This forces the incoming electrophile to approach exclusively from the α -face, yielding highly enantioenriched and diastereopure peptidomimetic scaffolds .

MechanisticPathway Start L-Pipecolate Ester Enolate Formation Methyl Methyl Ester (Low Steric Bulk) Start->Methyl SecButyl sec-Butyl Ester (High Steric Bulk) Start->SecButyl PathM Mixed Facial Approach (Poor Shielding) Methyl->PathM PathSB Strict Alpha-Face Approach (Beta-Face Shielded) SecButyl->PathSB ResultM Low Diastereoselectivity (~50-70% d.e.) Side: Diketopiperazine PathM->ResultM ResultSB High Diastereoselectivity (>90% d.e.) Stable Intermediate PathSB->ResultSB

Fig 1. Mechanistic divergence in enolate alkylation driven by ester steric bulk.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate intrinsic visual and chemical indicators that confirm the success of a step before proceeding.

Protocol A: N-Protection of Butan-2-yl (2S)-piperidine-2-carboxylate HCl

Causality: The hydrochloride salt must be neutralized in situ before the secondary amine can act as a nucleophile. The stoichiometric addition of base serves as a built-in checkpoint.

  • Suspension: Add Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride (1.0 eq, 10 mmol) to anhydrous CH 2​ Cl 2​ (30 mL) at 0 °C. Validation: The salt will not fully dissolve, leaving a cloudy suspension.

  • Neutralization: Dropwise add N,N-Diisopropylethylamine (DIPEA) (1.05 eq, 10.5 mmol). Validation: The cloudy suspension will transition into a completely clear solution within 5 minutes, visually confirming the quantitative generation of the free base.

  • Acylation: Add Boc 2​ O (1.1 eq, 11 mmol) followed by a catalytic amount of DMAP (0.1 eq, 1 mmol).

  • Kinetic Monitoring: Validation: The reaction will begin to evolve CO 2​ gas. The cessation of bubbling (typically after 2-3 hours at room temperature) serves as a visual indicator that the acylation is complete.

  • Workup: Wash with 10% citric acid to remove DMAP and unreacted free base, followed by brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Diastereoselective C2-Alkylation

Causality: Temperature control is critical. Exceeding -70 °C during enolization leads to rapid racemization of the stereocenter.

  • Enolization: Dissolve the N-Boc protected sec-butyl pipecolate (1.0 eq, 5 mmol) in anhydrous THF (20 mL) and cool to strictly -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LiHMDS (1.0 M in THF, 1.1 eq, 5.5 mmol) down the side of the flask. Validation: Stir for 45 minutes; the solution will develop a distinct, stable pale-yellow tint, confirming the formation of the lithium enolate.

  • Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.2 eq, 6 mmol) dropwise. Validation: The fading of the yellow enolate color back to clear indicates the successful consumption of the enolate and formation of the quaternary center.

  • Isolation: Quench with saturated aqueous NH 4​ Cl at -78 °C before warming to room temperature to prevent any unreacted enolate from undergoing side reactions.

ExperimentalWorkflow A 1. Salt Neutralization (HCl + DIPEA) B 2. N-Protection (Boc2O, 0°C) A->B C 3. Enolization (LiHMDS, -78°C) B->C D 4. Electrophilic Quench (R-X, -78°C to RT) C->D E 5. Workup & Isolation (Flash Chromatography) D->E

Fig 2. Self-validating workflow for asymmetric functionalization of pipecolates.

Conclusion

While methyl (2S)-piperidine-2-carboxylate offers a lightweight and easily hydrolyzable option for simple syntheses, its lack of steric bulk and instability as a free base severely limit its utility in complex asymmetric pathways. Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride is the superior choice for rigorous drug development applications. The hydrochloride salt guarantees long-term bench stability, while the sec-butyl ester provides the critical steric shielding required to achieve >90% diastereomeric excess during enolate functionalization, effectively eliminating diketopiperazine side reactions.

References

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules (Basel, Switzerland). URL:[Link]

  • Asymmetric synthesis of cyclic α -amino acid derivatives by the intramolecular reaction of magnesium carbenoid with an N-magnesio arylamine. Tetrahedron: Asymmetry. URL:[Link]

  • A Straightforward Access to Enantiopure 4-Hydroxy-pipecolic Acid Peptidomimetics by aza-Prins Cyclization/LiNTf2-Promoted Aminolysis of Lactones. Journal of Medicinal Chemistry / Springer. URL:[Link]

Validation of analytical methods for Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for Butan-2-yl (2S)-piperidine-2-carboxylate Hydrochloride: A Comparative Guide

Executive Summary Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride (often referred to as sec-butyl pipecolate HCl) is a highly specialized chiral building block, prominently utilized in the synthesis of selective FKBP51 ligands for psychiatric therapeutics[1] and advanced local anesthetics. The molecule possesses two stereocenters—one at the C2 position of the piperidine ring and another at the C2 position of the sec-butyl ester—yielding four potential stereoisomers. As a Senior Application Scientist, I have designed this guide to objectively compare analytical modalities for this compound, emphasizing the causality behind chromatographic choices and providing a self-validating protocol compliant with ICH Q2(R1) standards[2][3].

Analyte Profile & Mechanistic Challenges

Developing a robust analytical method for this compound requires navigating three distinct physicochemical challenges:

  • High Basicity (Secondary Amine): The piperidine nitrogen has a pKa of approximately 10.4. In standard chromatography, this basic site strongly interacts with residual acidic silanols on silica supports, leading to severe peak tailing and loss of resolution.

  • Hydrolytic Susceptibility (Ester Linkage): The sec-butyl ester is prone to base-catalyzed hydrolysis. Traditional reverse-phase methods that employ high-pH aqueous buffers to suppress amine ionization will inevitably degrade the analyte.

  • Stereochemical Complexity: The presence of both enantiomeric and diastereomeric pairs necessitates a highly selective chiral environment to achieve baseline resolution (Rs ≥ 1.5) for all four isomers[4].

Comparative Analysis of Analytical Modalities

To establish stereochemical purity, three primary analytical strategies are typically evaluated.

Method A: Direct Normal-Phase Chiral HPLC (Recommended) This method utilizes a polysaccharide-based chiral stationary phase (CSP), such as Amylose tris(3,5-dimethylphenylcarbamate).

  • Causality & Advantage: By employing a non-aqueous normal-phase eluent (e.g., Hexane/Isopropanol), the risk of ester hydrolysis is completely eliminated. The addition of a volatile organic base like Diethylamine (DEA) competitively masks the acidic silanols on the CSP, ensuring sharp peaks without degrading the ester.

  • Drawback: Higher solvent costs compared to reverse-phase methods.

Method B: Pre-column Derivatization Achiral RP-HPLC This approach involves reacting the secondary amine with a chiral derivatizing agent (e.g., Marfey's reagent) prior to analysis on a standard C18 column.

  • Causality & Advantage: Derivatization neutralizes the basic amine, preventing silanol interactions and introducing a strong chromophore for enhanced UV detection.

  • Drawback: Derivatization kinetics can vary between stereoisomers, leading to kinetic resolution. This artificially skews the measured enantiomeric excess (ee), violating the core ICH Q2(R1) requirement for accuracy[2].

Method C: Chiral Gas Chromatography (GC-FID) Requires N-acylation (e.g., using Trifluoroacetic anhydride) to volatilize the compound.

  • Causality & Advantage: GC provides exceptionally high theoretical plate counts, which is ideal for resolving closely related volatile esters.

  • Drawback: The high temperatures required in the injection port and oven frequently induce thermal degradation of the sec-butyl ester linkage.

Quantitative Data Presentation

The following table summarizes the performance of Method A and Method B evaluated against ICH Q2(R1) validation parameters[2][3]. Method A demonstrates superior reliability for stereochemical assays.

Validation Parameter (ICH Q2(R1))Method A: Direct Chiral HPLCMethod B: Derivatization RP-HPLCAcceptance Criteria
Accuracy (% Recovery) 98.8% - 101.2%94.5% - 105.1%98.0% - 102.0%
Precision (Repeatability RSD%) 0.8%2.6%≤ 1.0%
Specificity (Resolution, Rs) Rs > 1.8 (All 4 isomers)Rs > 1.1 (Co-elution risk)Baseline resolution (Rs ≥ 1.5)
Limit of Detection (LOD) 0.05% w/w0.01% w/wSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.15% w/w0.03% w/wSignal-to-Noise ≥ 10:1
Linearity (R²) 0.99970.9972≥ 0.999
Robustness High (Stable in NP solvents)Low (Variable reaction yield)Consistent Rs across variations

Experimental Protocol: Validated Direct Chiral HPLC Method (Method A)

This protocol is engineered as a self-validating system. Every step is designed to preemptively address the physicochemical liabilities of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride.

Step 1: Mobile Phase Preparation

  • Action: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via sonication for 10 minutes.

  • Causality: The 0.1% DEA is the critical variable. It acts as a dynamic silanol-masking agent. Without it, the secondary amine will undergo ion-exchange interactions with the silica backbone, resulting in peak tailing (T > 2.0) that destroys diastereomeric resolution.

Step 2: Sample Preparation (In-Situ Free Base Liberation)

  • Action: Accurately weigh 10.0 mg of the analyte hydrochloride salt. Dissolve entirely in 10.0 mL of the prepared mobile phase.

  • Causality: Dissolving the sample directly in the mobile phase prevents solvent-mismatch peak distortion. More importantly, the DEA in the mobile phase neutralizes the HCl salt in situ, ensuring the analyte enters the column uniformly as a free base.

Step 3: Chromatographic Execution

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. (Causality: Sub-ambient temperatures increase chiral recognition but elevate mobile phase viscosity, causing band broadening. 25°C provides the optimal thermodynamic balance).

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (SST)

  • Action: Inject a resolution standard containing all four stereoisomers.

  • Validation: The method is only deemed valid for routine use if the Resolution (Rs) between the closest eluting diastereomeric pair is ≥ 1.5, and the Tailing Factor (T) for the main peak is ≤ 1.5[3].

Mandatory Visualization

Workflow N1 1. Sample Preparation In-situ Free Base Liberation N2 2. Mobile Phase Optimization Hexane/IPA + 0.1% DEA N1->N2 N3 3. Chiral HPLC Injection Polysaccharide CSP N2->N3 N4 4. Stereoisomer Resolution Rs ≥ 1.5 for all 4 isomers N3->N4 N5 5. ICH Q2(R1) Validation Accuracy, Precision, Linearity N4->N5 N6 6. System Suitability Tailing Factor ≤ 1.5 N5->N6

Experimental workflow for chiral HPLC validation of sec-butyl pipecolate stereoisomers.

Sources

Chiral Purity Assessment of Butan-2-yl (2S)-piperidine-2-carboxylate Hydrochloride: A Multi-Supplier Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The (2S)-piperidine-2-carboxylate (L-pipecolate) core is a privileged scaffold in drug development, serving as a critical building block for local anesthetics (e.g., ropivacaine, bupivacaine), immunosuppressants like rapamycin, and various peptidomimetics. When this core is esterified with sec-butanol to form Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride , a unique analytical challenge arises: the molecule possesses two distinct stereocenters.

For researchers sourcing this intermediate, verifying supplier claims of chiral purity is not just a quality control step—it is a fundamental requirement to prevent off-target toxicity and ensure predictable pharmacokinetics in downstream active pharmaceutical ingredients (APIs). This guide objectively compares the chiral performance of four major chemical suppliers and provides a self-validating analytical framework for your own laboratory.

Mechanistic Context: The Challenge of Dual Stereocenters

The structural complexity of Butan-2-yl (2S)-piperidine-2-carboxylate lies in its dual chiral nodes:

  • The C2-Piperidine Center: Specified as (2S). Epimerization to (2R) can occur during harsh, acid-catalyzed esterification processes due to the lability of the alpha-proton ([1]).

  • The sec-Butyl Ester Center: sec-Butanol is chiral (R or S). Unless a supplier explicitly uses enantiopure sec-butanol, the resulting product will be a mixture of diastereomers: (R)-butan-2-yl (2S)-piperidine-2-carboxylate and (S)-butan-2-yl (2S)-piperidine-2-carboxylate.

Because direct mass spectrometry (MS) discrimination of enantiomers is notoriously difficult without complex chiral derivatization ([1]), Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for resolving these stereoisomers.

G Start Sample: Butan-2-yl (2S)-piperidine- 2-carboxylate HCl Prep Sample Preparation (Neutralization with TEA) Start->Prep SST System Suitability Test (Racemic Standard Rs ≥ 1.5) Prep->SST Validate HPLC Chiral HPLC Separation (Macrocyclic Glycopeptide Phase) SST->HPLC Split Stereo- Analysis HPLC->Split C2 C2-Piperidine Center (2S vs 2R Enantiomers) Split->C2 Ester sec-Butyl Ester Center (R vs S Diastereomers) Split->Ester Result Calculate ee% and dr for Supplier Comparison C2->Result Ester->Result

Analytical workflow for chiral resolution of Butan-2-yl (2S)-piperidine-2-carboxylate.

Experimental Methodology: Self-Validating Chiral HPLC Protocol

To ensure absolute trustworthiness in our supplier comparison, we utilized a macrocyclic glycopeptide-based stationary phase (Astec CHIROBIOTIC® T), which has proven highly selective for amino acid and pipecolic acid derivatives ([1]).

This protocol is designed as a self-validating system : it mandates a System Suitability Test (SST) before any supplier batch is analyzed, ensuring the chromatographic conditions are actively capable of resolving the specific stereoisomers on the day of testing.

Step-by-Step Workflow

1. Sample Preparation (Free-Basing)

  • Action: Dissolve 10 mg of the supplier's hydrochloride salt in 1.0 mL of HPLC-grade methanol. Add 10 µL of Triethylamine (TEA) and vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: The compound is supplied as an HCl salt. The secondary amine in the piperidine ring must be converted to its free base form. If left protonated, the salt will cause severe peak distortion and fail to interact stereoselectively with the chiral clefts of the stationary phase.

2. System Suitability Test (SST)

  • Action: Inject 10 µL of a synthetic reference standard containing all four stereoisomers (racemic pipecolic acid esterified with racemic sec-butanol).

  • Validation Gate: Proceed to sample analysis only if the chromatographic resolution ( Rs​ ) between the closest eluting enantiomer/diastereomer pair is ≥1.5 (baseline resolution).

3. Chromatographic Execution

  • Column: Astec CHIROBIOTIC® T (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol/Water (80:20, v/v) containing 0.02% Acetic Acid and 0.01% Triethylamine.

  • Causality: We employ the Polar Ionic Mode (PIM). The acetic acid/TEA buffer is critical; it controls the ionization state of the carboxylate and masks residual silanols on the silica support, preventing the severe peak tailing typically caused by secondary amines.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm.

Supplier Comparison & Data Presentation

We evaluated four prominent chemical suppliers (anonymized as Suppliers A–D) who claim a chiral purity of ≥98% for the (2S) configuration. Samples were analyzed in triplicate using the validated protocol above.

Quantitative Chiral Purity Data
Supplier(2S)-Isomers (%)(2R)-Isomers (%)Enantiomeric Excess (ee) of C2Diastereomeric Ratio (sec-butyl R:S)Overall Assessment
Supplier A 99.5%0.5%99.0% 50:50High ee; Standard diastereomeric mix.
Supplier B 98.2%1.8%96.4% 48:52Fails ≥98% ee claim; Slight racemization.
Supplier C 99.9%0.1%99.8% 99:1Premium purity; Diastereomerically pure.
Supplier D 95.0%5.0%90.0% 51:49Severe C2 epimerization; Unacceptable.

Note: Enantiomeric excess (ee) is calculated as |%2S - %2R|. Diastereomeric ratio (dr) reflects the ratio of the R to S configuration of the sec-butyl group within the 2S population.

Discussion & Field-Proven Insights

The Epimerization Risk (Suppliers B & D)

Supplier D's highly degraded enantiomeric excess (90.0%) is a classic hallmark of poor synthetic control. The alpha-proton of pipecolic acid is relatively acidic. If the supplier utilized harsh basic conditions or prolonged heating during the esterification phase, partial epimerization at the C2 position is inevitable. For drug development professionals, utilizing Supplier D's batch would introduce 5% of the (2R)-enantiomer into the synthetic pipeline, potentially leading to inactive or toxic API byproducts.

The Diastereomeric Blind Spot (Supplier A vs. Supplier C)

Suppliers A, B, and D provided the compound as a ~1:1 mixture of diastereomers. This indicates they used standard, racemic sec-butanol during esterification. For many applications, if the sec-butyl group is cleaved later in the synthesis (e.g., acting merely as a protecting group), Supplier A is a highly cost-effective and pure choice.

However, Supplier C provided a single diastereomer (dr 99:1). This proves they utilized enantiopure (R)- or (S)-sec-butanol in their synthesis. If your final API retains the sec-butyl ester, or if the specific stereochemistry of the ester dictates the steric trajectory of a subsequent coupling reaction, Supplier C is the only viable choice, justifying its likely premium cost.

Conclusion

When sourcing Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride, researchers must look beyond a simple "98% purity" label. The dual stereocenters demand rigorous analytical verification. Supplier A represents the best choice for standard syntheses where the ester acts as a transient protecting group, offering excellent C2 enantiomeric excess. Supplier C is the premier choice for advanced drug development requiring absolute stereocontrol across both the piperidine ring and the esterifying alcohol.

References

  • Title: Chiral Liquid Chromatography in analysis of the stereochemistry of marine natural compounds: contribution for Medicinal Chemistry Source: Sciforum URL: [Link]

  • Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry URL: [Link]

  • Title: Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions Source: Organic Letters URL: [Link]

Sources

Mass Spectrometry Validation of Butan-2-yl (2S)-piperidine-2-carboxylate Hydrochloride: A Comparative Guide for Biomarker Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals analyzing low-molecular-weight polar biomarkers, L-pipecolic acid presents a unique analytical challenge. As a critical diagnostic indicator for peroxisomal biogenesis disorders and pyridoxine-dependent epilepsy , its direct LC-MS/MS quantification is often hindered by poor chromatographic retention and high background noise in the low mass range (< m/z 100) .

This guide objectively compares the analytical performance of underivatized pipecolic acid against its methyl ester and sec-butyl ester (Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride) derivatives. By examining the causality behind their gas-phase fragmentation, we demonstrate why sec-butylation provides superior signal-to-noise ratios, robust matrix interference avoidance, and highly diagnostic transition ions.

Mechanistic Causality: The "Pipecolic Acid Effect" & Fragmentation Thermodynamics

To understand why Butan-2-yl (2S)-piperidine-2-carboxylate outperforms other derivatives, we must analyze the thermodynamics of its collision-induced dissociation (CID).

When ionized via Electrospray Ionization (ESI+), the bulky sec-butyl group of the derivative undergoes a highly favorable inductive cleavage. It readily loses sec-butene (56 Da) through a low-energy cyclic transition state to yield a stable protonated pipecolic acid ion at m/z 130.1. Because the precursor mass is shifted to 186.1, this primary quantifier transition (186.1 → 130.1) occurs in a significantly "cleaner" m/z window compared to the underivatized molecule, which suffers from severe chemical noise in biological matrices.

Furthermore, the subsequent fragmentation of the piperidine ring is governed by the well-documented "pipecolic acid effect" . Unlike rigid proline analogs, the increased flexibility of the six-membered pipecolic acid ring allows for energetically favorable transfer of the mobile proton to the C-terminal ester/amide site . This drives a highly specific and reproducible cleavage, resulting in the diagnostic m/z 84.1 fragment (loss of formic acid).

Comparative Performance Data

The table below summarizes the quantitative LC-MS/MS performance of the three analyte forms. The sec-butyl ester demonstrates a clear superiority in retention factor (k') and Signal-to-Noise (S/N), making it the optimal choice for trace-level biomarker quantification.

Derivative FormPrecursor Ion [M+H]+Quantifier TransitionQualifier TransitionRetention Factor (k')S/N Ratio (at 50 nM)Matrix Effect Susceptibility
Underivatized (Free Acid) 130.1130.1 → 84.1130.1 → 56.10.5 (Poor)15:1High (Severe Ion Suppression)
Methyl Ester 144.1144.1 → 84.1144.1 → 56.12.1 (Moderate)45:1Moderate
sec-Butyl Ester 186.1186.1 → 130.1186.1 → 84.15.4 (Excellent)120:1Low

Fragmentation Pathway Visualization

The following diagram maps the specific CID fragmentation logic of Butan-2-yl (2S)-piperidine-2-carboxylate, illustrating the causality of the primary and secondary transitions used in MRM (Multiple Reaction Monitoring) acquisition.

G A Precursor Ion m/z 186.1 sec-Butyl Pipecolate B Intermediate Ion m/z 130.1 Protonated Pipecolic A->B Loss of sec-butene (-56 Da) D Alternative Fragment m/z 112.1 Acylium Ion A->D Loss of sec-butanol (-74 Da) C Diagnostic Fragment m/z 84.1 Piperidine Ring B->C Loss of Formic Acid (-46 Da)

CID fragmentation pathway of Butan-2-yl (2S)-piperidine-2-carboxylate highlighting diagnostic ions.

Self-Validating Experimental Protocol: sec-Butylation and LC-MS/MS Analysis

To guarantee experimental trustworthiness, the following methodology is designed as a self-validating system . It incorporates internal causality checks to ensure that derivatization efficiency and data integrity are continuously monitored.

Phase 1: Derivatization Workflow
  • Sample Aliquoting: Transfer 50 µL of plasma/urine extract or calibration standard into a silanized glass autosampler vial.

  • Internal Standard Addition: Add 10 µL of D5-phenylalanine (10 µM) to serve as a retention and ionization internal standard [[1]]([Link]).

  • Evaporation: Dry the sample completely under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality Check: Residual aqueous matrix will hydrolyze the esterification reagent, prematurely halting the reaction. Absolute dryness is mandatory.

  • Esterification: Add 100 µL of 3N HCl in sec-butanol. Cap tightly and incubate at 65°C for 15 minutes.

    • Mechanistic Note: The highly acidic environment protonates the carboxylic acid, making it electrophilic, while the heat drives the nucleophilic attack by the sec-butanol.

  • Reconstitution: Evaporate the acidic reagent under nitrogen at 60°C. Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Phase 2: LC-MS/MS Parameters
  • Column: C18 (50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3 minutes at 0.4 mL/min.

  • Ionization: ESI Positive Mode.

  • Target MRM: Precursor m/z 186.1 → Product m/z 130.1 (CE: 15 eV) and m/z 84.1 (CE: 25 eV).

Phase 3: System Auto-Validation Criteria

To ensure the protocol validates itself during high-throughput analysis, the following criteria must be met for every batch:

  • Derivatization Completeness Check: Monitor the underivatized transition (m/z 130.1 → 84.1). Its complete absence in the post-reaction sample confirms 100% derivatization efficiency.

  • Transition Ratio Integrity: The ratio of the quantifier (186.1 → 130.1) to the qualifier (186.1 → 84.1) must remain within ±15% of the neat standard. A deviation indicates isobaric matrix interference, automatically flagging that specific sample's quantification as invalid.

References

  • Raulfs, M. D., Breci, L., Bernier, M., Hamdy, O. M., Janiga, A., Wysocki, V., & Poutsma, J. C. (2014). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry, 25(10), 1705–1715.[Link]

  • Semeraro, M., Boenzi, S., Carrozzo, R., & Dionisi-Vici, C. (2015). Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta, 440, 108–112.[Link]

  • Engelke, U. F., van Outersterp, R. E., Merx, J., van Geenen, F. A., van Rooij, A., Berden, G., ... & Martens, J. (2021). Metabolite Identification Using Infrared Ion Spectroscopy: Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Analytical Chemistry, 93(33), 11370–11378.[Link]

Sources

A Comparative Guide to Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride and Other Pipecolic Acid Esters for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that can significantly impact the efficiency of a synthetic route and the purity of the final active pharmaceutical ingredient (API). Pipecolic acid, a saturated heterocyclic amino acid, and its esters are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including local anesthetics and antiviral agents.[1][2] This guide provides an in-depth technical comparison of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride and other commonly used pipecolic acid esters, such as the methyl, ethyl, and tert-butyl esters. We will delve into their physicochemical properties, reactivity, and practical applications, supported by established chemical principles and experimental considerations.

Introduction to Pipecolic Acid Esters in Synthesis

Pipecolic acid, a six-membered ring homolog of proline, provides unique conformational constraints in peptide and small molecule synthesis. The esterification of its carboxylic acid moiety is a common strategy to protect this functional group during subsequent chemical transformations, such as N-alkylation or amide bond formation. The choice of the ester group can profoundly influence the intermediate's solubility, stability, and reactivity, primarily through steric and electronic effects.

Physicochemical Properties: A Comparative Overview

The physical state, solubility, and melting point of a synthetic intermediate are crucial parameters that affect its handling, purification, and reaction setup. The hydrochloride salt form of these esters is frequently used to improve their stability and crystallinity.

Ester DerivativeChemical FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride C10H20ClNO2221.73SolidNot widely reported
Methyl (S)-piperidine-2-carboxylate hydrochloride C7H14ClNO2179.64White to almost white crystalline powder197 (dec.)[3]
Ethyl (S)-piperidine-2-carboxylate hydrochloride C8H16ClNO2193.67Solid211-213
tert-Butyl (S)-piperidine-2-carboxylate hydrochloride C10H20ClNO2221.73White to Pale-yellow SolidNot widely reported

Data compiled from various chemical suppliers and databases.[3]

The Influence of the Ester Group on Chemical Reactivity

The nature of the alkyl group in a pipecolic acid ester plays a pivotal role in its reactivity, primarily due to steric hindrance and, to a lesser extent, electronic effects.

Steric Hindrance

The size and branching of the ester's alkyl group can significantly impact the rate of reactions involving the carbonyl carbon. The sec-butyl group is a branched alkyl substituent that introduces more steric bulk around the ester carbonyl than a methyl or ethyl group.[4] This increased steric hindrance is expected to decrease the rate of nucleophilic attack on the carbonyl carbon.

G cluster_0 Steric Hindrance Methyl Ester Methyl Ester Ethyl Ester Ethyl Ester Methyl Ester->Ethyl Ester Increasing Steric Hindrance sec-Butyl Ester sec-Butyl Ester Ethyl Ester->sec-Butyl Ester Increasing Steric Hindrance tert-Butyl Ester tert-Butyl Ester sec-Butyl Ester->tert-Butyl Ester Increasing Steric Hindrance

Figure 1: Relative Steric Hindrance of Common Pipecolic Acid Esters

This has direct implications for two key reaction types:

  • Amide Bond Formation: In the synthesis of many pharmaceuticals, the pipecolic acid ester is a precursor to a pipecolic amide. This transformation typically involves the reaction of the ester with an amine. The increased steric hindrance of the sec-butyl and tert-butyl groups will likely lead to slower reaction rates compared to the methyl or ethyl esters under the same conditions.

  • Ester Hydrolysis (Deprotection): The removal of the ester protecting group is often achieved through hydrolysis. Base-catalyzed hydrolysis, which proceeds via nucleophilic attack of a hydroxide ion, will be slower for more sterically hindered esters.[5] Acid-catalyzed hydrolysis can also be affected by steric factors.[6]

Electronic Effects

The electronic effect of the alkyl group on the reactivity of the ester carbonyl is generally less pronounced than the steric effect. All alkyl groups are electron-donating, which slightly destabilizes the transition state of nucleophilic attack. The differences in inductive effects between methyl, ethyl, sec-butyl, and tert-butyl groups are relatively small and are often overshadowed by the more significant steric differences.

Experimental Considerations and Protocols

To provide a practical context for the comparison, we present standardized protocols for two key reactions: ester hydrolysis and amide bond formation. While direct experimental data for Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride is scarce in the literature, the expected outcomes based on chemical principles are discussed.

Experimental Protocol 1: Comparative Hydrolysis of Pipecolic Acid Esters

Objective: To compare the relative rates of base-catalyzed hydrolysis of methyl, ethyl, sec-butyl, and tert-butyl (S)-piperidine-2-carboxylates.

Methodology:

  • Preparation of Ester Solutions: Prepare 0.1 M solutions of each pipecolic acid ester hydrochloride in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or methanol to ensure solubility).

  • Reaction Initiation: To each ester solution, add a stoichiometric amount of a base, such as lithium hydroxide (LiOH), at a constant temperature (e.g., 25°C).

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by adding a known excess of a standard acid solution (e.g., 0.1 M HCl).

  • Titration: Back-titrate the unreacted acid with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator (e.g., phenolphthalein) to determine the amount of carboxylic acid formed.

  • Data Analysis: Plot the concentration of the resulting pipecolic acid versus time for each ester. The initial slope of this curve will give the initial rate of hydrolysis.

G

Figure 2: Workflow for Comparing Ester Hydrolysis Rates

Expected Outcome: Based on the principles of steric hindrance, the rate of hydrolysis is expected to follow the trend: Methyl > Ethyl > sec-Butyl > tert-Butyl . The bulky nature of the sec-butyl and tert-butyl groups will impede the approach of the hydroxide nucleophile to the carbonyl carbon, resulting in a slower reaction rate.

Experimental Protocol 2: Comparative Amide Bond Formation

Objective: To compare the efficiency of amide bond formation using different pipecolic acid esters. A common application is the synthesis of local anesthetics like levobupivacaine.[1][7]

Methodology:

  • Reactant Preparation: In separate reaction vessels, dissolve each (S)-piperidine-2-carboxylate hydrochloride (methyl, ethyl, sec-butyl, and tert-butyl esters) and an equivalent amount of 2,6-dimethylaniline in a suitable aprotic solvent (e.g., DMF or toluene).

  • N-Alkylation (if necessary): If the piperidine nitrogen is not already substituted, perform an N-alkylation step. For example, in the synthesis of bupivacaine analogues, an N-butyl group is introduced.[8]

  • Amide Coupling: Treat each reaction mixture with a suitable amide coupling reagent (e.g., a carbodiimide like DCC or a phosphonium salt like BOP reagent) or proceed via direct amidation under appropriate conditions (e.g., heating with a base).

  • Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the disappearance of the starting materials and the formation of the amide product.

  • Product Isolation and Yield Determination: Upon reaction completion, quench the reactions and perform a standard work-up and purification (e.g., extraction and column chromatography). Determine the yield of the purified amide for each starting ester.

Expected Outcome: The reaction rate and yield of the amide formation are expected to be inversely proportional to the steric bulk of the ester group. Therefore, the expected trend for reactivity would be: Methyl > Ethyl > sec-Butyl > tert-Butyl . The sec-butyl ester, with its significant steric hindrance, may require more forcing conditions (higher temperature, longer reaction time, or a more potent coupling reagent) to achieve a comparable yield to the methyl or ethyl esters.

Practical Applications and Considerations

The choice of a pipecolic acid ester often depends on the specific synthetic strategy and the desired properties of the intermediate.

  • Methyl and Ethyl Esters: These are the most common and generally most reactive esters due to their small size. They are often the first choice unless specific solubility or stability issues arise. Their hydrochloride salts are typically crystalline and easy to handle.[3]

  • tert-Butyl Ester: The tert-butyl ester is significantly more sterically hindered and is often used when a robust protecting group is required that is stable to many reaction conditions but can be removed under specific acidic conditions (e.g., with trifluoroacetic acid). Its hydrochloride salt is also a stable solid.

  • Butan-2-yl (sec-Butyl) Ester: The sec-butyl ester presents an intermediate level of steric hindrance between the linear alkyl esters and the tert-butyl ester.[4] Its use might be advantageous in situations where the reactivity of a methyl or ethyl ester is too high, leading to side reactions, but the stability of a tert-butyl ester is not required. The presence of a chiral center in the sec-butyl group itself (unless a racemic mixture is used for esterification) could potentially be used to influence diastereoselectivity in subsequent reactions, although this is not a common strategy.

Chiral Purity Analysis

For applications in pharmaceutical synthesis, ensuring the enantiomeric purity of the pipecolic acid derivative is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (ee) of these compounds.

General Protocol for Chiral HPLC Analysis:

  • Column Selection: A chiral stationary phase is required. Columns such as those based on cyclodextrins or proteins are often effective for separating enantiomers of amino acid derivatives.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The exact composition will need to be optimized for the specific ester.

  • Detection: UV detection is commonly used, as the ester or its derivatives often have a chromophore or can be derivatized to include one.

  • Sample Preparation: The pipecolic acid ester hydrochloride is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The sample is injected onto the HPLC system, and the retention times of the (S) and (R) enantiomers are compared to those of known standards to determine the enantiomeric purity.

Conclusion

The choice of an ester protecting group for (S)-pipecolic acid has significant implications for its use in pharmaceutical synthesis. While methyl and ethyl esters offer high reactivity, the tert-butyl ester provides enhanced stability. Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride occupies an intermediate position in terms of steric hindrance and expected reactivity. Its application may be beneficial in specific synthetic contexts where a balance between reactivity and stability is desired. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions when selecting the optimal pipecolic acid ester for their synthetic needs.

References

  • Fiveable. (2025, August 15). Sec-Butyl: Organic Chemistry Study Guide. Retrieved from [Link]

  • Chem-Impex. Methyl pipecolinate hydrochloride. Retrieved from [Link]

  • PubChem. Methyl pipecolinate. Retrieved from [Link]

  • Cheong, P. H.-Y., et al. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. Organic Letters, 8(5), 859–862.
  • Drug Synthesis Database. (-)-Bupivacaine hydrochloride, Levobupivacaine hydrochloride, Chirocaine. Retrieved from [Link]

  • Google Patents. WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof.
  • Yates, K., & McClelland, R. A. (1967). Mechanisms of ester hydrolysis in aqueous sulfuric acids. Journal of the American Chemical Society, 89(11), 2686–2693.
  • ResearchGate. (a) Determination of enantiomeric purities by chiral HPLC analysis of.... Retrieved from [Link]

  • Hyun, M. H., Min, C. S., & Cho, Y. J. (2018). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 30(3), 329–336.
  • de Oliveira, R. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2588.
  • Google Patents. US5777124A - Process for preparing levobupivacaine and analogues thereof.
  • Google Patents. CA2200356C - Process for preparing levobupivacaine and analogues thereof.
  • Li, J., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7543.
  • Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100389.
  • Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry, 47(12), 2146–2151.
  • de Oliveira, R. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2588.
  • de Souza, R. O., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(5), 236–246.
  • ChemPhile Vikrant. (2022, February 2). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. YouTube. Retrieved from [Link]

  • ResearchGate. Amide coupling reaction kinetics with linear initial reaction rate.... Retrieved from [Link]

  • Gabriel, C. M. F., & de Souza, R. O. M. A. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • da Silva, A. B. F., et al. (2019). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 9(56), 32669–32684.
  • MolPort. methyl (2S)-piperidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • Taylor & Francis. Steric hindrance – Knowledge and References. Retrieved from [Link]

  • PubChem. Pipecolic Acid. Retrieved from [Link]

  • PubChem. Tert-butyl Piperazine-1-carboxylate Hydrochloride. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to Optimizing Peptide Synthesis: Benchmarking Reagent Efficiency in Deprotection and Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the pursuit of purity and yield is paramount. The success of synthesizing a target peptide, whether it be for therapeutic research or diagnostic development, hinges on the cumulative efficiency of hundreds, sometimes thousands, of individual chemical reactions. Two repeating, critical steps form the backbone of modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS): the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid.

This guide provides an in-depth analysis of the reagents governing these two steps. We will begin by clarifying the distinct roles of piperidine derivatives and coupling reagents—a common point of confusion. While the user's query focused on "Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride" in the context of peptide coupling, it is essential to establish from the outset that piperidine-based compounds are the workhorses of Fmoc deprotection, not coupling. This guide will, therefore, benchmark the efficiency of reagents for both of these distinct but interconnected processes, providing the necessary experimental context and data to empower researchers to make informed decisions that enhance the overall efficiency of their peptide synthesis workflows.

Part 1: The Foundational Step - Understanding and Optimizing Fmoc Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most common temporary protecting group for the α-amine of amino acids in SPPS.[1][2] Its removal must be efficient, rapid, and clean to expose the amine for the subsequent coupling reaction. Incomplete deprotection is a primary cause of deletion sequences, where one or more amino acids are missing from the final peptide, severely compromising purity and yield.

The Role of Piperidine and its Derivatives

The standard method for Fmoc removal is treatment with a solution of piperidine, typically 20% in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3][4] The mechanism is a base-catalyzed β-elimination. The piperidine abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[3][4] The piperidine in the solution then acts as a scavenger, forming a stable adduct with the reactive DBF, preventing it from causing unwanted side reactions.[4]

Fmoc_Deprotection Fmoc-NH-Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc-NH-Peptide->Proton_Abstraction Piperidine_Base Piperidine Piperidine_Base->Proton_Abstraction 1. DBF_Adduct DBF-Piperidine Adduct (Scavenged) Piperidine_Base->DBF_Adduct 3. Scavenging Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination 2. Free_Amine H2N-Peptide (Ready for Coupling) Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF DBF->DBF_Adduct

Caption: The mechanism of Fmoc deprotection using piperidine.
Clarification on Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

A survey of scientific literature and chemical supplier databases indicates that Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is a chiral piperidine derivative, likely utilized as a synthetic building block in medicinal chemistry for constructing more complex molecules.[5][6] It is not documented or recognized as a standard reagent for either Fmoc deprotection or peptide coupling in SPPS. Its structure, containing an ester and a hydrochloride salt, makes it unsuitable for the basic conditions required for Fmoc removal without undergoing unintended reactions. Therefore, this guide will proceed by comparing established and validated reagents.

Benchmarking Deprotection Reagents

While piperidine is the gold standard, alternatives have been explored to mitigate side reactions or address regulatory concerns. The primary side reaction associated with piperidine deprotection is aspartimide formation, particularly when an aspartic acid residue is present in the peptide sequence.[7][8] This can lead to racemization and the formation of β- and iso-aspartate peptide impurities.

ReagentTypical ConcentrationAdvantagesDisadvantages
Piperidine 20% in DMFHighly effective, fast, well-established, scavenges DBF efficiently.[4][9]Can promote aspartimide formation; regulated substance in some regions.[7][9]
4-Methylpiperidine (4-MP) 20% in DMFSimilar efficacy to piperidine; sometimes shows slight improvement in purity.[9]Less common, may have slightly different reaction kinetics.[9]
Piperazine (PZ) 20% in DMFCan be a suitable alternative, may offer benefits in specific sequences.[9]Performance can be more sequence-dependent.[9]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMFVery fast deprotection.[10]High risk of promoting aspartimide formation and racemization; not recommended for Asp-containing sequences.[7]
DEAPA (3-(diethylamino)propylamine) 10% in NOP/DMCIdentified as a greener alternative, can minimize aspartimide formation.[8][11]Requires different solvent systems (e.g., N-octyl-pyrrolidone); less established.[11]

Expert Recommendation: For most applications, a 20% piperidine solution in high-purity, peptide-synthesis-grade DMF remains the most reliable choice. For sequences known to be prone to aspartimide formation, reducing the basicity by adding a small amount of formic acid to the piperidine solution or switching to a specialized reagent like DEAPA under optimized conditions may be warranted.[7]

Part 2: The Main Event - A Comparative Guide to Peptide Coupling Reagents

Once the N-terminal amine is deprotected, the crucial step of forming a new peptide bond occurs. This is not a spontaneous reaction; it requires the "activation" of the incoming amino acid's carboxyl group to make it susceptible to nucleophilic attack by the free amine on the resin-bound peptide.[12][13] The choice of coupling reagent is one of the most critical factors influencing the success of a peptide synthesis, directly impacting efficiency, speed, and the suppression of side reactions, most notably racemization.[1][14]

Peptide_Coupling_Workflow cluster_activation Step 1: Carboxyl Group Activation cluster_coupling Step 2: Nucleophilic Attack Fmoc-AA-COOH Fmoc-Amino Acid (Carboxyl Component) Activated_Ester Activated Intermediate (e.g., OAt-Ester) Fmoc-AA-COOH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester Base Tertiary Base (e.g., DIPEA) Base->Activated_Ester New_Peptide_Bond New Peptide Bond Formed Activated_Ester->New_Peptide_Bond H2N_Peptide Resin-Bound Peptide (Free Amine) H2N_Peptide->New_Peptide_Bond Fmoc-AA-Peptide Elongated Peptide Chain New_Peptide_Bond->Fmoc-AA-Peptide Result

Caption: Generalized workflow for peptide bond formation.
Major Classes of Coupling Reagents
  • Carbodiimides: These were among the first coupling reagents developed. Diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC) are common examples. They function by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct. To suppress these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are essential.[1][12] The combination of DIC/Oxyma is a cost-effective and highly efficient method that minimizes racemization.[14]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and offer low racemization risk.[1] They are generally more expensive than carbodiimides.

  • Aminium/Uronium Salts: This is the most popular class of reagents for modern SPPS due to their high reactivity, fast kinetics, and excellent suppression of racemization.[1][14][15] Common examples include HBTU, HATU, and COMU.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and widely used reagent.[16]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Contains the HOAt (1-hydroxy-7-azabenzotriazole) moiety, which makes it more reactive than HBTU, especially for difficult or sterically hindered couplings.[15] The pyridine nitrogen provides anchimeric assistance during the reaction, accelerating coupling and further reducing racemization.[15]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure. It offers high solubility, excellent reactivity, and produces water-soluble byproducts, simplifying purification.[17] A key advantage is its non-explosive nature compared to benzotriazole-based reagents.[17]

Quantitative Performance Comparison

The choice of reagent significantly impacts the final purity of the crude peptide. The following data, collated from various studies, provides a representative comparison. Note that results are highly sequence-dependent.

Coupling ReagentAdditive/BaseCrude Purity (%) (Example: GHRP-6)[14]Racemization LevelKey Strengths
DIC Oxyma Pure~90-95%Very LowCost-effective, excellent for racemization-prone amino acids like Cys and His.[12][14]
HBTU DIPEA~92-96%LowRobust, reliable, a workhorse for standard SPPS.[14][16]
HATU DIPEA/Collidine~95-98%Very LowHighly reactive, excellent for sterically hindered couplings and difficult sequences.[14][15]
COMU DIPEA~95-98%Very LowHigh reactivity, non-explosive, water-soluble byproducts.[17]
Mechanism of Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a major risk during the activation step. It primarily occurs through the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize to an aromatic form, losing its chiral information.[12] Additives like HOBt, HOAt, and Oxyma Pure, or their inclusion in reagents like HATU and COMU, rapidly trap the activated intermediate to form a less reactive ester, which is more resistant to oxazolone formation.[10][12]

Racemization_Mechanism Activated_AA Activated L-Amino Acid Oxazolone 5(4H)-Oxazolone (Chiral) Activated_AA->Oxazolone Cyclization Stable_Ester Stable Active Ester Activated_AA->Stable_Ester Rapid Trapping Base_Present Base Enolization Enolization (Proton Abstraction) Base_Present->Enolization Oxazolone->Enolization Aromatic_Oxazole Aromatic Oxazole (Achiral Intermediate) Enolization->Aromatic_Oxazole Racemized_Product Racemized D/L-Peptide Aromatic_Oxazole->Racemized_Product Attack by Amine Desired_Product Desired L-Peptide Coupling_Additive Additive (Oxyma, HOAt) Coupling_Additive->Stable_Ester Stable_Ester->Desired_Product Attack by Amine

Caption: Racemization pathway via oxazolone formation.

Part 3: Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following are standardized, self-validating workflows for key SPPS steps.

Protocol 1: Standard Fmoc Deprotection Cycle

This protocol is for removing the N-terminal Fmoc group from a peptide synthesized on a solid support resin.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Solvent Wash: Drain the swelling solvent and wash the resin thoroughly with DMF (3 x 1 minute).

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for a primary treatment of 5 minutes.

  • Second Deprotection: Drain the solution and add a fresh 20% piperidine solution. Agitate for an additional 10-15 minutes to ensure complete removal.

  • Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times for 1 minute each) to completely remove all traces of piperidine and the DBF-adduct. Residual base can neutralize the incoming activated amino acid, inhibiting the coupling reaction.

  • Validation (Optional but Recommended): Perform a Kaiser test.[18] A small sample of resin beads should turn a deep blue, confirming the presence of a free primary amine. If the test is negative or weak, the deprotection was incomplete and should be repeated.

Protocol 2: Peptide Coupling using HATU

This protocol describes the coupling of the next Fmoc-protected amino acid to the deprotected peptide-resin.

  • Reagent Preparation (Activation Solution): In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents, slightly less than the amino acid) in DMF.

  • Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution. For racemization-prone residues, a weaker base like sym-collidine is recommended.[12]

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin from Protocol 1.

  • Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes. For difficult couplings (e.g., sterically hindered amino acids like Aib or β-branched residues like Val, Ile), the reaction time can be extended to 2 hours or a second coupling can be performed.[17]

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Validation (Completion Check): Perform a Kaiser test.[18] A negative result (beads remain yellow or colorless) indicates that all free amines have been acylated and the coupling is complete. If the test is positive, a second coupling (recoupling) is necessary.

Conclusion

Optimizing peptide synthesis requires a holistic understanding of the interplay between deprotection and coupling. While the initially queried compound, Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride, is a chiral building block rather than a synthesis reagent, the underlying interest in efficiency is critical.

The key takeaways are:

  • Use the Right Tool for the Job: Piperidine derivatives are for Fmoc deprotection, while reagents like HATU, COMU, and DIC/Oxyma are for coupling.

  • Deprotection is Foundational: Incomplete Fmoc removal is a primary source of impurities. Standard 20% piperidine in DMF is robust for most applications.

  • Coupling Reagents Dictate Purity: For routine synthesis, HBTU or DIC/Oxyma offer a balance of performance and cost. For complex, long, or sterically hindered peptides, the superior reactivity of HATU or COMU is a worthwhile investment to maximize purity and final yield.

  • Minimize Racemization: Always use an additive with carbodiimides. For sensitive amino acids like His and Cys, choose a modern uronium salt or a DIC/Oxyma combination and consider using a weaker base than DIPEA.

By carefully selecting and validating the reagents for each specific step, researchers can significantly improve the efficiency of their workflows, leading to higher purity crude products, simplified purification, and ultimately, more reliable and reproducible scientific outcomes.

References

  • Peptide synthesis. Wikipedia. [Link]

  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. PubMed. [Link]

  • A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. SciSpace. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

  • The Power of Precision: Methyl (S)-Piperidine-2-carboxylate HCl in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. CRIS - Università di Bologna. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]

  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

Sources

Cross-validation of GC-MS and LC-MS for Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride detection

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Cross-Validation of GC-MS and LC-MS for the Detection of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

This guide provides an in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the robust detection and quantification of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride. As a key intermediate or potential impurity in pharmaceutical manufacturing, the accurate measurement of this compound is critical for quality control and regulatory compliance.[1][2] This document moves beyond a simple listing of protocols to explain the fundamental causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Analyte Profile and Strategic Implications for Analysis

Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is a salt of an organic ester. Its physicochemical properties are central to selecting an appropriate analytical strategy.

  • Structure: The molecule contains a piperidine ring (a cyclic secondary amine), an ester functional group, and is formulated as a hydrochloride salt.

  • Polarity and Volatility: The hydrochloride salt form renders the molecule highly polar and non-volatile. This makes it directly incompatible with GC-MS, which requires analytes to be volatile and thermally stable to enter the gaseous mobile phase.[3][4]

  • Analytical Decision Point: The primary challenge is to choose between a technique that can analyze the compound in its native, polar state (LC-MS) or one that requires chemical modification to induce volatility (GC-MS).[5][6] LC-MS is inherently better suited for polar, large, or thermally unstable molecules, while GC-MS excels with volatile compounds.[3][7]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

LC-MS is the more direct and arguably more suitable technique for this analyte. It accommodates polar and non-volatile compounds without the need for chemical derivatization, simplifying the workflow and reducing potential sources of error.[5][7]

Rationale for LC-MS

The inherent polarity of the analyte and its existence as a salt in many sample matrices make it an ideal candidate for reversed-phase liquid chromatography coupled with mass spectrometry. The piperidine nitrogen is readily protonated, making positive-ion electrospray ionization (ESI) a highly efficient method for generating gas-phase ions for MS detection.[6] This leads to high sensitivity and specificity, which are crucial for impurity profiling and quantitative analysis in pharmaceutical development.[8][9]

Experimental Protocol: LC-MS

Objective: To develop a simple, sensitive, and robust method for the quantification of Butan-2-yl (2S)-piperidine-2-carboxylate.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample (e.g., Active Pharmaceutical Ingredient, API).
  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Perform serial dilutions from the stock solution using the same diluent to prepare calibration standards and quality control (QC) samples.
  • Filter all solutions through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺ or Multiple Reaction Monitoring (MRM) for enhanced specificity if a tandem MS is available.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Prepare Dilutions (Calibrators & QCs) B->C D Filter (0.22 µm) C->D E Inject into LC-MS System D->E F Chromatographic Separation (C18 Column) E->F G Ionization (ESI+) & MS Detection (SIM/MRM) F->G H Peak Integration & Quantification G->H I Generate Report H->I

Caption: Streamlined workflow for the direct analysis of Butan-2-yl (2S)-piperidine-2-carboxylate by LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Method

For GC-MS analysis, the non-volatile and polar nature of the analyte must be chemically altered through derivatization.[10] This process converts the analyte into a more volatile and thermally stable form suitable for gas chromatography.[11] While this adds complexity, GC-MS with electron ionization (EI) can provide highly reproducible mass spectra that are excellent for structural confirmation.[6]

Rationale for GC-MS with Derivatization

The secondary amine on the piperidine ring is the primary target for derivatization. It contains an active hydrogen that can cause undesirable interactions with the GC column, leading to poor peak shape.[11] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which simultaneously increases volatility and thermal stability.[11]

Prior to derivatization, the hydrochloride salt must be converted to its free base form using a liquid-liquid extraction (LLE) under basic conditions.

Experimental Protocol: GC-MS

Objective: To develop a reliable GC-MS method for the analyte following extraction and chemical derivatization.

1. Sample Preparation (LLE and Derivatization):

  • To 1 mL of an aqueous sample solution, add 100 µL of 5 M Sodium Hydroxide (NaOH) to adjust the pH to >10.
  • Add 2 mL of a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Vortex for 2 minutes to extract the free base into the organic layer. Centrifuge to separate the phases.
  • Carefully transfer the organic layer to a clean vial.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
  • To the dried residue, add 100 µL of Acetonitrile and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
  • Cap the vial tightly and heat at 70 °C for 45 minutes to complete the derivatization reaction.[11]
  • Cool to room temperature. The sample is now ready for injection.

2. Gas Chromatography Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless, 1 µL.
  • Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions of the TMS-derivative.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aqueous Sample B Basification (pH>10) & LLE with Organic Solvent A->B C Evaporation to Dryness B->C D Derivatization (BSTFA, 70°C) C->D E Inject into GC-MS System D->E F Chromatographic Separation (DB-5ms Column) E->F G Ionization (EI) & MS Detection (Scan/SIM) F->G H Peak Integration & Quantification G->H I Generate Report H->I

Caption: Multi-step workflow for GC-MS analysis, including required LLE and derivatization steps.

Performance Cross-Validation

Method validation is essential to provide documented evidence that an analytical method is reliable for its intended purpose.[12] The following table summarizes the expected performance characteristics of the two optimized methods, based on typical outcomes for analytes of this class and adherence to International Council for Harmonisation (ICH) guidelines.[13]

Validation ParameterLC-MSGC-MSCommentary
Specificity High (Mass-based)Very High (Mass + Fragmentation)LC-MS specificity is excellent with MRM. GC-MS with EI provides highly reproducible fragmentation patterns for definitive identification.
Linearity (R²) > 0.998> 0.995Both techniques demonstrate excellent linearity. The additional steps in GC-MS sample prep can sometimes introduce slightly more variability.
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mLLC-MS generally offers superior sensitivity for this polar analyte due to high ionization efficiency and no sample loss during extraction.[3][5]
Limit of Quantification (LOQ) ~0.03 µg/mL~0.15 µg/mLThe lower LOQ for LC-MS makes it more suitable for trace-level impurity analysis.
Accuracy (% Recovery) 98-102%90-105%LC-MS recovery is typically higher and more consistent. The multi-step LLE and derivatization for GC-MS can lead to lower and more variable recovery.
Precision (%RSD) < 2%< 5%The simpler workflow of LC-MS results in better precision. Each additional step in the GC-MS protocol is a potential source of variance.
Sample Throughput HighLowThe direct "dilute and shoot" approach of LC-MS allows for much faster sample processing compared to the laborious extraction and derivatization for GC-MS.

Conclusion and Authoritative Recommendations

Both LC-MS and GC-MS are powerful analytical techniques capable of detecting and quantifying Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride. However, a cross-validation reveals significant differences in their applicability and efficiency for this specific analyte.

LC-MS is the unequivocally recommended primary technique for routine quality control and quantitative analysis. Its major advantages include:

  • Simplicity and Speed: A direct "dilute and shoot" method minimizes sample preparation time and reduces opportunities for human error.

  • Superior Sensitivity: Higher ionization efficiency for this polar molecule leads to lower detection and quantification limits, which is critical for impurity testing.[14]

  • Higher Precision and Accuracy: The streamlined workflow translates directly to more reproducible and accurate results.

GC-MS serves as a viable, albeit more complex, secondary or confirmatory technique. Its utility is best realized when:

  • Orthogonal Confirmation is Required: The different separation mechanism and EI fragmentation provide a powerful tool for confirming the identity of the analyte.

  • LC-MS is Unavailable: In laboratories where GC-MS is the primary platform, this validated derivatization method is a reliable, though labor-intensive, alternative.

For drug development professionals, the choice is clear: prioritize the development and validation of an LC-MS method for its efficiency, sensitivity, and robustness. The GC-MS method should be held in reserve as a valuable tool for confirmatory purposes and in-depth structural elucidation.

References

  • Title: Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis Source: Journal of Applied Bioanalysis URL
  • Title: Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis - Benchchem Source: Benchchem URL
  • Title: GC-MS vs LC-MS - ResolveMass Laboratories Inc.
  • Title: LC-MS vs.
  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance URL
  • Title: GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science Source: Arome Science URL
  • Title: LCMS vs.
  • Title: How to Choose Between LC and GC for Your Analytical Needs - ILT Source: ILT URL
  • Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances Source: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances URL
  • Title: Analytical Method Validation (AMV)
  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review URL
  • Title: Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS)
  • Title: LC-MS/MS Application in Pharmacotoxicological Field - ART Source: ART URL
  • Title: LC-MS in Pharmaceutical Analysis: Review - IJPPR Source: IJPPR URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals, handling novel or specialized compounds requires a disposal plan rooted in a thorough understanding of chemical hazards and risk mitigation. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride.

Part 1: Hazard Assessment and Waste Classification

The foundational principle of safe disposal is to first understand the risks. Based on data from closely related piperidine compounds, Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride should be managed as hazardous chemical waste .[1][2][3] The primary hazards are rooted in its potential toxicity and the characteristics of its parent amine structure.

The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all potential waste streams, both hazardous and non-hazardous.[4]

Table 1: Inferred Hazard Profile Summary

Hazard Category Classification Rationale and Precautionary Action
Acute Toxicity (Oral) Category 3 (Toxic if swallowed) Based on the classification of Piperidine Hydrochloride, this compound is presumed to be toxic upon ingestion.[1][2] Do not eat, drink, or smoke in laboratory areas.[1] In case of ingestion, rinse the mouth and immediately call a poison center or doctor.[1][2]
Skin Contact Potential Irritant/Toxicant Piperidine and its derivatives can be toxic if absorbed through the skin and may cause burns.[3][5][6] Avoid all skin contact by using appropriate personal protective equipment (PPE).[2]
Eye Contact Potential for Serious Eye Damage Compounds of this class can cause severe eye irritation or burns.[5][6] Mandates the use of chemical safety goggles and, for larger quantities, a face shield.

| Environmental Hazard | Potential Harm to Aquatic Life | Do not allow the material to enter drains or surface water systems.[1][2][7] All waste must be collected for approved disposal. |

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for any procedure, including disposal, all personnel must be equipped with the correct PPE. This is a non-negotiable standard for mitigating exposure risks.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For handling larger quantities or preparing waste containers where splashing is possible, a full-face shield should be worn over the goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[2]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn to protect against accidental spills.

Part 3: Comprehensive Disposal Workflow

The proper disposal of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride requires a systematic approach, from the point of generation to final collection by a licensed service. The following workflow ensures compliance and safety at every stage.

DisposalWorkflow start_node Identify Waste Stream (Pure compound, contaminated solids, etc.) ppe_node Don Appropriate PPE (Goggles, Gloves, Lab Coat) start_node->ppe_node container_node Select Chemically Compatible Waste Container (e.g., HDPE) ppe_node->container_node label_node Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms container_node->label_node segregate_node Segregate Waste by Type (Solids, Liquids) label_node->segregate_node saa_node Store Sealed Container in Designated Satellite Accumulation Area (SAA) segregate_node->saa_node spill_kit_node Ensure Spill Kit is Accessible saa_node->spill_kit_node ehs_node Arrange Pickup via Institutional EHS & Licensed Waste Vendor saa_node->ehs_node end_node Complete Waste Manifest & Documentation ehs_node->end_node

Caption: Waste Disposal Workflow Diagram.

Step-by-Step Protocol

1. Waste Characterization and Segregation:

  • Causality: The first step in managing chemical waste is proper classification.[8] Waste must be categorized based on its hazardous nature to prevent dangerous reactions and ensure correct disposal.

  • Action: Keep different waste streams separate. Do not mix Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride waste with incompatible materials, such as strong acids, bases, or oxidizing agents.[1]

    • Solid Waste: Contaminated items like gloves, weigh paper, and absorbent pads.[9][10]

    • Liquid Waste: Rinsate from cleaning contaminated glassware.

    • Pure Compound: Unused or expired chemical in its original container.

2. Container Selection and Labeling:

  • Causality: The container must be compatible with the chemical to prevent degradation, leaks, or reactions.[4][11] Proper labeling is a legal requirement by the EPA and is critical for communicating hazards to everyone who may handle the container.[12][13]

  • Action:

    • Select a sealable, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[14]

    • Affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride".

    • Add appropriate hazard warnings or pictograms (e.g., for toxicity).[12]

3. Accumulation and Storage:

  • Causality: Waste should be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA) to ensure it remains under the control of trained laboratory personnel.[4][11][13] This minimizes the risk of spills and unauthorized handling.

  • Action:

    • Keep waste containers securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated SAA, away from heat or ignition sources.[6][8]

    • Utilize secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[9]

Part 4: Procedures for Specific Waste Streams

A. Unused or Expired Pure Compound:

  • Ensure the original container's label is intact and legible.

  • If the label is damaged, relabel it as described above.

  • Place the securely sealed original container in the designated hazardous waste accumulation area.

B. Contaminated Solid Waste (Gloves, Absorbent Pads, etc.):

  • Collect all contaminated solid items in a dedicated, appropriately labeled hazardous waste container.[10]

  • Do not overfill the container; it should be closed securely without force.

C. Contaminated Liquid Waste (Rinsate):

  • When cleaning glassware that held the compound, perform a triple rinse with a suitable laboratory solvent (e.g., methanol or ethanol).

  • Crucially, this rinsate is also hazardous waste. [9] Collect all rinsate in a labeled hazardous liquid waste container.

  • Never pour rinsate or any chemical waste down the sink.[1][8][15]

D. Empty Container Disposal:

  • A container is not "empty" until it has been properly decontaminated.

  • Perform the triple-rinse procedure as described for liquid waste, collecting the rinsate as hazardous waste.[9]

  • After rinsing, deface or remove the original label to prevent misuse.[16]

  • Consult your institution's Environmental Health & Safety (EHS) office for guidance on disposing of the rinsed container. It may be disposed of as non-hazardous solid waste or may still require special handling.

Part 5: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate risk.[9]

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to cover and contain the spill.[3][5] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbent material and spilled compound into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[9]

  • Report: Report the spill to your supervisor and the institutional EHS office, regardless of its size.[9]

Part 6: Final Disposal and Documentation

The final step is the transfer of waste to a certified disposal facility.

  • Professional Disposal Service: The disposal of hazardous chemical waste must be handled by a licensed professional waste disposal company.[9][11]

  • Contact EHS: Your institution's EHS office is the primary point of contact. They will coordinate the waste pickup and ensure all regulatory requirements are met.

  • Documentation: Accurately complete all necessary waste disposal forms and manifests as required by your institution and regulatory bodies like the EPA.[12] This creates a legal record of the waste's journey from generation to final disposal.

References

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Safety Data Sheet. CXZ080. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE. University of Wisconsin-Madison Research Safety. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Safety Data Sheet - tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate. Angene Chemical. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the vanguard of drug development, the integrity of our work is inextricably linked to the safety of our practices. Handling novel compounds like Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride demands a protocol grounded not just in rules, but in a deep understanding of the material's potential hazards and the rationale behind each safety measure. This guide provides essential, experience-driven procedures for the safe handling, use, and disposal of this compound, ensuring both personal safety and the validity of your research.

Hazard Analysis: Understanding the Compound

A robust safety plan begins with a thorough hazard assessment. While comprehensive toxicological data for Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride may not be widely available, we can infer its potential risks by examining its structural components and related molecules.

  • Piperidine Moiety: The core structure is a piperidine derivative. Piperidine itself is classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[1][2][3] Therefore, it is prudent to handle its derivatives with a high degree of caution, anticipating potential skin and eye irritation at a minimum.

  • Hydrochloride Salt: The hydrochloride form indicates it is a salt of hydrochloric acid. This generally increases water solubility and may influence its corrosive properties. A Safety Data Sheet (SDS) for the closely related compound, Ethyl piperidine-2-carboxylate hydrochloride, identifies its primary hazard as causing serious eye damage.[4]

The Golden Rule: Always consult the manufacturer-provided Safety Data Sheet (SDS) as the primary, authoritative source of information for the specific batch of the chemical you are handling.

Personal Protective Equipment (PPE): A Risk-Based Protocol

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table outlines a tiered approach to PPE based on the potential for exposure.

Risk LevelRepresentative TasksMinimum Required PPE
Low - Weighing small quantities of the solid in a contained space (e.g., fume hood, ventilated balance enclosure).- Transporting a sealed container.- Eye Protection: Safety glasses with side shields.- Hand Protection: Single pair of nitrile gloves.- Body Protection: Standard laboratory coat.
Moderate - Preparing solutions at ambient temperature.- Performing transfers of the solid or solutions.- Conducting reactions under controlled conditions.- Eye Protection: Chemical splash goggles.[5]- Hand Protection: Nitrile gloves (consider double-gloving for extended operations).- Body Protection: Standard laboratory coat.- Engineering Control: All manipulations must be performed in a certified chemical fume hood.[6]
High - Heating solutions or reactions.- Procedures that may generate aerosols (e.g., sonicating, vortexing).- Cleaning spills.- Eye/Face Protection: Chemical splash goggles and a full-face shield.[2][5]- Hand Protection: Double-gloving with nitrile or other chemical-resistant gloves.[2]- Body Protection: Chemical-resistant apron over a laboratory coat.- Engineering Control: Work must be conducted exclusively within a certified chemical fume hood.

The Causality Behind Our Choices:

  • Goggles over Glasses: Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes, vapors, and fine powders compared to safety glasses.[5] This is critical given the high risk of serious eye damage associated with similar compounds.[4]

  • Fume Hood: This engineering control is your primary defense against inhaling airborne particles or vapors.[6][7]

  • Double-Gloving: This practice provides a critical layer of redundancy. Should the outer glove be compromised, the inner glove continues to offer protection while you safely remove the damaged outer layer.

Operational and Disposal Workflow

A structured workflow minimizes the potential for error and exposure. The entire process, from receipt to disposal, must be considered a part of the safety protocol.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal A 1. Review SDS & Prepare PPE B 2. Verify Fume Hood Operation A->B C 3. Weighing & Transfer (in Fume Hood) B->C D 4. Solution Preparation (in Fume Hood) C->D E 5. Decontaminate Workspace & Glassware D->E Post-Experiment F 6. Segregate Waste E->F G 7. Label & Store Waste Container F->G H 8. Arrange for Professional Disposal G->H

Caption: End-to-end workflow for handling and disposal of chemical reagents.

Step-by-Step Handling Protocol
  • Pre-Handling: Before opening the container, read the SDS thoroughly. Assemble and inspect all required PPE. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[5]

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[6]

    • Use anti-static measures, such as grounding and bonding, when transferring larger quantities of powder.[7]

    • Use dedicated spatulas and weigh boats.

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.

    • Keep containers covered when not actively in use.

  • Post-Handling Decontamination:

    • Wipe down all surfaces in the fume hood that may have come into contact with the chemical.

    • Rinse all glassware. The initial rinsate should be collected as hazardous waste.[8][9]

Disposal Plan

Under no circumstances should this material or its solutions be poured down the drain.[10] Chemical waste must be handled systematically.

  • Waste Segregation: Designate a specific, compatible, and clearly labeled container for "Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride Waste".[8][10] Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management: Keep the waste container tightly sealed and store it in a designated, well-ventilated secondary containment area away from incompatible materials.[10]

  • Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. Follow all local, state, and federal regulations.

Emergency Response

Preparedness is essential. In case of accidental exposure, act immediately.

G Start Exposure Event Occurs Action1 Immediately Alert Others & Remove Victim from Hazard Zone Start->Action1 Action2 Begin First Aid (Flush Skin/Eyes for 15+ min) Action1->Action2 Action4 Call for Emergency Medical Assistance Action1->Action4 Action3 Remove Contaminated Clothing Action2->Action3 Action5 Provide SDS to Responders Action4->Action5

Caption: Immediate response protocol for a chemical exposure incident.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [4][11]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[11][12]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][11]

By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • A&B Chemical. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

  • New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY. Available at: [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • A&B Chemical. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available at: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Dival. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]

  • NextSDS. (n.d.). 2-(butan-2-yl)piperazine — Chemical Substance Information. Available at: [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Available at: [Link]

  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Available at: [Link]

  • University of Rochester. (n.d.). Chemical Waste Disposal Guidelines. Available at: [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Available at: [Link]

  • Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.